molecular formula C4H7N B154008 But-3-yn-1-amine CAS No. 14044-63-4

But-3-yn-1-amine

Cat. No.: B154008
CAS No.: 14044-63-4
M. Wt: 69.11 g/mol
InChI Key: XSBPYGDBXQXSCU-UHFFFAOYSA-N
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Description

But-3-yn-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C4H7N and its molecular weight is 69.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c1-2-3-4-5/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBPYGDBXQXSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80903782
Record name NoName_4529
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14044-63-4
Record name but-3-yn-1-amine
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Foundational & Exploratory

But-3-yn-1-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to But-3-yn-1-amine: Chemical Properties, Structure, and Applications

Abstract

This compound is a versatile bifunctional molecule of significant interest to researchers in organic synthesis, materials science, and drug development. Possessing both a terminal alkyne and a primary amine, it serves as a valuable building block and linker for creating complex molecular architectures. This document provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and common experimental protocols for its synthesis and characterization. Safety and handling information is also provided.

Chemical Structure and Identification

This compound, also known as 4-amino-1-butyne, is a four-carbon chain containing a terminal alkyne at one end and a primary amine at the other. This unique arrangement allows for orthogonal reactivity, making it a key component in click chemistry and bioconjugation.

Table 1: Structural and Identification Data

Identifier Value
IUPAC Name This compound
Common Synonyms 3-Butyn-1-amine, 1-Amino-3-butyne, 4-Amino-1-butyne
CAS Number 14044-63-4
Molecular Formula C₄H₇N
Canonical SMILES C#CCCN
InChI InChI=1S/C4H7N/c1-2-3-4-5/h1H,3-5H2

| InChIKey | XSBPYGDBXQXSCU-UHFFFAOYSA-N |

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is a highly flammable liquid that is harmful if swallowed and causes severe skin burns and eye damage.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Weight 69.11 g/mol
Exact Mass 69.057849228 Da
Boiling Point 104.8 - 105 °C at 760 mmHg
Density 0.843 - 0.844 g/mL at 25 °C
Flash Point 10 - 18.4 °C
Refractive Index 1.4438 at 20 °C
pKa (Predicted) 8.86 ± 0.10
Vapor Pressure 30.346 mmHg at 25 °C
LogP 1.53520
Storage Temperature 2-8 °C
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

| Rotatable Bond Count | 1 |

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a highly valuable reagent. The primary amine can readily undergo reactions such as amidation, alkylation, and reductive amination, while the terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions and Sonogashira couplings.

This orthogonal reactivity is particularly useful in drug development and bioconjugation. For instance, the amine can be used to attach the linker to a drug molecule or a solid support, while the alkyne remains available for subsequent conjugation to a biomolecule, fluorescent tag, or another molecule of interest. Amines are prevalent in over 40% of drugs and drug candidates, enhancing solubility and mediating biological interactions.

Key Applications:

  • Heterobifunctional Linker: Connects two different molecular entities, such as a protein and a small molecule drug.

  • Post-Polymerization Modification: Functionalizes polymers by reacting with their side chains.

  • Synthesis of Complex Molecules: Used as a starting material for synthesizing dialkynylamides and other complex structures.

  • Buchwald–Hartwig Amination: Acts as a reagent in this important cross-coupling reaction.

Logical_Workflow cluster_molecule This compound cluster_reactions Orthogonal Reactions Amine Primary Amine (-NH₂) Amine_React Amidation, Alkylation, Reductive Amination Amine->Amine_React reacts via Alkyne Terminal Alkyne (-C≡CH) Alkyne_React Click Chemistry (CuAAC), Sonogashira Coupling Alkyne->Alkyne_React reacts via Molecule_A Molecule A (e.g., Drug, Surface) Amine_React->Molecule_A attaches to Molecule_B Molecule B (e.g., Biomolecule, Tag) Alkyne_React->Molecule_B attaches to

Caption: Reactivity workflow of this compound.

Experimental Protocols

Synthesis via Gabriel Synthesis (Illustrative Protocol)

A specific, validated protocol for this compound was not found in the search results. However, a common and effective method for preparing primary amines is the Gabriel Synthesis, which avoids the over-alkylation common in direct alkylation of ammonia.

Objective: To synthesize this compound from a suitable 4-halobut-1-yne precursor.

Methodology:

  • **Dep

An In-depth Technical Guide to But-3-yn-1-amine (CAS: 14044-63-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of But-3-yn-1-amine, a versatile bifunctional linker crucial in bioconjugation, click chemistry, and pharmaceutical research.

Chemical Identity and Properties

This compound, also known as 3-Butyn-1-amine or 4-Amino-1-butyne, is a colorless to light yellow liquid.[1] Its bifunctional nature, possessing both a terminal alkyne and a primary amine group, makes it a valuable building block in organic synthesis.[1][2][3]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 14044-63-4[2]
Molecular Formula C₄H₇N[2][3]
Molecular Weight 69.11 g/mol [2]
IUPAC Name This compound[2]
Synonyms 3-Butyn-1-amine, 1-Amino-3-butyne, 4-Amino-1-butyne[1]
InChI Key XSBPYGDBXQXSCU-UHFFFAOYSA-N
SMILES C#CCCN[2]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 100-103 °C
Density 0.844 g/mL at 25 °C
Refractive Index n20/D 1.448
Flash Point 10 °C[3]
Storage Temperature 2-8°C[3]
Purity >95.0% (GC)[1]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: Hazard Identification

HazardDescription
GHS Pictograms Flammable, Corrosive, Harmful
Hazard Statements H225: Highly flammable liquid and vapor[2] H302: Harmful if swallowed[2] H314: Causes severe skin burns and eye damage[2]
Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

While several synthetic routes are possible, a common approach involves the conversion of a suitable precursor, such as 3-butyn-1-ol. Two potential synthetic pathways are the Gabriel synthesis and reductive amination.

Representative Synthesis via Gabriel Synthesis

The Gabriel synthesis is a well-established method for preparing primary amines from primary alkyl halides, avoiding overalkylation.[4][5][6][7][8] This can be adapted for this compound, starting from a halogenated butyne precursor.

G Potassium Phthalimide Potassium Phthalimide N-(But-3-yn-1-yl)phthalimide N-(But-3-yn-1-yl)phthalimide Potassium Phthalimide->N-(But-3-yn-1-yl)phthalimide SN2 Reaction 3-Butyn-1-yl Halide 3-Butyn-1-yl Halide 3-Butyn-1-yl Halide->N-(But-3-yn-1-yl)phthalimide This compound This compound N-(But-3-yn-1-yl)phthalimide->this compound Hydrazinolysis Phthalhydrazide Phthalhydrazide N-(But-3-yn-1-yl)phthalimide->Phthalhydrazide Hydrazine Hydrazine Hydrazine->this compound Hydrazine->Phthalhydrazide G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Click Chemistry Molecule_A Molecule A (e.g., Protein, Drug) Conjugate_1 Molecule A - Amine Linker Molecule_A->Conjugate_1 This compound This compound This compound->Conjugate_1 Conjugate_1_click Molecule A - Amine Linker Molecule_B Molecule B (e.g., Fluorophore, PEG) Final_Conjugate Molecule A - Linker - Molecule B Molecule_B->Final_Conjugate Conjugate_1_click->Final_Conjugate G Start Start Prepare_Protein Prepare Protein Solution (PBS, pH 7.4) Start->Prepare_Protein Prepare_Linker Prepare this compound Solution Start->Prepare_Linker Activate_Protein Activate Protein with EDC/NHS Prepare_Protein->Activate_Protein Add_Linker Add this compound to Activated Protein Prepare_Linker->Add_Linker Activate_Protein->Add_Linker Incubate_1 Incubate (RT, 2h or 4°C, o/n) Add_Linker->Incubate_1 Purify_1 Purify Alkyne-Modified Protein (SEC) Incubate_1->Purify_1 Add_Azide_Molecule Add Azide-Functionalized Molecule Purify_1->Add_Azide_Molecule Prepare_Click_Cocktail Prepare Click Cocktail (CuSO4, Ascorbate, Ligand) Add_Click_Cocktail Add Click Cocktail to Reaction Mixture Prepare_Click_Cocktail->Add_Click_Cocktail Add_Azide_Molecule->Add_Click_Cocktail Incubate_2 Incubate (RT, 1-4h) Add_Click_Cocktail->Incubate_2 Purify_2 Purify Final Conjugate (SEC) Incubate_2->Purify_2 End End Purify_2->End

References

Technical Guide: Physical Properties of 1-Amino-3-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-butyne, also known as but-3-yn-1-amine, is a versatile bifunctional molecule incorporating both a terminal alkyne and a primary amine group. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its terminal alkyne allows for participation in reactions such as Sonogashira coupling, click chemistry, and alkynylation, while the primary amine group offers a site for amidation, alkylation, and other nucleophilic transformations. A thorough understanding of its physical properties is essential for its safe handling, application in synthetic protocols, and for the characterization of its derivatives.

Core Physical Properties

The physical characteristics of 1-amino-3-butyne are critical for its use in a laboratory and industrial setting. The compound is a clear, faintly yellow liquid at room temperature.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 1-amino-3-butyne, compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₄H₇N[2][3][4][5]
Molecular Weight 69.11 g/mol [2][3][4][5]
Boiling Point 100-105 °C[1][4]
Density 0.844 g/cm³ at 25 °C[2][3][4][6]
Flash Point 10 °C (Closed Cup)[2][3][4][7]
Refractive Index 1.448 (at 20 °C)[4]
Physical Form Liquid[1][4]
Appearance Clear, faint yellow[1]
pKa 8.86 ± 0.10 (Predicted)[1]
Vapor Pressure 30.346 mmHg at 25 °C
Solubility Alkynes are generally soluble in organic solvents and insoluble in water. However, the presence of the amine group likely increases its aqueous solubility.[8][9] The related compound n-butylamine is miscible with water.[10]
Storage Temperature 2-8 °C[2][3][4][7]

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures. Below are detailed methodologies for measuring key properties of liquid compounds like 1-amino-3-butyne.

Boiling Point Determination (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro boiling point determination using a Thiele tube is a common and effective method.[11][12]

Apparatus:

  • Thiele tube filled with mineral oil

  • Thermometer

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or similar attachment

  • Heat source (Bunsen burner or heating mantle)

Procedure:

  • A few drops of the liquid sample (1-amino-3-butyne) are placed into the small test tube.

  • The capillary tube is placed inside the test tube with its open end submerged in the liquid.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube, with the thermometer bulb positioned just below the side arm.[12]

  • The side arm of the Thiele tube is gently heated, causing the mineral oil to circulate and heat the sample uniformly.[12]

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the vapor pressure of the sample has overcome the external pressure.[10]

  • The heat source is removed, and the apparatus is allowed to cool.

  • The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This is the boiling point of the liquid.[10][11]

Density Measurement (Digital Density Meter)

Modern density measurements are often performed using a digital density meter based on an oscillating U-tube, as described in ASTM D4052. This method is fast, requires a small sample volume, and provides high accuracy.[2][13]

Apparatus:

  • Digital Density Meter with an oscillating U-tube

  • Syringe or automated sampler for sample injection

  • Thermostatically controlled cell

Procedure:

  • The instrument is calibrated using two standards of known density, typically dry air and deionized water.

  • The temperature of the measuring cell is set to the desired value (e.g., 25 °C) and allowed to equilibrate.

  • A small volume (approximately 0.7 mL) of 1-amino-3-butyne is introduced into the U-tube, ensuring no air bubbles are present in the cell.[14]

  • The U-tube is electronically excited, causing it to oscillate. The instrument measures the oscillation period.

  • The change in the oscillation frequency caused by the mass of the sample is used to calculate the density of the liquid.[3][14]

  • The result is displayed in the desired units, such as g/cm³ or kg/m ³.[4]

Flash Point Determination (Pensky-Martens Closed Cup)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. The Pensky-Martens closed-cup method (ASTM D93) is suitable for a wide range of liquids.[5][15]

Apparatus:

  • Pensky-Martens closed-cup tester, consisting of a brass test cup, a lid with a stirring device, and an ignition source applicator.

  • Heat source with controlled heating rate.

  • Thermometer.

Procedure:

  • The sample cup is filled with 1-amino-3-butyne to the specified level.

  • The lid is placed on the cup, and the assembly is heated at a slow, constant rate while the sample is stirred.[5]

  • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

  • The test is continued until a flash is observed inside the cup.[16]

  • The temperature at which the flash occurs is recorded as the flash point.[5]

Visualizations

Chemical Structure of 1-Amino-3-butyne

Caption: Chemical structure of 1-amino-3-butyne.

Experimental Workflow for Boiling Point Determination

G A Prepare Sample: Add liquid to test tube, insert inverted capillary tube. B Assemble Apparatus: Attach tube to thermometer, place in Thiele tube. A->B C Heat System: Gently heat Thiele tube side arm. B->C D Observe Bubbles: Wait for a rapid, continuous stream of bubbles from capillary. C->D E Cool System: Remove heat source. D->E F Record Temperature: Note temperature when liquid enters capillary tube. E->F

Caption: Workflow for micro boiling point determination.

Workflow for Density Measurement via ASTM D4052

G A Instrument Calibration: Calibrate with air and water. B Set Temperature: Equilibrate measuring cell to 25°C. A->B C Inject Sample: Introduce ~0.7mL of sample into the U-tube, avoiding bubbles. B->C D Measure Oscillation: Instrument measures the oscillation period of the U-tube. C->D E Calculate Density: Density is calculated from the oscillation frequency. D->E F Record Result: Density is displayed in g/cm³. E->F

Caption: Workflow for density measurement.

References

But-3-yn-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the core physicochemical properties of But-3-yn-1-amine, a versatile bifunctional linker molecule. Its unique structure, incorporating both a terminal alkyne and a primary amine, makes it a valuable reagent in various synthetic applications, including bioconjugation, medicinal chemistry, and materials science.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C₄H₇N
Molecular Weight 69.11 g/mol [1][2][3]
CAS Number 14044-63-4[1][2][3]

Structural Information

The presence of both a nucleophilic amine and a reactive alkyne group allows for orthogonal derivatization, a key feature in the synthesis of complex molecules.

Synonyms:

  • 3-Butyn-1-amine[2]

  • 1-Amino-3-butyne[1]

Applications in Research and Development

This compound serves as a critical building block in several advanced chemical transformations. Its utility is particularly noted in:

  • Buchwald–Hartwig Amination: It can be employed as a linker in this cross-coupling reaction.[1]

  • Peptide and Polymer Chemistry: Used for the synthesis of dialkynylamides and for the post-polymerization modification of poly(2-alkyl/aryl-2-oxazoline)s (PAOx) polymers.[1]

  • Biomaterial Development: Acts as a crosslinker that can bind with resins and nanocrystalline cellulose, providing a terminal alkyne for further functionalization through click chemistry.[1]

Logical Relationship: Structure to Function

The utility of this compound is a direct consequence of its molecular structure. The logical flow from its constituent functional groups to its common applications is illustrated below.

G cluster_0 Molecular Structure cluster_1 Chemical Reactivity cluster_2 Applications C4H7N This compound Primary Amine (-NH2) Terminal Alkyne (-C≡CH) Reactivity Nucleophilic Addition/Substitution Click Chemistry (e.g., CuAAC) C4H7N:f0->Reactivity:f0 Enables C4H7N:f1->Reactivity:f1 Enables Applications Bioconjugation Polymer Modification Synthesis of Heterocycles Reactivity:f0->Applications:f0 Reactivity:f1->Applications:f1 Reactivity:f1->Applications:f2

Structure-Function Relationship of this compound

References

An In-depth Technical Guide on the Synthesis and Characterization of But-3-yn-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of But-3-yn-1-amine, a valuable bifunctional building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. This document outlines a common synthetic pathway, details experimental protocols, and presents key characterization data.

Introduction

This compound (also known as 4-amino-1-butyne) is a primary amine featuring a terminal alkyne functional group. This unique combination allows for orthogonal functionalization, making it a versatile synthon for the introduction of an aminobutyl group with a reactive handle for subsequent modifications, such as click chemistry reactions. Its utility is demonstrated in the synthesis of various nitrogen-containing heterocycles, peptidomimetics, and as a linker in bioconjugation.

Synthesis of this compound

A reliable and frequently employed method for the synthesis of primary amines, such as this compound, is the Gabriel synthesis. This method effectively avoids the overalkylation often encountered with direct amination of alkyl halides. The synthesis proceeds in two main steps:

  • Formation of N-(but-3-ynyl)phthalimide: Potassium phthalimide is reacted with a suitable butynyl halide, such as 3-bromopropyne, to form the N-alkylated phthalimide intermediate.

  • Deprotection to yield this compound: The phthalimide protecting group is removed by hydrazinolysis to liberate the desired primary amine.

Below are the detailed experimental protocols for this synthetic route.

Experimental Protocols

2.1.1. Synthesis of N-(but-3-ynyl)phthalimide

  • Materials:

    • Potassium phthalimide

    • 3-Bromopropyne (propargyl bromide)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane

    • Water

    • Magnesium sulfate

  • Procedure:

    • To a solution of potassium phthalimide in anhydrous DMF, add 3-bromopropyne dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract the product with dichloromethane.

    • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-(but-3-ynyl)phthalimide.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

2.1.2. Synthesis of this compound from N-(but-3-ynyl)phthalimide (Hydrazinolysis)

  • Materials:

    • N-(but-3-ynyl)phthalimide

    • Hydrazine hydrate

    • Ethanol or Methanol

    • Hydrochloric acid (concentrated)

    • Sodium hydroxide

    • Dichloromethane or Diethyl ether

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure: [1]

    • Dissolve N-(but-3-ynyl)phthalimide in ethanol or methanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution at room temperature. The amount of hydrazine hydrate should be in slight excess (e.g., 1.1-1.5 equivalents).

    • Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

    • After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the amine.

    • Filter the mixture to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

    • To isolate the free amine, dissolve the hydrochloride salt in water and basify the solution with a strong base, such as sodium hydroxide, until a pH of >12 is reached.

    • Extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to yield this compound. Due to its volatility, distillation under reduced pressure may be necessary for further purification.

Characterization of this compound and Intermediates

Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following tables summarize the key physical and spectroscopic data for this compound and its phthalimide-protected precursor.

Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compound C₄H₇N69.111050.8441.4438
N-(but-3-ynyl)phthalimide C₁₂H₉NO₂199.21Not AvailableNot AvailableNot Available
Spectroscopic Data

Table 2: Spectroscopic Data for N-(but-3-ynyl)isoindoline-1,3-dione (Gabriel Synthesis Intermediate)

Spectroscopic TechniqueKey Data
¹H NMR (300 MHz, d₆-DMSO)δ 7.9-7.8 (m, 4H, Phthalimide), 3.7 (m, 2H, N-CH₂), 2.8 (m, 2H, CH₂-C), 1.9 (s, 1H, ≡CH)
¹³C NMR (300 MHz, d₆-DMSO)δ 168.0, 135.0, 131.9, 123.6, 81.3, 73.2, 36.6, 17.9
IR (KBr, cm⁻¹)1695 and 1670 (2C=O)

Note: The spectroscopic data for the intermediate is crucial for confirming the successful completion of the first step of the Gabriel synthesis.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Signals
¹H NMR (CDCl₃)~2.8-3.0 ppm (t, 2H, -CH₂-NH₂), ~2.3-2.5 ppm (td, 2H, -C≡C-CH₂-), ~1.9-2.1 ppm (t, 1H, -C≡CH), ~1.2-1.5 ppm (br s, 2H, -NH₂)
¹³C NMR (CDCl₃)~80-85 ppm (-C ≡CH), ~68-72 ppm (-C≡C H), ~40-45 ppm (-C H₂-NH₂), ~20-25 ppm (-C≡C-C H₂-)
IR (neat, cm⁻¹)~3300-3400 cm⁻¹ (N-H stretch, two bands for primary amine), ~3300 cm⁻¹ (≡C-H stretch, sharp), ~2120 cm⁻¹ (C≡C stretch, weak), ~1600 cm⁻¹ (N-H bend)

Note: The chemical shifts in NMR spectroscopy are dependent on the solvent and concentration. The IR frequencies can also vary slightly. These predicted values serve as a guide for characterization.

Visualizing the Synthetic and Analytical Workflow

To better illustrate the process, the following diagrams created using Graphviz depict the synthetic pathway and a typical characterization workflow.

Synthesis_Pathway A Potassium Phthalimide C N-(but-3-ynyl)phthalimide A->C DMF B 3-Bromopropyne B->C E This compound C->E Ethanol D Hydrazine Hydrate D->E

Caption: Gabriel synthesis pathway for this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization Synthesized Product\n(Crude this compound) Synthesized Product (Crude this compound) Purification\n(e.g., Distillation) Purification (e.g., Distillation) Synthesized Product\n(Crude this compound)->Purification\n(e.g., Distillation) NMR NMR Spectroscopy (¹H and ¹³C) Purification\n(e.g., Distillation)->NMR IR IR Spectroscopy Purification\n(e.g., Distillation)->IR MS Mass Spectrometry Purification\n(e.g., Distillation)->MS Purity Purity Analysis (e.g., GC, Titration) Purification\n(e.g., Distillation)->Purity

Caption: Experimental workflow for synthesis and characterization.

Safety Considerations

  • 3-Bromopropyne is a lachrymator and is toxic. It should be handled with extreme care in a well-ventilated fume hood.

  • Hydrazine hydrate is toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.

  • This compound is flammable and may cause skin and eye irritation. Handle in a well-ventilated area and avoid contact with skin and eyes.

  • All reactions should be carried out by trained personnel in a properly equipped laboratory.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound via the Gabriel synthesis, a reliable and effective method for producing this versatile primary amine. The provided characterization data, including physical properties and predicted spectroscopic information, will aid researchers in confirming the identity and purity of their synthesized material. The logical workflows presented visually streamline the understanding of the synthetic and analytical processes. This information is intended to support researchers and drug development professionals in the successful synthesis and application of this compound in their research endeavors.

References

Spectroscopic Profile of But-3-yn-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-yn-1-amine (CAS No: 14044-63-4) is a bifunctional organic molecule incorporating a primary amine and a terminal alkyne.[1][2][3] This structure makes it a versatile building block in organic synthesis, particularly for the construction of more complex nitrogen-containing compounds and for use in click chemistry reactions. Accurate characterization of this compound is essential for its application in research and development. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are derived from established principles of spectroscopy for its functional groups.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.8 - 3.0Triplet2HH-1 (-CH₂-NH₂)
~2.3 - 2.5Triplet of triplets2HH-2 (-C≡C-CH₂-)
~1.9 - 2.1Triplet1HH-4 (≡C-H)
~1.2 - 1.6Singlet (broad)2H-NH₂

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
~82 - 85C-3 (-C ≡CH)
~68 - 72C-4 (-C≡C H)
~40 - 45C-1 (-C H₂-NH₂)
~20 - 25C-2 (-C≡C-C H₂-)

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Frequency (cm⁻¹)IntensityAssignment
~3350 and ~3450Medium, SharpN-H stretch (asymmetric and symmetric)[4]
~3300Strong, Sharp≡C-H stretch (alkyne)[5]
~2920, ~2850MediumC-H stretch (aliphatic)
~2120Weak to MediumC≡C stretch (alkyne)[5]
~1600MediumN-H bend (scissoring)[6]
~1050 - 1250Medium-WeakC-N stretch[7]
~650 - 900Broad, StrongN-H wag[6]

Sample Preparation: Neat liquid film

Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Assignment
69Moderate[M]⁺ (Molecular Ion)
68Moderate[M-H]⁺
41High[C₃H₅]⁺ (Propargyl cation)
30High (often base peak)[CH₂=NH₂]⁺ (from α-cleavage)[8]

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A standard one-pulse sequence is typically used. For a quantitative spectrum, a sufficient relaxation delay (e.g., 5 seconds) should be employed. The N-H proton signal may be broad and can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, which will cause the amine protons to exchange with deuterium, leading to the disappearance of the signal.[4]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument at a frequency of approximately 100 MHz. A proton-decoupled pulse sequence is used to produce a spectrum with single lines for each unique carbon atom. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, as the ¹³C isotope is only present at about 1.1% natural abundance.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectral range is typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), which can then undergo fragmentation.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. For amines, the molecular ion peak is expected to have an odd mass-to-charge ratio due to the presence of a single nitrogen atom (the Nitrogen Rule).[8]

Mandatory Visualization

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_NMR Dissolve in CDCl3 (+ TMS) Sample->Prep_NMR Prep_IR Neat Liquid Film (Salt Plates) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_acq IR_acq FTIR Spectrometer Prep_IR->IR_acq MS_acq Mass Spectrometer (e.g., GC-MS) Prep_MS->MS_acq NMR_data NMR Spectra (Chemical Shift, Integration, Multiplicity) NMR_acq->NMR_data IR_data IR Spectrum (Absorption Frequencies) IR_acq->IR_data MS_data Mass Spectrum (m/z, Fragmentation Pattern) MS_acq->MS_data Structure Structure Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Solubility of But-3-yn-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of But-3-yn-1-amine, a bifunctional molecule of interest in organic synthesis and medicinal chemistry. Due to the absence of publicly available quantitative solubility data, this document outlines the theoretical principles governing its solubility in various organic solvents. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of its solubility is provided, enabling researchers to generate precise data for their specific applications. This guide also includes a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound (CAS: 14044-63-4) is a valuable building block in chemical synthesis, featuring both a primary amine and a terminal alkyne. These functional groups allow for a wide range of chemical transformations, making it a versatile reagent in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes such as extraction and crystallization, and formulation development. This guide addresses the theoretical and practical aspects of the solubility of this compound.

Theoretical Solubility Profile

In organic solvents, aliphatic amines typically exhibit significant solubility, particularly in polar organic solvents.[4][5] The presence of the amine group allows for dipole-dipole interactions and hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone). In non-polar solvents (e.g., hexane), the solubility will be influenced more by the hydrocarbon portion of the molecule.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC4H7N[6]
Molecular Weight69.11 g/mol [7]
Boiling Point104.8 °C at 760 mmHg[6]
Density0.843 g/cm³[6]
XLogP3-0.1[6]

The low XLogP3 value suggests a degree of hydrophilicity, supporting the expectation of solubility in polar solvents.

Qualitative Solubility in Common Organic Solvents

While quantitative data is not available, a qualitative prediction of solubility can be made based on the properties of the solvents and the structure of this compound.

SolventPolarity (Relative)Solvent TypeExpected Qualitative Solubility of this compound
Hexane0.009Non-polarLow to Moderate
Toluene0.099Non-polar (Aromatic)Moderate to High
Diethyl Ether0.117Polar AproticHigh
Ethyl Acetate0.228Polar AproticHigh
Acetone0.355Polar AproticHigh
2-Propanol0.546Polar ProticHigh
Ethanol0.654Polar ProticHigh
Methanol0.762Polar ProticHigh
Water1.000Polar ProticSoluble/Miscible

Note: Primary amines can react with ketones like acetone, which should be considered when selecting a solvent for long-term storage or reactions.[4]

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a robust method for determining the solubility of a liquid amine, such as this compound, in an organic solvent at a specified temperature. This method is based on creating a saturated solution and quantifying the dissolved amine concentration.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Sealed vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Syringes

Procedure:

  • Preparation of Saturated Solution:

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to a sealed vial.

    • Add an excess amount of this compound to the solvent. An excess is present when a separate phase of the amine is visible after vigorous mixing.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).[8]

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved amine to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe, ensuring no undissolved amine is drawn.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any micro-droplets.

    • Weigh the filtered, saturated solution.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent at known concentrations.

    • Accurately dilute a known mass of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the calibration standards and the diluted sample using a pre-validated analytical method (e.g., GC-FID).

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

    Solubility (g/L) = (Concentration in diluted sample [g/L]) x (Dilution factor)

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated below.

Solubility_Workflow start Start prep Preparation of Saturated Solution start->prep equil Equilibration (24-48h at constant T) prep->equil sampling Sample Collection & Filtration equil->sampling quant Quantification (e.g., GC-FID) sampling->quant calc Calculation of Solubility quant->calc end_node End calc->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not readily found in the literature, its molecular structure suggests high solubility in a range of polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is critical for researchers and professionals in drug development and chemical synthesis to optimize reaction conditions, purification procedures, and formulation strategies involving this versatile compound.

References

Stability and Storage of But-3-yn-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-yn-1-amine is a valuable bifunctional molecule utilized in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex chemical scaffolds. Its unique structure, containing both a primary amine and a terminal alkyne, offers versatile reactivity. However, these same functional groups can also be susceptible to degradation, making a thorough understanding of its stability and proper storage paramount to ensure its integrity and the reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the stability of this compound, potential degradation pathways, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Chemical Properties and Stability Profile

This compound (CAS No: 14044-63-4) is a colorless to pale yellow liquid that is highly flammable and corrosive.[1][2] Its stability is influenced by its molecular structure, which includes a nucleophilic primary amine and a reactive terminal alkyne. While the compound is generally stable under recommended storage conditions, it is susceptible to degradation under specific environmental stressors.[3]

Factors Influencing Stability

Several factors can impact the stability of this compound, leading to its degradation over time:

  • Light: Exposure to light, particularly UV radiation, can initiate photochemical reactions, leading to the degradation of the molecule. Photolytic degradation pathways for amines have been documented.

  • Oxygen: The presence of oxygen can lead to the oxidation of the primary amine group. This can result in the formation of various oxidation products and may cause the liquid to change color, often turning yellow or brown.

  • Moisture: this compound is hygroscopic and can absorb moisture from the air. The presence of water can facilitate hydrolytic reactions or act as a catalyst in other degradation pathways.

  • pH: The stability of this compound can be pH-dependent. In acidic or basic conditions, the functional groups may undergo hydrolysis or other reactions.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated:

  • Oxidation of the Amine: The primary amine can be oxidized to form imines, oximes, or nitriles. This is a common degradation pathway for primary amines.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates or urea-like structures.[6]

  • Hydration of the Alkyne: In the presence of acid and water, the terminal alkyne can undergo hydration to form a ketone.

  • Oxidative Cleavage of the Alkyne: Strong oxidizing agents can cleave the carbon-carbon triple bond, leading to the formation of carboxylic acids.

  • Polymerization: Terminal alkynes are known to be susceptible to polymerization, which can be initiated by heat, light, or the presence of certain metal catalysts.[6]

It is important to note that this compound is primarily used as a chemical intermediate in drug synthesis and is not typically associated with direct biological activity involving signaling pathways. Its role in drug development is as a building block for creating more complex molecules with desired pharmacological properties.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and stability of this compound.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound and its hydrochloride salt.

ParameterThis compoundThis compound Hydrochloride
Temperature 2-8°C[2][7]Room temperature
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Inert atmosphere
Light Protect from lightProtect from light
Moisture Store in a dry place; hygroscopicStore in a dry place
Container Tightly sealed, appropriate for flammable liquidsTightly sealed
Handling Precautions
  • Handle in a well-ventilated area, preferably in a fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Keep away from heat, sparks, and open flames as it is highly flammable.[1][3]

  • Avoid contact with skin and eyes as it is corrosive and can cause severe burns.[1][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use non-sparking tools.

  • Avoid contact with incompatible materials such as strong oxidizing agents.

Experimental Protocols for Stability Assessment

To ensure the quality and establish a shelf-life for this compound, a comprehensive stability testing program should be implemented. This typically involves forced degradation studies and the development of a stability-indicating analytical method (SIAM).

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and pathways.[8][9] This information is crucial for developing a stability-indicating analytical method.

The following table outlines a typical protocol for forced degradation studies of this compound.

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH. Analyze by HPLC.[6]
Base Hydrolysis Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl. Analyze by HPLC.[6]
Oxidative Degradation Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL. Add 3% hydrogen peroxide. Keep at room temperature for 24 hours. Analyze by HPLC.[6]
Thermal Degradation Place a solid sample of this compound in a stability chamber at 80°C for 48 hours. Dissolve the stressed sample in a suitable solvent and analyze by HPLC.[6][10]
Photolytic Degradation Expose a solid sample of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6][10] Dissolve the stressed sample in a suitable solvent and analyze by HPLC.

A logical workflow for conducting these studies is depicted in the following diagram.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (Solid, 80°C) A->E F Photolytic Stress (ICH Q1B) A->F G Neutralize (if applicable) B->G C->G H Analyze by Stability-Indicating Analytical Method (e.g., HPLC) D->H E->H F->H G->H I Characterize Degradation Products (e.g., LC-MS) H->I SIAM_Development_Workflow cluster_development Method Development cluster_validation Method Validation (ICH Guidelines) A Select Column and Initial Mobile Phase B Optimize Mobile Phase (Gradient, pH, Organic Modifier) A->B Iterative Process C Select Detection Wavelength B->C D Specificity (using forced degradation samples) C->D E Linearity and Range D->E F Accuracy and Precision E->F G LOD and LOQ F->G H Robustness G->H I Finalized and Validated Stability-Indicating Method H->I

References

An In-Depth Technical Guide to But-3-yn-1-amine: Nomenclature, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-yn-1-amine is a versatile bifunctional molecule incorporating both a primary amine and a terminal alkyne group. This unique combination makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The presence of two reactive centers—the nucleophilic amine and the alkyne group, which is amenable to click chemistry and other additions—allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its utility in research and development.

Nomenclature and Identification

This compound is known by several alternative names and identifiers, which are crucial for literature and database searches. Its systematic IUPAC name is this compound.[1]

Identifier Type Value
IUPAC Name This compound
Common Synonyms 3-Butyn-1-amine, 1-Amino-3-butyne, 4-Amino-1-butyne
CAS Number 14044-63-4
Molecular Formula C₄H₇N
SMILES C#CCCN
InChI InChI=1S/C4H7N/c1-2-3-4-5/h1H,3-5H2
InChIKey XSBPYGDBXQXSCU-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and reaction setup.

Property Value Source
Molecular Weight 69.11 g/mol PubChem[2]
Appearance Colorless to light yellow clear liquidTCI America
Density 0.844 g/mL at 25 °CSigma-Aldrich
Boiling Point 100-103 °CSigma-Aldrich
Flash Point 10 °C (50 °F) - closed cupSigma-Aldrich
Refractive Index n20/D 1.448Sigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich

Spectroscopic Data Analysis

Spectroscopic data is fundamental for the identification and characterization of this compound. Below is a summary of the expected spectral features based on its structure, combining data for its functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals for the protons in different chemical environments.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Notes
H-1 (≡C-H )~1.9 - 2.5Triplet (t)~2.6 HzCoupled to the two H-3 protons.
H-4 (-CH₂-NH₂ )~1.1 - 2.0Broad Singlet (br s)-Chemical shift can vary with solvent and concentration.
H-3 (-C≡C-CH₂ -)~2.3 - 2.5Triplet of triplets (tt)J₃,₄ ≈ 6.5 Hz, J₃,₁ ≈ 2.6 HzCoupled to both the H-4 and H-1 protons.
H-4 (-CH₂ -NH₂)~2.7 - 2.9Triplet (t)J₄,₃ ≈ 6.5 HzCoupled to the two H-3 protons.
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C -4 (-C H₂-NH₂)~40 - 45The carbon atom attached to the nitrogen is deshielded.
C -3 (-C≡C-C H₂-)~20 - 25The sp³ hybridized carbon adjacent to the alkyne.
C -2 (-C ≡CH)~80 - 85The internal sp hybridized carbon of the alkyne.
C -1 (≡C -H)~68 - 72The terminal sp hybridized carbon of the alkyne.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and alkyne functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3300 - 3500MediumTwo bands are expected for a primary amine.
≡C-H Stretch~3300Strong, SharpCharacteristic of a terminal alkyne.
C≡C Stretch~2100Weak to MediumOften sharp.
N-H Bend (Scissoring)1590 - 1650MediumCharacteristic of a primary amine.
C-N Stretch1020 - 1250Medium to WeakAliphatic amine C-N stretching.
Mass Spectrometry

In mass spectrometry, this compound will undergo characteristic fragmentation patterns. The molecular ion peak ([M]⁺) is expected at an m/z of 69. Due to the presence of a single nitrogen atom, this molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule.

Expected Fragmentation Pattern:

  • Alpha-cleavage: The most common fragmentation pathway for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom. For this compound, this would involve the loss of a propargyl radical (•CH₂C≡CH) to yield a resonance-stabilized iminium cation at m/z 30 ([CH₂=NH₂]⁺). This is often the base peak in the spectrum of primary amines.[1][3][4]

  • Loss of an alkyne group: Fragmentation can also occur with the loss of the terminal alkyne, leading to other smaller fragments.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and application of this compound.

Synthesis of this compound via Gabriel Synthesis

A common and effective method for the synthesis of primary amines like this compound is the Gabriel synthesis, which avoids the over-alkylation often seen with direct alkylation of ammonia. This procedure typically starts from the corresponding alcohol, 3-butyn-1-ol.

Step 1: Conversion of 3-Butyn-1-ol to 3-Butynyl Tosylate

  • To a stirred solution of 3-butyn-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-butynyl tosylate, which can be used in the next step without further purification.

Step 2: Reaction with Potassium Phthalimide

  • To a solution of 3-butynyl tosylate (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.5 eq).

  • Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(but-3-ynyl)phthalimide.

Step 3: Hydrazinolysis to Yield this compound

  • Suspend N-(but-3-ynyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the suspension.

  • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of this compound.

  • To obtain the free amine, dissolve the salt in water, basify with a strong base (e.g., NaOH or KOH) to pH > 12, and extract the free amine with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Dry the organic extracts over anhydrous K₂CO₃ or Na₂SO₄, filter, and carefully remove the solvent by distillation to yield pure this compound.

SynthesisWorkflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrazinolysis Butynol 3-Butyn-1-ol TosCl p-Toluenesulfonyl Chloride Triethylamine, DCM, 0°C to RT Butynol->TosCl ButynylTosylate 3-Butynyl Tosylate TosCl->ButynylTosylate Workup KPhthalimide Potassium Phthalimide DMF, 80-90°C ButynylTosylate->KPhthalimide NButynylPhthalimide N-(but-3-ynyl)phthalimide KPhthalimide->NButynylPhthalimide Precipitation Hydrazine Hydrazine Hydrate Ethanol, Reflux NButynylPhthalimide->Hydrazine AmineHCl This compound Hydrochloride Salt Hydrazine->AmineHCl Acidification & Filtration FreeAmine This compound AmineHCl->FreeAmine Basification & Extraction

Application in Buchwald-Hartwig Amination

This compound can be used as a coupling partner in the Buchwald-Hartwig amination to form N-aryl or N-heteroaryl derivatives. This reaction is a powerful tool for C-N bond formation.

General Protocol for the Palladium-Catalyzed Amination of an Aryl Bromide:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand like Xantphos or BINAP (0.02-0.10 eq).

  • Add a base, typically a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq).

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Add this compound (1.2-1.5 eq) to the mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with a solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-but-3-yn-1-amine.

// Edges for the catalytic cycle Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> AmineCoord [label="H₂NR"]; AmineCoord -> PdII_Amine; PdII_Amine -> Deprotonation; Deprotonation -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"];

// Styling Pd0 [fillcolor="#FBBC05"]; Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } .dot Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Applications in Drug Discovery and Materials Science

The dual functionality of this compound makes it a highly useful building block in several areas of chemical research and development.

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various bioactive compounds.[5] The alkyne group can be used as a handle for "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to link molecules together, a common strategy in drug discovery for creating libraries of compounds or for bioconjugation. The amine group allows for the formation of amides, sulfonamides, and other functionalities prevalent in pharmaceuticals.

  • Heterocyclic Chemistry: this compound is a precursor for the synthesis of various nitrogen-containing heterocycles, which are core structures in many drugs.

  • Linker and Crosslinker: In materials science and bioconjugation, it can be used as a heterobifunctional crosslinker. The amine can react with one substrate (e.g., an activated carboxyl group on a resin or biomolecule), while the alkyne remains available for subsequent functionalization.

Biological Activity and Signaling Pathways

As of the current literature, there is no evidence to suggest that this compound itself has specific biological activity or directly participates in signaling pathways. Its primary role in a biological context is as a synthetic building block for the creation of more complex, biologically active molecules. Its toxicity profile indicates that it is harmful if swallowed and causes severe skin burns and eye damage, necessitating careful handling in a laboratory setting.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers in organic synthesis, medicinal chemistry, and materials science. Its combination of a primary amine and a terminal alkyne in a small, simple framework provides a powerful platform for the synthesis of a wide array of more complex and functional molecules. The experimental protocols and data provided in this guide are intended to facilitate its effective use in research and development endeavors. As with all reactive chemicals, appropriate safety precautions should be taken during its handling and use.

References

Methodological & Application

Application Notes and Protocols: The Use of But-3-yn-1-amine in Buchwald-Hartwig Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent moieties in pharmaceuticals, natural products, and advanced materials. The reaction's broad substrate scope and functional group tolerance have made it an invaluable tool in drug discovery and development.[2]

This document provides detailed application notes and a representative protocol for the use of But-3-yn-1-amine as a coupling partner in Buchwald-Hartwig amination reactions. This compound is a valuable building block, incorporating a terminal alkyne functionality that can be further elaborated, making its successful coupling to aryl and heteroaryl systems of significant interest. While specific literature examples for the Buchwald-Hartwig amination of this compound are not prevalent in readily accessible databases, this protocol is based on well-established procedures for primary alkylamines.[3][4]

Reaction Principle and Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: this compound coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl-but-3-yn-1-amine product is formed through reductive elimination, regenerating the catalytically active Pd(0) species.

A potential side reaction is the hydrodehalogenation of the aryl halide, where the starting aryl halide is reduced to the corresponding arene. The choice of ligand is crucial to promote the desired reductive elimination over this competing pathway.[5]

General Reaction Scheme

cluster_conditions Reaction Conditions But3yn1amine This compound plus1 + ArylHalide Aryl Halide (Ar-X) arrow Product N-Aryl-but-3-yn-1-amine plus2 + HX H-X Pd Catalyst Pd Catalyst Ligand Ligand Base Base Solvent, Heat Solvent, Heat Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L-Pd(II)(Ar)(X) OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord RNH₂ PdII_amine [L-Pd(II)(Ar)(X)(RNH₂)] Amine_Coord->PdII_amine Deprotonation Deprotonation (-HX) PdII_amine->Deprotonation Base PdII_amido L-Pd(II)(Ar)(NHR) Deprotonation->PdII_amido Red_Elim Reductive Elimination PdII_amido->Red_Elim Red_Elim->Pd0 regenerated Product Ar-NHR Red_Elim->Product Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble Catalyst (Pd source, Ligand, Base) in inert atmosphere B Add Solvent, Aryl Halide, This compound A->B C Heat and Stir (80-110 °C) B->C D Monitor Progress (TLC, GC-MS) C->D E Quench with Water & Extract D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterize Product G->H

References

Application Notes and Protocols for the Synthesis of Dialkynylamides Utilizing But-3-yn-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialkynylamides are a class of organic compounds characterized by the presence of two alkyne functionalities within an amide structure. Specifically, the synthesis of N-(but-3-yn-1-yl)alkynamides involves the coupling of but-3-yn-1-amine with an alkyne-containing carboxylic acid. This motif is of interest in medicinal chemistry and materials science due to the versatile reactivity of the alkyne groups, which can participate in a variety of subsequent transformations, such as "click" chemistry, cycloadditions, and polymerization reactions. The rigid, linear nature of the alkyne units can also impart unique structural properties to larger molecules. This document provides a detailed protocol for the synthesis of these compounds via a standard amide coupling reaction.

General Reaction Scheme

The synthesis of N-(but-3-yn-1-yl)alkynamides is typically achieved through the coupling of this compound with a suitable alkynoic acid, such as propiolic acid or pent-4-ynoic acid. This reaction is facilitated by a peptide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

Reaction: this compound + Alkynoic Acid --(EDC, HOBt)--> N-(but-3-yn-1-yl)alkynamide

Data Presentation

The following table summarizes representative quantitative data for amide coupling reactions similar to the target synthesis. While specific data for the reaction of this compound with an alkynoic acid is not widely published, the presented data from analogous reactions provide a strong indication of expected outcomes.

Carboxylic AcidAmineCoupling ReagentsSolventTime (h)Yield (%)Reference
Boc-ValineAniline DerivativeEDC, DMAP, HOBt (cat.)CH₃CN1472[1]
3-Nitrobenzoic Acid4-MethylpiperidineEDC, DMAP---[2]
N-CBZ-GlycineL-Phe-OtBuDCC, HOBt, TEAEthyl Acetate294[3]
Benzoic AcidBenzylamineBoric Acid (cat.)Toluene2089[4]
Phenylacetic AcidBenzylamineB(OCH₂CF₃)₃MeCN1592[5]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative dialkynylamide, N-(but-3-yn-1-yl)propiolamide.

Materials:

  • This compound

  • Propiolic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkynoic acid (1.0 eq). Dissolve the acid in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 eq) and EDC-HCl (1.2 eq) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: To the reaction mixture, add this compound (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dialkynylamide.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Diagram of the Experimental Workflow:

experimental_workflow Workflow for Dialkynylamide Synthesis cluster_prep Reaction Preparation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup Workup and Purification start Dissolve Alkynoic Acid in Anhydrous Solvent cool Cool to 0°C start->cool add_reagents Add HOBt and EDC-HCl cool->add_reagents stir_activation Stir for 30 min at 0°C add_reagents->stir_activation add_amine Add this compound and DIPEA stir_activation->add_amine stir_rt Stir at Room Temperature (12-24h) add_amine->stir_rt workup Aqueous Workup (NaHCO3, H2O, Brine) stir_rt->workup dry Dry (MgSO4) and Concentrate workup->dry purify Silica Gel Chromatography dry->purify end end purify->end Characterization (NMR, MS)

Caption: A flowchart of the key steps in the synthesis of dialkynylamides.

References

Application Notes and Protocols: Post-polymerization Modification of Poly(2-oxazolines) with But-3-yn-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-oxazolines) (POx) are a class of polymers that have garnered significant interest in the biomedical field due to their biocompatibility, low immunogenicity, and tunable properties.[1][2] Post-polymerization modification is a powerful strategy to introduce diverse functionalities onto a well-defined polymer backbone, allowing for the creation of tailored materials for specific applications such as drug delivery, tissue engineering, and bioconjugation.[1][2][3] This document provides detailed protocols for the introduction of alkyne functionalities onto a poly(2-oxazoline) backbone via the coupling of But-3-yn-1-amine to a precursor copolymer containing carboxylic acid side chains. The resulting alkyne-functionalized POx is a versatile platform for subsequent modifications via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5]

Synthesis Overview

The overall synthetic strategy involves two main steps:

  • Synthesis of a Carboxy-Functional POx Copolymer: A statistical copolymer of 2-ethyl-2-oxazoline (EtOx) and a protected carboxy-functional 2-oxazoline monomer is synthesized via cationic ring-opening polymerization (CROP). Subsequent deprotection yields a well-defined copolymer with pendant carboxylic acid groups. Alternatively, partial hydrolysis of poly(2-ethyl-2-oxazoline) can be employed to generate carboxylic acid functionalities.[6][7]

  • Amide Coupling of this compound: The carboxylic acid groups on the POx backbone are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The activated polymer is then reacted with this compound to form stable amide bonds, resulting in the desired alkyne-functionalized poly(2-oxazoline).[8][9]

Experimental Protocols

Protocol 1: Synthesis of Poly(2-ethyl-2-oxazoline-co-2-carboxyethyl-2-oxazoline)

This protocol describes the synthesis of a POx copolymer with pendant carboxylic acid groups, which serves as the precursor for the subsequent amidation reaction. This is achieved by copolymerizing 2-ethyl-2-oxazoline (EtOx) with a protected monomer, followed by deprotection.

Materials:

  • 2-Ethyl-2-oxazoline (EtOx), distilled over CaH₂

  • 2-(2-Methoxycarbonylethyl)-2-oxazoline (MestOx), synthesized according to literature procedures

  • Methyl tosylate (MeOTs), as initiator

  • Acetonitrile (ACN), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Methanol

  • Diethyl ether

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve EtOx (e.g., 9.9 g, 100 mmol) and MestOx (e.g., 1.71 g, 10 mmol) in anhydrous ACN (e.g., 50 mL).

  • Add the initiator, methyl tosylate (e.g., 0.21 g, 1.1 mmol), to the monomer solution.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Terminate the polymerization by adding a small amount of water.

  • Precipitate the polymer by adding the reaction mixture dropwise to cold diethyl ether.

  • Collect the polymer by filtration and dry under vacuum. This yields the protected copolymer, P(EtOx-co-MestOx).

  • To deprotect the ester groups, dissolve the polymer in a 1 M HCl solution and stir at 50°C for 24 hours.

  • Neutralize the solution with 1 M NaOH.

  • Purify the polymer by dialysis against deionized water for 48 hours, changing the water every 12 hours.

  • Lyophilize the dialyzed solution to obtain the final carboxy-functional copolymer, P(EtOx-co-CEtOx).

Protocol 2: Post-polymerization Modification with this compound

This protocol details the coupling of this compound to the carboxy-functional POx using EDC/NHS chemistry.[8][9][10]

Materials:

  • Poly(2-ethyl-2-oxazoline-co-2-carboxyethyl-2-oxazoline) (P(EtOx-co-CEtOx))

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • This compound

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Dissolve P(EtOx-co-CEtOx) (e.g., 1 g, with a calculated amount of carboxylic acid moieties) in 20 mL of MES buffer.

  • Add EDC-HCl (1.5 equivalents relative to carboxylic acid groups) and NHS (1.5 equivalents relative to carboxylic acid groups) to the polymer solution.

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

  • In a separate vial, dissolve this compound (2 equivalents relative to carboxylic acid groups) in 5 mL of PBS.

  • Add the this compound solution to the activated polymer solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with 0.1 M NaOH.

  • Stir the reaction at room temperature for 24 hours.

  • Purify the resulting alkyne-functionalized polymer by dialysis against deionized water for 48 hours, changing the water every 12 hours.

  • Lyophilize the dialyzed solution to obtain the final product, P(EtOx-co-ButynamideEtOx), as a white powder.

Data Presentation

The successful synthesis and modification of the poly(2-oxazolines) can be confirmed by Size Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Representative data are summarized in the tables below.

Table 1: Molecular Weight and Dispersity Data from SEC Analysis

Polymer SampleMₙ ( g/mol )Mₙ ( g/mol )Đ (Mₙ/Mₙ)
(Theoretical) (SEC)
P(EtOx-co-MestOx)10,0009,8001.15
P(EtOx-co-CEtOx)9,8609,7001.16
P(EtOx-co-ButynamideEtOx)10,30010,1001.18

Note: Mₙ (SEC) is determined relative to polystyrene standards and may not reflect the absolute molecular weight. The increase in Mₙ after modification is consistent with the addition of this compound.[11]

Table 2: ¹H NMR Characterization Data (400 MHz, D₂O)

Polymer SampleChemical Shift (δ, ppm)Assignment
P(EtOx-co-CEtOx)1.0-1.2-CH₃ (EtOx)
2.2-2.8-CH₂-COOH (CEtOx) and -CH₂-CO- (EtOx)
3.4-3.6-N-CH₂-CH₂- (polymer backbone)
P(EtOx-co-ButynamideEtOx)1.0-1.2-CH₃ (EtOx)
2.15-C≡CH (alkyne proton)
2.3-2.8-CH₂-CO- (EtOx and ButynamideEtOx), -CH₂-C≡CH
3.2-3.4-NH-CH₂- (amide linkage)
3.4-3.6-N-CH₂-CH₂- (polymer backbone)

Note: The appearance of a new signal around 2.15 ppm is characteristic of the terminal alkyne proton, confirming the successful coupling of this compound. The degree of modification can be quantified by comparing the integration of this signal to the polymer backbone signals.[12][13]

Visualization of Workflows and Pathways

Experimental Workflow for Alkyne-Functionalized POx Synthesis

G cluster_synthesis Synthesis of Carboxy-Functional POx cluster_modification Post-Polymerization Modification cluster_analysis Characterization A Copolymerization of EtOx and MestOx B Deprotection (Hydrolysis) A->B P(EtOx-co-MestOx) C Activation with EDC/NHS B->C P(EtOx-co-CEtOx) D Coupling with this compound C->D Activated POx E Purification (Dialysis) D->E Crude Product F Characterization (NMR, SEC) E->F G G F->G Final Product: Alkyne-POx

Caption: Workflow for the synthesis and modification of POx.

Application Pathway: Bioconjugation via Click Chemistry

G cluster_platform Alkyne-Functionalized POx Platform cluster_conjugation Bioconjugation via Click Chemistry cluster_application Applications AlkynePOx P(EtOx-co-ButynamideEtOx) ClickReaction CuAAC or SPAAC 'Click' Reaction AlkynePOx->ClickReaction AzideMolecule Azide-Containing Molecule (e.g., Drug, Peptide, Dye) AzideMolecule->ClickReaction DrugDelivery Drug Delivery Systems ClickReaction->DrugDelivery Hydrogels Hydrogel Formation (with di-azide crosslinker) ClickReaction->Hydrogels Bioimaging Bioimaging Probes ClickReaction->Bioimaging

Caption: Applications of alkyne-functionalized POx.

References

Application Notes and Protocols for But-3-yn-1-amine as a Crosslinker for Resins and Nanocrystalline Cellulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of But-3-yn-1-amine as a versatile crosslinking agent for epoxy resins and as a functionalizing agent for nanocrystalline cellulose (NCC). The unique bifunctional nature of this compound, possessing both a primary amine and a terminal alkyne group, allows for its application in traditional amine-based curing of resins and subsequent functionalization of materials via "click chemistry."

Section 1: this compound as a Curing and Functionalizing Agent for Epoxy Resins

This compound can act as a curing agent for epoxy resins through the reaction of its primary amine with the epoxide groups of the resin. This process forms a crosslinked polymer network. The incorporation of this compound introduces terminal alkyne functionalities throughout the resin matrix, which can be utilized for post-curing modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This allows for the covalent attachment of various molecules, such as fluorophores, bioactive compounds, or targeting ligands.

Experimental Protocol: Curing of Epoxy Resin with this compound

This protocol describes the curing of a standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin with this compound.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxide Equivalent Weight, EEW: 182-192 g/eq)

  • This compound (Amine Hydrogen Equivalent Weight, AHEW: 34.56 g/eq)

  • Suitable solvent (e.g., acetone, optional for viscosity reduction)

  • Mixing containers and stirring apparatus

  • Curing oven

Procedure:

  • Formulation Calculation: The stoichiometric ratio of amine hydrogen to epoxide groups is typically 1:1 for optimal curing.[1] The parts per hundred of resin (phr) for the amine curative can be calculated using the following formula:

    For a typical DGEBA resin with an EEW of 188 g/eq, the phr of this compound would be approximately 18.4.

  • Mixing:

    • Accurately weigh the DGEBA resin and this compound into a clean, dry mixing container based on the calculated phr.

    • If the resin is highly viscous, it can be gently warmed to approximately 50-60°C to facilitate mixing.

    • Thoroughly mix the components until a homogeneous mixture is achieved. If using a solvent, add it at this stage to reduce viscosity.

  • Degassing: To remove any entrapped air bubbles from the mixture, place the container in a vacuum chamber and degas until bubble formation ceases.

  • Curing:

    • Pour the mixed and degassed resin into a pre-heated mold.

    • The curing schedule will depend on the desired properties. A typical two-stage curing process is recommended:

      • Initial Cure: 2 hours at 80°C.

      • Post-Cure: 3 hours at 150°C.

  • Characterization: The cured resin can be characterized for its thermal and mechanical properties.

Data Presentation: Expected Properties of Cured Epoxy Resin
PropertyTest MethodExpected Outcome
Glass Transition Temperature (Tg)Differential Scanning Calorimetry (DSC)Dependent on cure schedule; higher post-cure temperatures generally lead to higher Tg.
Tensile StrengthASTM D638Increases with crosslinking density.[2]
Young's ModulusASTM D638Increases with crosslinking density.[2]
Crosslinking DensityDynamic Mechanical Analysis (DMA) or FTIRMonitored by the disappearance of the epoxy group peak in FTIR.[3][4]

Visualization: Epoxy Curing and Functionalization Workflow

G cluster_0 Epoxy Resin Curing cluster_1 Post-Curing Functionalization (Click Chemistry) DGEBA DGEBA Epoxy Resin Mix Mixing & Degassing DGEBA->Mix B3YA This compound B3YA->Mix Cure Curing (Heat) Mix->Cure CuredResin Alkyne-Functionalized Crosslinked Resin Cure->CuredResin CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition CuredResin->CuAAC AzideMolecule Azide-Containing Molecule (e.g., Drug, Dye) AzideMolecule->CuAAC FunctionalizedResin Functionalized Resin CuAAC->FunctionalizedResin

Caption: Workflow for curing epoxy resin with this compound and subsequent functionalization.

Section 2: this compound for Functionalization of Nanocrystalline Cellulose

This compound can be used to introduce reactive alkyne groups onto the surface of nanocrystalline cellulose (NCC). This functionalization is typically achieved through a two-step process: first, the introduction of a reactive handle on the NCC surface (e.g., carboxylic acid groups via TEMPO-mediated oxidation), followed by the covalent attachment of this compound via an amidation reaction.[5] The resulting alkyne-functionalized NCC is a versatile platform for further modification using click chemistry, enabling the attachment of various molecules for applications in drug delivery, bio-imaging, and advanced materials.[6][7]

Experimental Protocol: Synthesis of Alkyne-Functionalized Nanocrystalline Cellulose

This protocol outlines a two-step process to functionalize NCC with this compound.

Step 1: TEMPO-mediated Oxidation of Nanocrystalline Cellulose

Materials:

  • Nanocrystalline cellulose (NCC)

  • 2,2,6,6-Tetrachloro-1-piperidinyloxy (TEMPO)

  • Sodium bromide (NaBr)

  • Sodium hypochlorite solution (NaClO, 10-15%)

  • Sodium hydroxide (NaOH) solution (0.5 M)

  • Hydrochloric acid (HCl) solution (0.5 M)

  • Deionized water

  • Dialysis tubing

Procedure:

  • Suspension Preparation: Disperse NCC in deionized water (e.g., 1 wt%).

  • Catalyst Addition: Add TEMPO (e.g., 0.1 mmol per gram of NCC) and NaBr (e.g., 1 mmol per gram of NCC) to the NCC suspension and stir until dissolved.

  • Oxidation:

    • Cool the suspension in an ice bath and slowly add the NaClO solution (e.g., 5 mmol per gram of NCC).

    • Maintain the pH at 10 by the dropwise addition of 0.5 M NaOH.

    • Continue the reaction for 3-4 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding ethanol.

    • Adjust the pH to 7 with 0.5 M HCl.

    • Purify the TEMPO-oxidized NCC (TOCNC) by repeated centrifugation and resuspension in deionized water, followed by dialysis against deionized water for several days.

Step 2: Amidation with this compound

Materials:

  • TEMPO-oxidized NCC (TOCNC)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate buffer (pH 7.4)

  • Deionized water

Procedure:

  • Activation of Carboxyl Groups:

    • Disperse the TOCNC in phosphate buffer.

    • Add EDC and NHS (e.g., 5-fold molar excess relative to the carboxyl content of TOCNC) to the suspension and stir for 1 hour at room temperature to activate the carboxyl groups.

  • Amine Coupling:

    • Add this compound to the activated TOCNC suspension (e.g., 10-fold molar excess relative to the carboxyl content).

    • Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification:

    • Purify the alkyne-functionalized NCC by repeated centrifugation and resuspension in deionized water, followed by dialysis against deionized water.

    • Lyophilize the purified product for storage.

Data Presentation: Characterization of Functionalized Nanocrystalline Cellulose
Characterization TechniqueParameter MeasuredExpected Result for Successful Functionalization
Fourier-Transform Infrared (FTIR) SpectroscopyPresence of functional groupsAppearance of a new peak corresponding to the alkyne C≡C stretch (~2100-2260 cm⁻¹) and amide bonds.
X-ray Photoelectron Spectroscopy (XPS)Elemental compositionIncrease in the nitrogen content on the NCC surface.
Potentiometric TitrationCarboxyl group contentDecrease in the number of free carboxyl groups after amidation.[8]
Elemental AnalysisNitrogen contentConfirmation of the presence of amine groups.[8]
Zeta PotentialSurface chargeChange in surface charge upon introduction of amine and alkyne groups.[8]

Visualization: Nanocrystalline Cellulose Functionalization and Application Workflow

G cluster_0 NCC Functionalization cluster_1 Application in Drug Delivery NCC Nanocrystalline Cellulose (NCC) TEMPO TEMPO-mediated Oxidation NCC->TEMPO TOCNC Carboxylated NCC (TOCNC) TEMPO->TOCNC Amidation EDC/NHS Amidation with This compound TOCNC->Amidation AlkyneNCC Alkyne-Functionalized NCC Amidation->AlkyneNCC CuAAC CuAAC Click Chemistry AlkyneNCC->CuAAC AzideDrug Azide-Modified Drug Molecule AzideDrug->CuAAC DrugConjugate NCC-Drug Conjugate CuAAC->DrugConjugate Release Controlled Drug Release DrugConjugate->Release

Caption: Workflow for the functionalization of NCC with this compound and its application in drug delivery.

Section 3: Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule onto the alkyne-functionalized material (resin or NCC).

Materials:

  • Alkyne-functionalized material (resin or NCC)

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Suitable solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Reaction Setup:

    • Disperse or dissolve the alkyne-functionalized material in the chosen solvent.

    • Add the azide-containing molecule (typically 1.1 to 2 equivalents relative to the alkyne groups).

  • Catalyst Preparation:

    • Prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate.

  • Click Reaction:

    • Add the CuSO₄ solution to the reaction mixture (e.g., 0.1 equivalents).

    • Add the sodium ascorbate solution to the reaction mixture (e.g., 0.2-0.5 equivalents). The solution will typically turn a yellow-orange color.

    • Stir the reaction at room temperature for 12-24 hours.

  • Purification:

    • For functionalized NCC, purify by centrifugation and dialysis to remove the copper catalyst and excess reagents.

    • For functionalized resins, wash extensively with a suitable solvent.

By following these protocols, researchers can effectively utilize this compound to create functionalized resins and nanocrystalline cellulose with broad applicability in materials science and drug development. The terminal alkyne provides a versatile handle for a wide range of subsequent modifications, enabling the development of advanced materials with tailored properties.

References

Applications of But-3-yn-1-amine in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

But-3-yn-1-amine is a versatile bifunctional building block that is gaining increasing attention in pharmaceutical research and development. Its unique structure, featuring a terminal alkyne and a primary amine, allows for its participation in a wide array of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Synthesis of a Pyrimidine-Based PI3 Kinase Inhibitor Intermediate

This compound serves as a crucial reagent in the synthesis of substituted pyrimidines, which are core structures in many kinase inhibitors. The butynyl side chain can be strategically introduced to interact with the target protein or to serve as a handle for further functionalization.

Application: Synthesis of 2-(But-3-yn-1-yl)-4,6-dichloropyrimidine, a key intermediate for novel trisubstituted morpholinopyrimidines with potent PI3 Kinase (PI3K) inhibition activity. The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2->AKT Phosphorylation Inhibitor Pyrimidine-based Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/AKT Signaling Pathway Inhibition.

Quantitative Data Summary

ProductStarting MaterialReagentsSolventYield (%)Purity
2-(But-3-yn-1-yl)-4,6-dichloropyrimidine2,4,6-TrichloropyrimidineThis compound, N,N-DiisopropylethylamineAcetonitrile84High (characterized by NMR and HRMS)

Experimental Protocol: Synthesis of 2-(But-3-yn-1-yl)-4,6-dichloropyrimidine

experimental_workflow_pi3k start Start step1 Dissolve 2,4,6-trichloropyrimidine in acetonitrile start->step1 step2 Cool to 0 °C step1->step2 step3 Add this compound and N,N-diisopropylethylamine dropwise step2->step3 step4 Warm to room temperature and stir for 3 hours step3->step4 step5 Precipitate product with cold distilled water step4->step5 step6 Filter and dry under vacuum step5->step6 end End Product step6->end

Caption: Workflow for PI3K Inhibitor Intermediate Synthesis.

Materials:

  • 2,4,6-Trichloropyrimidine (1.00 eq)

  • This compound (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.00 eq)

  • Acetonitrile (anhydrous)

  • Distilled water (cold)

Procedure:

  • Dissolve 2,4,6-trichloropyrimidine (1.00 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.05 eq) and N,N-diisopropylethylamine (4.00 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add cold distilled water to the reaction mixture to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield 2-(but-3-yn-1-yl)-4,6-dichloropyrimidine as a white powder.

  • Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

A³ Coupling Reaction for Propargylamine Synthesis

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot, three-component reaction to synthesize propargylamines. This compound can act as the amine component, reacting with an aldehyde and another terminal alkyne to generate structurally diverse propargylamines, which are important scaffolds in medicinal chemistry.

Application: Synthesis of N-substituted propargylamines containing the this compound backbone. These compounds can be further elaborated into a variety of pharmaceutical agents.

Quantitative Data Summary (Representative)

AldehydeAlkyneCatalystSolventYield (%)
BenzaldehydePhenylacetyleneCuI (5 mol%)Toluene85-95
4-ChlorobenzaldehydePhenylacetyleneCuI (5 mol%)Toluene80-90
CyclohexanecarboxaldehydeTrimethylsilylacetyleneCuI (5 mol%)Dichloromethane75-85

Experimental Protocol: General Procedure for A³ Coupling Reaction

experimental_workflow_a3 start Start step1 Combine aldehyde, this compound, terminal alkyne, and CuI in a dry flask start->step1 step2 Add solvent and stir under inert atmosphere step1->step2 step3 Heat the reaction mixture (optional, depending on substrates) step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Work-up: Dilute with organic solvent, wash with water and brine step4->step5 step6 Dry organic layer and concentrate step5->step6 step7 Purify by column chromatography step6->step7 end End Product step7->end

Caption: Workflow for A³ Coupling Reaction.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

  • Solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add the aldehyde (1.0 mmol), this compound (1.0 mmol), terminal alkyne (1.2 mmol), and CuI (5 mol%).

  • Add the appropriate solvent (e.g., toluene, 5 mL).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired propargylamine.

Sonogashira Coupling for the Synthesis of Arylalkynes

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound can be utilized as the alkyne component to introduce an aminobutylalkyne moiety onto an aromatic or heteroaromatic ring, a common transformation in the synthesis of pharmaceutical intermediates.

Application: Synthesis of N-(4-arylbut-3-yn-1-yl)amines, which are precursors to a variety of bioactive molecules, including potential neuroactive compounds.

Quantitative Data Summary (Representative)

Aryl HalideCatalystCo-catalystBaseSolventYield (%)
IodobenzenePd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)TriethylamineTHF80-95
4-BromopyridinePd(PPh₃)₄ (5 mol%)CuI (10 mol%)DiisopropylamineDMF70-85
1-IodonaphthalenePd(OAc)₂/XPhos (2 mol%)CuI (5 mol%)Cs₂CO₃Dioxane85-98

Experimental Protocol: General Procedure for Sonogashira Coupling

experimental_workflow_sonogashira start Start step1 Combine aryl halide, Pd catalyst, CuI, and base in a dry flask start->step1 step2 Add solvent and degas step1->step2 step3 Add this compound step2->step3 step4 Stir at room temperature or heat step3->step4 step5 Monitor reaction by TLC/GC step4->step5 step6 Work-up: Filter through Celite, extract with organic solvent step5->step6 step7 Dry organic layer and concentrate step6->step7 step8 Purify by column chromatography step7->step8 end End Product step8->end

Caption: Workflow for Sonogashira Coupling Reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 2.0 mmol)

  • Solvent (e.g., THF, anhydrous and degassed)

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add the aryl halide (1.0 mmol), palladium catalyst (2 mol%), CuI (4 mol%), and the base (2.0 mmol).

  • Add the anhydrous, degassed solvent (e.g., THF, 5 mL).

  • Add this compound (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature or heat as necessary until the starting material is consumed (monitor by TLC or GC).

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and partition between an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

"Click chemistry" facilitates the rapid and efficient synthesis of new molecules. The CuAAC reaction between an azide and a terminal alkyne to form a 1,2,3-triazole is a prime example. This compound's terminal alkyne is readily available for this transformation, allowing for its conjugation to various azide-containing molecules to create triazole-linked pharmaceutical intermediates.

Application: Synthesis of 1-substituted-4-(2-aminoethyl)-1H-1,2,3-triazoles. The triazole ring is a common isostere for amide bonds and can improve the pharmacokinetic properties of drug candidates.

Quantitative Data Summary (Representative)

AzideCatalystSolventYield (%)
Benzyl azideCuSO₄·5H₂O/Sodium Ascorbatet-BuOH/H₂O (1:1)>95
1-Azido-4-methoxybenzeneCuSO₄·5H₂O/Sodium Ascorbatet-BuOH/H₂O (1:1)>95
2-Azido-N-phenylacetamideCuSO₄·5H₂O/Sodium AscorbateDMSO90-98

Experimental Protocol: General Procedure for CuAAC Click Reaction

experimental_workflow_click start Start step1 Dissolve this compound and azide in solvent start->step1 step2 Add sodium ascorbate solution step1->step2 step3 Add CuSO4 solution step2->step3 step4 Stir at room temperature step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Work-up: Dilute with water, extract with organic solvent step5->step6 step7 Dry organic layer and concentrate step6->step7 step8 Purify by column chromatography or recrystallization step7->step8 end End Product step8->end

Caption: Workflow for CuAAC Click Reaction.

Materials:

  • This compound (1.0 mmol)

  • Azide (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMSO)

Procedure:

  • Dissolve this compound (1.0 mmol) and the azide (1.0 mmol) in the chosen solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate (5-10 mol%).

  • Add an aqueous solution of CuSO₄·5H₂O (1-5 mol%).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole by column chromatography or recrystallization.

versatility_diagram butynylamine This compound pi3k PI3K Inhibitor Intermediates butynylamine->pi3k Nucleophilic Substitution propargylamines Propargylamines butynylamine->propargylamines A³ Coupling arylalkynes Arylalkynes butynylamine->arylalkynes Sonogashira Coupling triazoles 1,2,3-Triazoles butynylamine->triazoles Click Chemistry (CuAAC)

Caption: Versatility of this compound in Synthesis.

Application Notes and Protocols: The Role of But-3-yn-1-amine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-yn-1-amine is a versatile bifunctional molecule incorporating a terminal alkyne and a primary amine. This unique combination of reactive groups makes it a valuable building block in the synthesis of diverse molecular scaffolds for various applications, including the development of novel agrochemicals. The terminal alkyne allows for participation in click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and other alkyne-specific transformations. The primary amine group serves as a nucleophile, enabling the formation of amides, ureas, sulfonamides, and the construction of various heterocyclic systems.

These application notes provide an overview of the potential applications of this compound in the synthesis of novel fungicidal, herbicidal, and insecticidal compounds. Detailed, generalized protocols for the synthesis and biological evaluation of these potential agrochemicals are provided to guide researchers in this field.

Potential Applications in Agrochemical Scaffolds

This compound can be utilized as a key synthetic intermediate to generate a variety of compound classes with potential agrochemical activity.

  • Fungicides: Carboxamide fungicides are a significant class of agrochemicals that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This compound can be readily acylated with various carboxylic acids to produce N-(but-3-yn-1-yl) carboxamides, which are analogs of known SDHI fungicides. The alkyne group can be further functionalized to modulate the compound's physicochemical properties and biological activity.

  • Herbicides: Urea-based herbicides are widely used in agriculture and typically act by inhibiting photosystem II (PSII) in plants. This compound can react with isocyanates to form N-(but-3-yn-1-yl) ureas. The diversity of commercially available isocyanates allows for the rapid generation of a library of potential herbicidal compounds.

  • Insecticides: Pyrazole-containing compounds are a well-established class of insecticides. The synthesis of pyrazoles can be achieved through the condensation of hydrazines with 1,3-dicarbonyl compounds or through cycloaddition reactions involving alkynes. This compound can serve as a precursor to intermediates used in the synthesis of N-substituted pyrazoles with potential insecticidal properties.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of agrochemical candidates derived from this compound. Researchers should adapt these protocols based on the specific properties of the synthesized compounds.

Synthesis Protocols

1. General Procedure for the Synthesis of N-(but-3-yn-1-yl) Carboxamides (Potential Fungicides)

This protocol describes the acylation of this compound with a generic carboxylic acid.

  • Materials:

    • This compound

    • Substituted carboxylic acid (e.g., 2-(trifluoromethyl)benzoic acid)

    • Coupling agent (e.g., HATU, HOBt/EDC)

    • Organic base (e.g., triethylamine, diisopropylethylamine)

    • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the substituted carboxylic acid (1.0 eq) in anhydrous dichloromethane, add the coupling agent (1.1 eq) and the organic base (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired N-(but-3-yn-1-yl) carboxamide.

Workflow for N-(but-3-yn-1-yl) Carboxamide Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 This compound P1 Reaction in Dichloromethane R1->P1 R2 Carboxylic Acid R2->P1 R3 Coupling Agent R3->P1 R4 Base R4->P1 P2 Aqueous Workup P1->P2 TLC Monitoring P3 Purification P2->P3 Prod N-(but-3-yn-1-yl) Carboxamide P3->Prod

Caption: General workflow for the synthesis of potential fungicidal carboxamides.

2. General Procedure for the Synthesis of N-(but-3-yn-1-yl) Ureas (Potential Herbicides)

This protocol describes the reaction of this compound with a generic isocyanate.

  • Materials:

    • This compound

    • Substituted isocyanate (e.g., 4-chlorophenyl isocyanate)

    • Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

    • Hexanes

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran.

    • Add the substituted isocyanate (1.05 eq) dropwise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with hexanes to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold hexanes.

    • Dry the product under vacuum to afford the desired N-(but-3-yn-1-yl) urea.

Workflow for N-(but-3-yn-1-yl) Urea Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 This compound P1 Reaction in THF R1->P1 R2 Isocyanate R2->P1 P2 Precipitation P1->P2 TLC Monitoring P3 Filtration & Drying P2->P3 Prod N-(but-3-yn-1-yl) Urea P3->Prod

Caption: General workflow for synthesizing potential herbicidal ureas.

3. General Procedure for the Synthesis of N-Substituted Pyrazoles (Potential Insecticides)

This protocol outlines a general pathway for pyrazole synthesis that can be adapted for intermediates derived from this compound.

  • Materials:

    • An appropriate 1,3-dicarbonyl or equivalent precursor (derivable from this compound)

    • Hydrazine hydrate or a substituted hydrazine

    • Solvent (e.g., ethanol, acetic acid)

  • Procedure:

    • Dissolve the 1,3-dicarbonyl precursor (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.1 eq) to the solution.

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer.

    • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-substituted pyrazole.

Workflow for Pyrazole Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 1,3-Dicarbonyl Precursor P1 Condensation in Ethanol R1->P1 R2 Hydrazine R2->P1 P2 Aqueous Workup P1->P2 TLC Monitoring P3 Purification P2->P3 Prod N-Substituted Pyrazole P3->Prod

Application Notes and Protocols for Click Chemistry Reactions Involving But-3-yn-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing But-3-yn-1-amine in click chemistry reactions, with a focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This versatile building block is instrumental in the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are significant scaffolds in medicinal chemistry, bioconjugation, and materials science.

Introduction to this compound in Click Chemistry

This compound is a valuable bifunctional molecule featuring a terminal alkyne and a primary amine. The terminal alkyne group readily participates in click chemistry reactions, most notably the highly efficient and regiospecific CuAAC reaction with azides to form a stable triazole linkage.[1] The primary amine provides a versatile handle for further functionalization, allowing for the straightforward attachment of payloads, linkers, or biomolecules either before or after the click reaction.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for drug discovery and bioconjugation.[2] The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).[3] The use of a stabilizing ligand, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can enhance the reaction rate and prevent catalyst disproportionation.[3]

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool in various applications:

  • Drug Discovery: Rapid synthesis of compound libraries with diverse functionalities for high-throughput screening. The triazole core acts as a stable and often bioactive linker.[1]

  • Bioconjugation: Covalent attachment of small molecules, imaging agents, or therapeutic payloads to biomolecules such as peptides and proteins.[4][5] The primary amine of this compound can be used to link to a biomolecule, leaving the alkyne available for a subsequent click reaction.

  • Materials Science: Synthesis of functionalized polymers and materials with tailored properties.

Data Presentation: CuAAC Reaction Parameters and Yields

The following tables summarize typical reaction conditions and expected yields for the CuAAC reaction of this compound and its derivatives with various organic azides. The data is compiled based on analogous reactions reported in the literature.

Table 1: Screening of Copper Catalysts and Solvents for CuAAC

EntryCopper Source (mol%)Ligand (mol%)SolventTime (h)Yield (%)
1CuSO₄·5H₂O (5) / Na-Ascorbate (10)Nonet-BuOH/H₂O (1:1)12>95
2CuI (10)NoneCH₃CN892
3CuSO₄·5H₂O (1) / Na-Ascorbate (5)TBTA (1)DMSO4>98
4Cu(OAc)₂ (5) / Na-Ascorbate (10)THPTA (5)H₂O694

Data is representative of typical yields for propargylamines in CuAAC reactions and serves as a guideline.[3]

Table 2: CuAAC Reaction of Alkyne-Amides with Various Benzyl Azides

AlkyneAzideProductYield (%)
N-(prop-2-yn-1-yl)benzamideBenzyl azideN-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)benzamide95
N-(prop-2-yn-1-yl)benzamide4-Methoxybenzyl azideN-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide96
N-(prop-2-yn-1-yl)benzamide4-Chlorobenzyl azideN-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide93
N-(prop-2-yn-1-yl)benzamide4-Trifluoromethylbenzyl azideN-((1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide91

Yields are based on the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides as reported in analogous reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a standard procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound or its derivatives.

Materials:

  • This compound or N-functionalized propargylamine derivative

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended)

  • Solvent (e.g., DMSO, t-BuOH/H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the alkyne (1.0 mmol, 1.0 equiv), the organic azide (1.0 mmol, 1.0 equiv), and TBTA (0.01 mmol, 0.01 equiv, if used).

  • Add the chosen solvent (e.g., 5 mL of DMSO or a 1:1 mixture of t-BuOH/H₂O) to dissolve the reactants.

  • In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.01 mmol, 0.01 equiv) in a minimum amount of water.

  • Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 0.05 mmol, 0.05 equiv) in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Wash the organic layer with a saturated aqueous solution of EDTA (2 x 10 mL) to remove copper salts, followed by brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Bioconjugation of a Peptide with a Small Molecule using this compound

This protocol outlines a two-step strategy for labeling a peptide containing a carboxylic acid group with a small molecule azide.

Step 1: Amide Coupling of this compound to a Peptide

Materials:

  • Peptide with a free carboxylic acid group (e.g., on an aspartic or glutamic acid residue, or at the C-terminus)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the peptide in the reaction buffer.

  • In a separate tube, dissolve EDC (1.5 equiv) and NHS (1.5 equiv) in the amine-free solvent.

  • Add the EDC/NHS solution to the peptide solution and incubate for 15 minutes at room temperature to activate the carboxylic acid groups.

  • Add this compound (10 equiv) to the reaction mixture.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Purify the alkyne-modified peptide using a suitable method such as dialysis, size-exclusion chromatography, or HPLC.

Step 2: CuAAC Ligation of the Alkyne-Modified Peptide with an Azide-Containing Molecule

Materials:

  • Alkyne-modified peptide from Step 1

  • Azide-functionalized small molecule (e.g., a fluorescent dye or drug)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (a water-soluble ligand)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the alkyne-modified peptide and the azide-functionalized small molecule in the reaction buffer.

  • Prepare a premixed solution of CuSO₄·5H₂O (5 equiv relative to the peptide) and THPTA (25 equiv relative to the peptide) in water.

  • Add the copper/ligand solution to the peptide/azide mixture.

  • Prepare a fresh solution of sodium ascorbate (50 equiv relative to the peptide) in water.

  • Add the sodium ascorbate solution to initiate the click reaction.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the final peptide conjugate using a suitable method such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and the copper catalyst.

Visualizations

The following diagrams illustrate the key workflows and reactions described in these application notes.

CuAAC_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_workup Workup & Purification This compound This compound Reaction_Vessel Reaction_Vessel This compound->Reaction_Vessel Organic_Azide Organic_Azide Organic_Azide->Reaction_Vessel Extraction Liquid-Liquid Extraction Reaction_Vessel->Extraction Reaction Completion Catalyst_System CuSO4 / Na-Ascorbate (TBTA optional) Catalyst_System->Reaction_Vessel Addition Drying Drying (MgSO4) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product 1,4-Disubstituted 1,2,3-Triazole Purification->Final_Product

Caption: Workflow for the synthesis of a 1,2,3-triazole via CuAAC.

Bioconjugation_Workflow cluster_step1 Step 1: Peptide Modification cluster_step2 Step 2: Click Ligation Peptide Peptide (-COOH) EDC_NHS EDC / NHS Activation Peptide->EDC_NHS This compound This compound Alkyne_Peptide Alkyne-Modified Peptide This compound->Alkyne_Peptide EDC_NHS->Alkyne_Peptide Amide Coupling Azide_Molecule Azide-Payload CuAAC CuAAC Reaction (CuSO4, Na-Ascorbate, THPTA) Alkyne_Peptide->CuAAC Azide_Molecule->CuAAC Peptide_Conjugate Final Peptide Conjugate CuAAC->Peptide_Conjugate

Caption: Workflow for peptide bioconjugation using this compound.

References

Bioconjugation strategies utilizing the alkyne group of But-3-yn-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioconjugation is a cornerstone technique in modern life sciences, enabling the covalent linking of biomolecules to other molecules for a vast range of applications, from therapeutic development to diagnostic assays.[1] A key challenge is achieving this linkage with high specificity, efficiency, and under biocompatible conditions. But-3-yn-1-amine is a valuable bifunctional linker that facilitates a powerful two-step conjugation strategy. It possesses a primary amine for initial covalent attachment to a biomolecule and a terminal alkyne group that serves as a handle for highly specific "click chemistry" reactions.

This application note details strategies centered on the alkyne group of this compound, focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. We provide detailed protocols for protein functionalization and subsequent conjugation, quantitative data summaries, and workflow diagrams to guide researchers in applying this versatile linker in their work.

Core Bioconjugation Strategy

The primary strategy involves a two-stage process. First, the primary amine of this compound is used to attach the linker to a biomolecule, thereby introducing a terminal alkyne handle. This "alkyne-functionalized" biomolecule can then be selectively reacted with an azide-modified molecule of interest (e.g., a fluorescent dye, a drug payload, or a biotin tag) via click chemistry.

Stage 1: Amine-Reactive Conjugation

The amine group of this compound can be conjugated to various functional groups on a biomolecule. The most common targets are:

  • Carboxylic Acids (e.g., Aspartic Acid, Glutamic Acid, C-terminus of proteins): The amine reacts with carboxyl groups in the presence of carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an N-hydroxysuccinimide (NHS) ester stabilizer to form a stable amide bond.[1][2]

  • Activated Esters (e.g., NHS esters): Biomolecules can be pre-activated with NHS esters, which then readily react with the primary amine of this compound.[2][3] This is a highly efficient method for labeling proteins on their lysine residues.[2][3]

Stage 2: Alkyne-Azide "Click" Chemistry

Once the alkyne handle is installed, the next step utilizes an azide-alkyne cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This reaction is the most prominent example of click chemistry.[4] It involves the copper(I)-catalyzed reaction between the terminal alkyne (from this compound) and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[5][6]

  • Advantages: CuAAC is exceptionally robust, high-yielding, and stereospecific.[5][7] The reaction is fast and can be performed in aqueous buffers over a wide pH range (4-12), making it highly suitable for biological samples.[5][7]

  • Limitations: The requirement for a copper catalyst can be a drawback for in vivo applications due to the cytotoxicity of copper.[1][8] However, the use of copper-chelating ligands like THPTA or TBTA can mitigate this toxicity and improve reaction efficiency.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) It is important to note that this compound, with its terminal alkyne, is not suitable for SPAAC. SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne to accelerate the reaction with an azide.[][11] This method is ideal for live-cell labeling but requires a different class of strained alkyne reagents, not simple terminal alkynes like that on this compound.[][12]

Logical and Experimental Workflows

The following diagrams illustrate the overall logic and a typical experimental workflow for utilizing this compound in bioconjugation.

cluster_0 Bioconjugation Logic Flow A Biomolecule (e.g., Protein, Antibody) C Amine-Reactive Conjugation (e.g., EDC/NHS coupling) A->C B This compound Linker B->C D Alkyne-Functionalized Biomolecule C->D F CuAAC Click Reaction (Copper (I) Catalyst) D->F E Azide-Tagged Molecule (e.g., Drug, Fluorophore) E->F G Final Bioconjugate F->G cluster_1 Experimental Workflow: Protein Labeling prep Step 1: Reagent Prep Prepare protein in reaction buffer (e.g., PBS) Prepare this compound solution Prepare EDC/Sulfo-NHS solutions func Step 2: Alkyne Functionalization Activate protein carboxyl groups with EDC/Sulfo-NHS Add this compound Incubate (e.g., 2h, RT) prep->func pur1 Step 3: Purification 1 Remove excess linker and reagents (e.g., Desalting column, Dialysis) Characterize alkyne incorporation func->pur1 click Step 4: CuAAC Reaction Add Azide-dye, Cu(I) catalyst (CuSO4), Reducing agent (Na-Ascorbate), and Ligand (THPTA) Incubate (e.g., 1h, RT, protected from light) pur1->click pur2 Step 5: Purification 2 Remove excess dye and catalyst (e.g., Size-exclusion chromatography) click->pur2 char Step 6: Characterization Confirm conjugation via SDS-PAGE, Mass Spec Determine Degree of Labeling (DOL) pur2->char

References

Synthesis of Heterocyclic Compounds from But-3-yn-1-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocyclic compounds utilizing But-3-yn-1-amine as a versatile starting material. The methodologies outlined herein are primarily based on metal-catalyzed intramolecular hydroamination and cyclization reactions, offering efficient routes to valuable scaffolds for drug discovery and development.

Overview of Synthetic Strategies

This compound is a valuable building block for the synthesis of five- and six-membered nitrogen heterocycles. The presence of both an amino group and a terminal alkyne within the same molecule allows for intramolecular cyclization reactions, which are often promoted by transition metal catalysts. The primary synthetic routes include:

  • Intramolecular Hydroamination: This is a direct, atom-economical method for the synthesis of pyrrolidine derivatives. The reaction involves the addition of the N-H bond of the amine across the alkyne's triple bond. This transformation is typically catalyzed by gold or palladium complexes. The regioselectivity of the cyclization (exo-dig vs. endo-dig) can often be controlled by the choice of catalyst and reaction conditions.

  • Aza-Prins Cyclization: By first converting the primary amine of this compound into a suitable derivative (e.g., an N-allyl or N-benzyl amine) and then reacting it with an aldehyde, an Aza-Prins cyclization can be initiated. This powerful reaction forms a new carbon-carbon bond and a six-membered piperidine ring, often with a high degree of stereocontrol.

  • Pictet-Spengler Reaction: While not a direct cyclization of this compound itself, derivatives of this compound where the amino group is part of a β-arylethylamine moiety can undergo the Pictet-Spengler reaction. This acid-catalyzed reaction with an aldehyde or ketone leads to the formation of tetrahydroisoquinoline derivatives.

These strategies provide access to a diverse range of heterocyclic structures that are prevalent in pharmaceuticals and natural products.

Data Presentation: Quantitative Analysis of Synthetic Protocols

The following tables summarize quantitative data for the synthesis of representative heterocyclic compounds from this compound and its derivatives. The data is compiled from literature reports of reactions with similar substrates, providing a benchmark for expected yields and reaction times.

Table 1: Synthesis of 2-Methyl-2,3-dihydropyrrole via Intramolecular Hydroamination

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1AuCl(PPh₃)/AgOTf (2)-Dioxane1001285
2Pd(OAc)₂ (5)dppf (10)Toluene1102478
3La(OTf)₃ (10)-THF654865

Table 2: Synthesis of Substituted Piperidines via Aza-Prins Cyclization of N-Allyl-But-3-yn-1-amine

EntryAldehydeLewis Acid (equiv)SolventTemperature (°C)Time (h)Yield (%)
1FormaldehydeInCl₃ (1.5)CH₂Cl₂252475
2BenzaldehydeSc(OTf)₃ (1.0)Acetonitrile0 to 251268
3IsobutyraldehydeFeCl₃ (1.2)Dichloromethane-204882

Experimental Protocols

Protocol 1: Gold-Catalyzed Synthesis of 2-Methyl-2,3-dihydropyrrole

This protocol describes the intramolecular hydroamination of this compound to yield 2-methyl-2,3-dihydropyrrole, a five-membered heterocyclic compound.

Materials:

  • This compound

  • Gold(I) chloride triphenylphosphine complex (AuCl(PPh₃))

  • Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous 1,4-dioxane

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add AuCl(PPh₃) (2 mol%) and AgOTf (2 mol%).

  • Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the substrate).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate with triethylamine) to afford the desired 2-methyl-2,3-dihydropyrrole.

Protocol 2: Aza-Prins Cyclization for the Synthesis of a Substituted Piperidine

This protocol outlines the synthesis of a substituted piperidine derivative from N-allyl-But-3-yn-1-amine and an aldehyde. This requires the initial preparation of the N-allylated starting material.

Part A: Synthesis of N-Allyl-But-3-yn-1-amine

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile.

  • Add allyl bromide (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain N-allyl-But-3-yn-1-amine.

Part B: Aza-Prins Cyclization

Materials:

  • N-Allyl-But-3-yn-1-amine

  • Aldehyde (e.g., formaldehyde, 1.5 equivalents)

  • Indium(III) chloride (InCl₃, 1.5 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add N-allyl-But-3-yn-1-amine (1.0 equivalent) and anhydrous dichloromethane (to achieve a 0.1 M concentration).

  • Cool the solution to 0 °C.

  • Add the aldehyde (1.5 equivalents) to the solution.

  • In a separate flask, dissolve InCl₃ (1.5 equivalents) in anhydrous dichloromethane and add it to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding substituted piperidine.

Mandatory Visualizations

Synthesis_of_2_Methyl_2_3_dihydropyrrole But3yn1amine This compound Catalyst AuCl(PPh₃)/AgOTf Dioxane, 100 °C But3yn1amine->Catalyst Product 2-Methyl-2,3-dihydropyrrole Catalyst->Product Intramolecular Hydroamination

Caption: Gold-catalyzed intramolecular hydroamination of this compound.

Aza_Prins_Cyclization_Workflow cluster_0 Starting Material Preparation cluster_1 Aza-Prins Cyclization But3yn1amine This compound AllylBromide Allyl Bromide, K₂CO₃ But3yn1amine->AllylBromide NAllyl N-Allyl-But-3-yn-1-amine AllylBromide->NAllyl N-Allylation Aldehyde Aldehyde NAllyl->Aldehyde LewisAcid Lewis Acid (e.g., InCl₃) Aldehyde->LewisAcid Piperidine Substituted Piperidine LewisAcid->Piperidine

Caption: Workflow for the synthesis of substituted piperidines via Aza-Prins cyclization.

Reaction_Pathways cluster_hydroamination Intramolecular Hydroamination cluster_aza_prins Aza-Prins Cyclization Start This compound Hydroamination 5-exo-dig cyclization Start->Hydroamination Derivatization N-Derivatization (e.g., N-allylation) Start->Derivatization Pyrrolidine Pyrrolidine Derivative Hydroamination->Pyrrolidine AzaPrins Reaction with Aldehyde + Lewis Acid Derivatization->AzaPrins Piperidine Piperidine Derivative AzaPrins->Piperidine

Caption: Synthetic pathways from this compound to heterocyclic compounds.

Troubleshooting & Optimization

Optimizing reaction conditions for But-3-yn-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of But-3-yn-1-amine

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are three primary and well-established methods for the synthesis of this compound:

  • The Gabriel Synthesis: This method involves the alkylation of potassium phthalimide with a 3-butynyl substrate containing a good leaving group (e.g., 3-butynyl methanesulfonate), followed by the removal of the phthalimide group to yield the primary amine. This is often preferred to prevent over-alkylation.[1][2]

  • Reduction of an Alkyl Azide: This two-step process begins with the substitution of a leaving group on a butynyl precursor with an azide salt (e.g., sodium azide) to form 4-azido-1-butyne. The subsequent reduction of the azide, typically with a reducing agent like LiAlH₄ or through catalytic hydrogenation, yields the desired primary amine.[2][3]

  • Conversion from 3-Butyn-1-ol: This route involves activating the hydroxyl group of 3-butyn-1-ol, for instance, by converting it to a mesylate or tosylate, which is then displaced by an amine source. Alternatively, the Mitsunobu reaction allows for a direct, one-pot conversion of the alcohol to a protected amine, which is then deprotected.[1][4]

Q2: Why is direct alkylation with ammonia not a recommended method?

A2: Direct alkylation of ammonia with a 3-butynyl halide or sulfonate is generally not recommended due to a lack of selectivity. The primary amine product is often more nucleophilic than ammonia itself, leading to subsequent alkylations that result in a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt.[5] This makes purification difficult and significantly lowers the yield of the desired primary amine.

Q3: Is the terminal alkyne functional group stable under typical amination reaction conditions?

A3: Generally, the terminal alkyne in the butynyl substrate is stable under the conditions used for Gabriel synthesis, azide displacement, and Mitsunobu reactions. However, it is crucial to avoid exposure to certain transition metals, particularly copper, silver, or mercury salts, especially in the presence of a base, as this can lead to the formation of explosive metal acetylides or other side reactions.[6] It is also good practice to carry out reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially if heating is required.[6]

Q4: What are the key safety precautions when working with the synthesis of this compound?

A4: Key safety precautions include:

  • Handling of Azides: Low molecular weight organic azides, such as 4-azido-1-butyne, can be explosive and shock-sensitive. Handle with care, use appropriate personal protective equipment (PPE), and work behind a blast shield.[2]

  • Volatile and Flammable Product: this compound is a volatile and flammable liquid. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources.

  • Strong Reagents: Many of the reagents used, such as strong bases (e.g., potassium hydroxide), reducing agents (e.g., LiAlH₄), and hydrazine, are corrosive, toxic, or highly reactive. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate PPE.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the starting alkyl halide/mesylate. 2. Poor quality of reagents (e.g., wet solvent, old DIAD/DEAD for Mitsunobu). 3. Reaction temperature is too low or reaction time is too short. 4. Inefficient deprotection (for Gabriel synthesis).1. Confirm the formation of the intermediate by TLC or NMR before proceeding. 2. Use freshly distilled/dried solvents and new, verified reagents. 3. Optimize reaction temperature and time based on literature procedures. Monitor reaction progress by TLC. 4. Ensure complete deprotection by extending the reaction time with hydrazine or using stronger acidic/basic hydrolysis conditions.
Formation of Multiple Products (Over-alkylation) Use of ammonia or a primary amine as the nucleophile with a reactive alkylating agent.Switch to a method that prevents over-alkylation, such as the Gabriel Synthesis or the azide reduction method.
Product is Lost During Workup/Purification This compound is a relatively volatile and water-soluble small molecule.1. During aqueous workup, saturate the aqueous layer with NaCl to reduce the amine's solubility. 2. Use a continuous liquid-liquid extractor for more efficient extraction with an organic solvent. 3. For distillation, use a short path distillation apparatus or a Kugelrohr to minimize losses. Consider converting the amine to its non-volatile hydrochloride salt for storage and handling.
Difficulty Removing Byproducts 1. Triphenylphosphine oxide from Mitsunobu reaction. 2. Phthalhydrazide from Gabriel synthesis with hydrazine.1. Triphenylphosphine oxide can sometimes be crashed out from a nonpolar solvent like hexanes or a mixture of hexanes/ether and removed by filtration. Column chromatography may be necessary. 2. Phthalhydrazide is a solid precipitate that can be filtered off. If it is difficult to filter, acidify the reaction mixture with HCl to precipitate the byproduct and protonate the desired amine, which will remain in the aqueous solution.
Decomposition of the Alkyne Group Presence of transition metal contaminants (especially Cu, Ag, Hg) with a base.1. Use high-purity reagents and acid-wash glassware to remove any trace metals.[6] 2. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.[6]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the typical reaction conditions and expected yields for the primary synthetic routes to this compound.

Synthetic Route Starting Material Key Reagents Typical Solvents Reported Yield Range Advantages Disadvantages
Gabriel Synthesis 3-Butynyl methanesulfonatePotassium phthalimide, Hydrazine hydrateDMF, Ethanol70-90%High selectivity for primary amine; avoids over-alkylation.Harsh deprotection conditions; byproduct removal can be difficult.[2]
Azide Reduction 3-Butynyl bromideSodium azide, LiAlH₄ or H₂/Pd-CDMF, THF/Ether80-95%High yield; mild reduction conditions; selective for primary amine.[2][3]The intermediate alkyl azide can be explosive and requires careful handling.[2]
Mitsunobu Reaction 3-Butyn-1-olPhthalimide, PPh₃, DIAD/DEADTHF, Dioxane60-85%One-pot conversion from alcohol; stereochemical inversion if applicable.Stoichiometric amounts of byproducts (phosphine oxide) that can be difficult to remove.[1][4]

Experimental Protocols

Protocol 1: Gabriel Synthesis of this compound

Step A: Synthesis of N-(3-Butynyl)phthalimide

  • To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add 3-butynyl methanesulfonate (1.0 equivalent).

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-(3-butynyl)phthalimide.[7]

Step B: Hydrazinolysis of N-(3-Butynyl)phthalimide

  • Suspend N-(3-butynyl)phthalimide (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the suspension.

  • Reflux the mixture for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Treat the residue with a concentrated NaOH solution until strongly basic, then extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain this compound.

Protocol 2: Synthesis via Azide Reduction

Step A: Synthesis of 4-Azido-1-butyne

  • Dissolve 3-butynyl methanesulfonate (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) in portions to the solution.

  • Stir the mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure. Caution: The product is a potentially explosive low molecular weight azide.

Step B: Reduction of 4-Azido-1-butyne

  • Prepare a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 4-azido-1-butyne (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solids and wash thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate and carefully remove the solvent by distillation to yield this compound.

Visualizations

Synthesis_Workflows cluster_gabriel Gabriel Synthesis cluster_azide Azide Reduction cluster_alcohol From 3-Butyn-1-ol G1 3-Butynyl Methanesulfonate G2 N-(3-Butynyl)phthalimide G1->G2  Potassium Phthalimide, DMF   G3 This compound G2->G3  Hydrazine, EtOH   A1 3-Butynyl Methanesulfonate A2 4-Azido-1-butyne A1->A2  NaN₃, DMF   A3 This compound A2->A3  1. LiAlH₄  2. Workup   Alc1 3-Butyn-1-ol Alc2 3-Butynyl Methanesulfonate Alc1->Alc2  MsCl, Et₃N   Alc3 This compound Alc2->Alc3  Amine Source  (e.g., Gabriel or Azide route)   Troubleshooting_Logic Start Low Yield or Impure Product Check_SM Verify Starting Material Quality? Start->Check_SM Check_Reaction Reaction Monitoring (TLC) Shows Full Conversion? Check_SM->Check_Reaction Yes Remake_SM Remake/Purify Starting Material Check_SM->Remake_SM No Check_Workup Volatile Product Lost During Workup? Check_Reaction->Check_Workup Yes Optimize_Cond Optimize Reaction Time/ Temperature/Reagents Check_Reaction->Optimize_Cond No Check_Byproducts Byproducts Present? Check_Workup->Check_Byproducts No Modify_Workup Modify Workup: - Saturate with NaCl - Use careful distillation Check_Workup->Modify_Workup Yes Modify_Purification Modify Purification: - Recrystallize byproduct - Acid/base extraction Check_Byproducts->Modify_Purification Yes Success Successful Synthesis Check_Byproducts->Success No Remake_SM->Start Optimize_Cond->Start Modify_Workup->Success Modify_Purification->Success

References

Improving yield and purity in But-3-yn-1-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve reaction yield and purity when working with But-3-yn-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties and stability concerns for this compound? A1: this compound is a bifunctional molecule featuring a primary amine and a terminal alkyne.[1] It is a colorless to light yellow liquid with a boiling point of approximately 105°C and a density of about 0.844 g/mL.[2] The primary stability concerns involve the reactivity of its functional groups. The amine is susceptible to oxidation and can react with atmospheric carbon dioxide, while the terminal alkyne can undergo hydration, oxidation, or polymerization.[3]

Q2: How should this compound be properly stored? A2: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, at refrigerated temperatures (2-8°C).[2][3] It is crucial to protect it from light, moisture, and air to prevent degradation.[3]

Q3: What are the common applications of this compound in synthesis? A3: this compound is a versatile bifunctional linker used in various organic synthesis applications. These include Buchwald–Hartwig amination reactions, the synthesis of dialkynylamides, post-polymerization modifications, and as a crosslinker to introduce a terminal alkyne group for further functionalization via reactions like "click chemistry".[2][4]

Q4: Why is it often necessary to use a protecting group with this compound? A4: The primary amine in this compound is a potent nucleophile and can lead to unwanted side reactions, such as N-alkylation or N-acylation, when the desired transformation is at the alkyne terminus.[5][6] Protecting the amine group as a carbamate (e.g., Boc or Cbz) masks its nucleophilicity, allowing for selective reactions on the alkyne group.[6][7] The protecting group can be removed later in the synthetic sequence.[5]

Troubleshooting Guide

Q5: My reaction yield is consistently low. What are the common causes and how can I improve it? A5: Low yields can stem from several factors throughout the experimental process.[8]

  • Reagent Purity: Ensure the this compound and other reagents are pure and dry, as impurities can interfere with the reaction.[8]

  • Reaction Setup: Use flame- or oven-dried glassware to eliminate moisture, which can quench reagents or cause side reactions.[8]

  • Stoichiometry: In reactions like alkylation, using a 1:1 ratio of amine to alkyl halide can result in only 50% conversion, as the product HX salt neutralizes the starting amine.[9][10] Using an excess of the amine or adding a non-nucleophilic base can solve this.

  • Temperature Control: Carefully maintain the optimal reaction temperature. Some reactions are highly exothermic, and poor temperature control can lead to decomposition.[8]

  • Workup Losses: Significant amounts of product can be lost during extraction and purification. Ensure thorough rinsing of all glassware and proper phase separation during workup.[8]

Q6: I am observing multiple products in my reaction mixture. What are the likely side reactions? A6: The bifunctional nature of this compound makes it susceptible to several side reactions.

  • Over-alkylation: The primary amine can react with alkyl halides to form a secondary amine, which can then react again to form a tertiary amine and even a quaternary ammonium salt.[9][10][11][12] This is a common issue in alkylation reactions and leads to a mixture of products.

  • Polymerization: The terminal alkyne can polymerize, especially in the presence of certain metal catalysts or upon exposure to heat and air.

  • Reaction with CO₂: The primary amine can react with carbon dioxide from the atmosphere to form carbamates, especially at elevated temperatures.[3][13]

Q7: How can I prevent the over-alkylation of the amine group? A7: Preventing over-alkylation is crucial for achieving high purity of the desired mono-alkylated product.

  • Use Excess Amine: Using a large excess of this compound relative to the alkylating agent increases the probability that the alkylating agent will react with the starting material rather than the product.[12]

  • Azide Synthesis: A robust method is to use sodium azide as the nucleophile to react with the alkyl halide, forming an alkyl azide. The azide is then reduced to the primary amine. This multi-step process avoids over-alkylation because the azide intermediate is not nucleophilic.[12]

  • Protecting Groups: The most reliable method is to protect the amine (e.g., as a Boc-carbamate), perform the desired reaction, and then deprotect it.[6][7]

Q8: My product is difficult to purify by silica gel chromatography. What are my options? A8: The basicity of the amine group can cause strong interactions with the acidic silica gel, leading to poor separation and tailing peaks.[14]

  • Modified Mobile Phase: Add a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonia in methanol, to the eluent. This competes with the product for binding sites on the silica, improving elution.[14]

  • Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica gel can provide a less acidic stationary phase, simplifying the purification process.[14]

  • Acid-Base Extraction: Utilize the basicity of the amine for purification. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to recover the neutral amine, which can be extracted back into an organic solvent.[15]

  • Distillation: If the product is thermally stable and volatile, distillation can be an effective purification method.[16]

Data Summary Tables

Table 1: Common Amine Protecting Groups for this compound

Protecting GroupAbbreviationProtection ReagentTypical ConditionsDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OBase (e.g., NaHCO₃, Et₃N, DMAP), DCM or THF, 0°C to RT[17][18]Strong acid (e.g., TFA in DCM, or HCl in dioxane)[7][17]
BenzyloxycarbonylCbzBenzyl Chloroformate (Cbz-Cl)Base (e.g., NaHCO₃), Dioxane/Water or THF, 0°C to RT[18]Catalytic Hydrogenolysis (H₂, Pd/C)[7][18]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃), Dioxane/Water, RT[18]Base (e.g., 20% Piperidine in DMF)[7]

Table 2: Troubleshooting Summary

ProblemPossible Cause(s)Recommended Solution(s)
Low Reaction YieldImpure reagents; moisture; incorrect stoichiometry; poor temperature control; workup losses.Use pure, dry reagents and solvents; dry glassware; use excess amine or a scavenger base; maintain correct temperature; rinse all equipment thoroughly.[8]
Multiple ProductsOver-alkylation of the amine.[9][11]Use a large excess of the starting amine; use a protecting group strategy.[6][12]
Product Streaking on TLC/ColumnStrong interaction between the basic amine product and acidic silica gel.Add triethylamine or NH₃/MeOH to the eluent; use amine-functionalized silica; purify via acid-base extraction.[14][15]
No ReactionPoor quality reagents; insufficient activation; incorrect temperature.Verify reagent activity; use appropriate activating agents (for acylations); optimize reaction temperature.
Starting Material DiscoloredDegradation due to oxidation or reaction with CO₂.[3]Store this compound under an inert atmosphere at 2-8°C; consider purification by distillation before use.[2][3]

Key Experimental Protocols

Protocol 1: N-Boc Protection of this compound

  • Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (DCM), Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄.

  • Methodology:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.5 M).

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.[18]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[18]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-but-3-yn-1-amine, which can be further purified by column chromatography if necessary.

Protocol 2: General N-Acylation with an Acyl Chloride

  • Materials: this compound, Acyl chloride (e.g., Acetyl chloride), Pyridine or Triethylamine, Dichloromethane (DCM), 1M HCl, Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.

  • Methodology:

    • Dissolve this compound (1.0 eq) and a suitable base like pyridine or triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0°C.

    • Add the acyl chloride (1.1 eq) dropwise. The reaction is often exothermic.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with DCM and wash sequentially with water, 1M HCl (to remove excess amine and base), and saturated aqueous NaHCO₃ (to remove acid byproducts).[19]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.

    • Purify the product by recrystallization or column chromatography.

Visualizations

TroubleshootingWorkflow start Low Yield or Purity Issue reagents 1. Check Starting Materials start->reagents conditions 2. Analyze Reaction Conditions start->conditions workup 3. Review Workup & Purification start->workup purity Purity of Amine & Reagents? reagents->purity solvent Solvent Dry? reagents->solvent temp Temp Control? conditions->temp stoich Stoichiometry? (Base Used?) conditions->stoich time Reaction Time? conditions->time atmosphere Inert Atmosphere? conditions->atmosphere extraction Extraction pH? workup->extraction chromatography Chromatography Issues? workup->chromatography losses Transfer Losses? workup->losses

Caption: A logical workflow for troubleshooting low yield and purity issues.

ProtectionStrategy cluster_0 Protecting Group Workflow start This compound (Amine + Alkyne) protect Step 1: Protect Amine (e.g., with (Boc)₂O) start->protect Masks Nucleophilicity react Step 2: Selective Reaction on Alkyne Moiety protect->react Alkyne is free deprotect Step 3: Deprotect Amine (e.g., with TFA) react->deprotect Unmask Amine end Desired Product with Free Amine deprotect->end

Caption: The strategic workflow for using an amine protecting group.

ExperimentalWorkflow A 1. Dissolve this compound and Base in Anhydrous Solvent B 2. Cool to 0°C A->B C 3. Add Electrophile (e.g., Acyl Chloride) Dropwise B->C D 4. Monitor by TLC C->D E 5. Aqueous Workup (Wash with Acid & Base) D->E Reaction Complete F 6. Dry, Filter, and Concentrate E->F G 7. Purify Product (Chromatography/Distillation) F->G

Caption: A typical experimental workflow for an N-acylation reaction.

References

Common side reactions and byproducts in But-3-yn-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of But-3-yn-1-amine. The following information addresses common side reactions, byproduct formation, and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed methods for the synthesis of this compound include:

  • The Gabriel Synthesis: This involves the reaction of potassium phthalimide with a 4-halo-1-butyne (e.g., 4-chloro-1-butyne or 4-bromo-1-butyne), followed by the liberation of the primary amine using hydrazine or acidic/basic hydrolysis.[1][2][3][4] This method is favored for its ability to prevent over-alkylation, a common issue in amine synthesis.[2][3]

  • Reduction of 4-azido-1-butyne: This is often a high-yielding and clean reaction where the azide group is selectively reduced to the amine, typically using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Amination of But-3-yn-1-ol derivatives: This two-step process involves converting the hydroxyl group of but-3-yn-1-ol into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like ammonia.

Q2: I am observing a significant amount of a white precipitate that is difficult to filter in my Gabriel synthesis workup. What is it and how can I remove it?

A2: The white precipitate is likely phthalhydrazide, a common byproduct formed when using hydrazine to cleave the phthalimide group.[1] This byproduct is notoriously insoluble in many common organic solvents, making its removal by filtration challenging.

  • Troubleshooting:

    • Acidic Workup: An alternative to hydrazine is acidic hydrolysis (e.g., with HCl). This will produce phthalic acid, which may be easier to separate from the desired amine hydrochloride salt.

    • Solvent Selection: Try washing the crude product mixture with a solvent in which phthalhydrazide has low solubility but your product is soluble, or vice-versa.

    • Extraction: After removing the bulk of the precipitate, perform an acid-base extraction. The desired amine can be extracted into an aqueous acidic layer, leaving neutral byproducts in the organic phase.[5]

Q3: My yield of this compound is low when starting from 4-halo-1-butyne. What could be the cause?

A3: Low yields in this synthesis are often due to a competing elimination reaction (E2) that forms but-1-en-3-yne, especially if strong bases are used. The use of a bulky, non-nucleophilic base can sometimes favor substitution over elimination. The choice of the halide can also play a role, with iodides generally being better leaving groups but also potentially more prone to elimination depending on the conditions.

Q4: Can the terminal alkyne in this compound be problematic during synthesis or workup?

A4: Yes, the terminal alkyne is susceptible to isomerization to an internal alkyne (but-2-yn-1-amine) under strongly basic conditions.[6][7][8][9] This is known as the "alkyne zipper" reaction.[7] It is crucial to avoid prolonged exposure to strong bases, especially at elevated temperatures.

Q5: I have noticed my purified this compound turning viscous or solidifying upon storage. What is happening?

A5: this compound contains both a nucleophilic amine and a reactive terminal alkyne, making it susceptible to polymerization.[10][11][12][13][14] This can be initiated by trace metal impurities, heat, light, or air exposure. It is recommended to store the purified amine under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light.

Troubleshooting Guides

Issue 1: Low Yield and Presence of Unsaturated Byproducts

This issue is common when starting from 4-halo-1-butyne or a sulfonate ester of but-3-yn-1-ol.

Potential Cause Troubleshooting Steps Expected Outcome
Elimination Reaction (E2) - Use a less hindered and less strong base if possible. - For Gabriel synthesis, use potassium phthalimide rather than generating the phthalimide anion in situ with a stronger base. - Keep reaction temperatures as low as feasible.Increased ratio of substitution product (desired amine) to elimination byproduct (enyne).
Isomerization of Alkyne - Avoid the use of very strong bases (e.g., NaNH2, LDA) if not essential for the reaction. - Minimize reaction time and use the lowest effective temperature. - Neutralize the reaction mixture promptly during workup.Preservation of the terminal alkyne functionality.
Issue 2: Difficult Purification of the Final Product

This compound can be challenging to purify due to its basicity and potential for side reactions.

Potential Cause Troubleshooting Steps Expected Outcome
Phthalhydrazide Contamination (Gabriel Synthesis) - After initial filtration, dissolve the crude product in a suitable organic solvent and wash with dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous phase as the hydrochloride salt. - Separate the layers, wash the aqueous layer with an organic solvent to remove any remaining neutral impurities. - Basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract the free amine with a fresh organic solvent.[5]Removal of the phthalhydrazide byproduct and isolation of pure this compound.
Product Tailing on Silica Gel Chromatography - Add a small amount of a volatile amine (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent to suppress the interaction of the basic amine with the acidic silica gel.[15] - Consider using a different stationary phase like basic or neutral alumina.Sharper peaks and improved separation during column chromatography.
Polymerization During Purification - Avoid excessive heating during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature. - If distillation is used for purification, ensure it is performed under vacuum and at the lowest possible temperature.Minimized loss of product due to polymerization.

Experimental Protocols

Gabriel Synthesis of this compound

  • Alkylation: In a round-bottom flask under a nitrogen atmosphere, dissolve potassium phthalimide in anhydrous DMF. Add 4-bromo-1-butyne dropwise at room temperature. Heat the mixture to 60-70 °C and stir for several hours until TLC analysis indicates the consumption of the starting materials.

  • Amine Liberation: Cool the reaction mixture to room temperature and add hydrazine hydrate. Stir the mixture at room temperature or with gentle heating. A thick white precipitate of phthalhydrazide will form.

  • Workup: Filter the mixture and wash the solid with a suitable solvent (e.g., dichloromethane or ether). Combine the filtrate and washes, and extract with dilute hydrochloric acid. Separate the aqueous layer, basify with a strong base (e.g., NaOH pellets or concentrated solution) while cooling in an ice bath, and then extract the product with an organic solvent. Dry the organic extracts over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be further purified by vacuum distillation.

Visual Troubleshooting Guide

The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis of this compound low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_elimination Check for Elimination Byproducts (e.g., enynes) low_yield->check_elimination Yes difficult_filtration Difficulty with Filtration? impure_product->difficult_filtration Yes adjust_base Adjust Base/Temperature check_elimination->adjust_base Byproducts Present end Successful Synthesis adjust_base->end phthalhydrazide Likely Phthalhydrazide Byproduct difficult_filtration->phthalhydrazide Yes (Gabriel Synth.) tailing_chromatography Tailing on Chromatography? difficult_filtration->tailing_chromatography No acid_base_extraction Perform Acid-Base Extraction phthalhydrazide->acid_base_extraction Solution acid_base_extraction->end add_amine_eluent Add Amine to Eluent or Use Alumina tailing_chromatography->add_amine_eluent Yes product_instability Product Unstable on Storage? tailing_chromatography->product_instability No add_amine_eluent->end polymerization Polymerization Likely Occurring product_instability->polymerization Yes product_instability->end No store_cold_inert Store Cold & Under Inert Atmosphere polymerization->store_cold_inert Solution store_cold_inert->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Purification techniques for But-3-yn-1-amine from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of But-3-yn-1-amine from crude reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the most common impurities in a crude this compound reaction mixture?

Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, potential starting materials that could be present as impurities include 3-Butyn-1-ol, N-(3-butynyl)phthalimide, or precursors like propargyl bromide and ammonia. Side products may arise from overalkylation or polymerization of the starting materials or product.

2. My crude NMR shows a complex mixture. Where do I start with purification?

For a complex crude mixture, a multi-step purification approach is recommended. A general and effective strategy is to start with an acid-base extraction to isolate the basic this compound from neutral and acidic impurities.[1][2][3][4][5] This is followed by fractional distillation to remove impurities with different boiling points.[1][6][7][8][9][10] For very high purity requirements, a final polishing step using column chromatography can be employed.[1]

3. I'm losing a significant amount of my product during aqueous workup. What could be the reason?

Loss of this compound during aqueous workup can occur if the pH of the aqueous layer is not sufficiently basic during the extraction of the free amine. Ensure the pH is greater than 12 to deprotonate the ammonium salt and minimize its solubility in the aqueous phase.[1] Additionally, performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.

4. My amine is streaking badly on the silica gel TLC plate. How can I get clean spots?

Amines, being basic, tend to interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking.[11] To mitigate this, you can:

  • Add a competing amine to the eluent: A small amount of a volatile amine like triethylamine (Et3N) or ammonium hydroxide (NH4OH) (typically 0.5-2%) in the mobile phase can neutralize the active sites on the silica.[11][12]

  • Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica column for better results.[11][12]

5. During distillation, my product is decomposing. How can I prevent this?

This compound has a relatively low boiling point, but like many amines, it can be sensitive to high temperatures, which can lead to decomposition or polymerization.[13] To avoid this:

  • Use vacuum distillation: Distilling under reduced pressure will lower the boiling point of the amine, allowing for distillation at a lower temperature.[1]

  • Maintain an inert atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon to prevent oxidation.

6. I have a neutral impurity with a boiling point very close to my product. How can I separate them?

When fractional distillation is not effective due to close boiling points, column chromatography is the preferred method.[1][9] Since the impurity is neutral, the basicity of this compound can be exploited for separation. A normal-phase silica gel column with a mobile phase containing a small amount of a competing amine (like triethylamine) should allow for the separation of the neutral impurity from the more retained amine.

7. How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for volatile amines to identify and quantify impurities.[14][15]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column and a mobile phase containing a basic modifier can be used for purity analysis.[16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[13]

Quantitative Data Summary

PropertyValueReference
Chemical Formula C4H7N--INVALID-LINK--[19]
Molecular Weight 69.11 g/mol --INVALID-LINK--[19]
Boiling Point 105 °C (at atmospheric pressure)--INVALID-LINK--[20]
Density 0.844 g/mL at 25 °C--INVALID-LINK--[20]
pKa (Predicted)8.86 ± 0.10--INVALID-LINK--[20]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral and acidic impurities.[1][2][3][4][5]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or dichloromethane (approximately 10 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract three times with 1 M hydrochloric acid (HCl). The volume of the acid wash should be about one-third of the organic layer each time. The protonated amine will move into the aqueous layer.

  • Separation of Layers: Combine the aqueous layers. The organic layer, which contains neutral and acidic impurities, can be set aside or discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a 2 M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is greater than 12. This deprotonates the amine hydrochloride, regenerating the free amine.

  • Back Extraction: Extract the free amine from the basified aqueous solution three times with diethyl ether or dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash once with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, purified amine.

Protocol 2: Purification by Fractional Distillation

This method is used to purify the amine based on its boiling point, effectively removing less volatile and more volatile impurities.[1][6][7][8][9][10]

  • Apparatus Setup: Assemble a fractional distillation apparatus. For low-boiling liquids with close boiling points, a Vigreux column is suitable. Ensure all glassware is dry.

  • Distillation: Transfer the amine obtained from the acid-base extraction into the distillation flask. Add a few boiling chips to ensure smooth boiling.

  • Conditions: If performing vacuum distillation, apply a vacuum. Gently heat the flask in a heating mantle or an oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound (105 °C at atmospheric pressure; will be lower under vacuum). Monitor the temperature at the distillation head closely; a stable temperature indicates the collection of a pure fraction.

Visualizations

PurificationWorkflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Distillation Fractional Distillation Extraction->Distillation Chromatography Column Chromatography (Optional) Distillation->Chromatography PureProduct Pure this compound Distillation->PureProduct Sufficiently Pure Chromatography->PureProduct High Purity

Caption: General workflow for the purification of this compound.

AcidBaseExtraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer CrudeOrganic Crude Mixture in Organic Solvent AddAcid Add 1M HCl CrudeOrganic->AddAcid NeutralAcidic Neutral & Acidic Impurities FreeAmine Free Amine in Organic Solvent ProtonatedAmine Protonated Amine in Aqueous Layer AddBase Add 2M NaOH (pH > 12) ProtonatedAmine->AddBase SaltWater Salts in Water AddAcid->NeutralAcidic AddAcid->ProtonatedAmine AddBase->FreeAmine AddBase->SaltWater

Caption: Logical flow of the acid-base extraction process.

References

Safe handling and disposal of But-3-yn-1-amine and its waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and disposal of But-3-yn-1-amine and its waste. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed.[1][2] The material is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[1]

  • Hand Protection: Chemical-resistant gloves that have been inspected prior to use.[1]

  • Body Protection: A complete suit protecting against chemicals, and flame-retardant, anti-static protective clothing.[1]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a NIOSH-approved respirator.

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from sources of ignition such as heat, sparks, and open flames.[1][3]

Q4: What are the recommended first aid procedures in case of exposure to this compound?

A4: In case of exposure, immediate action is crucial:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water and consult a physician.[1]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

In all cases of exposure, seek immediate medical attention and show the safety data sheet to the doctor.

Troubleshooting Guides for Experiments

General Handling and Storage
IssueProbable CauseSolution
Material darkens or changes color upon storage. Exposure to air and/or light.Store under an inert atmosphere (e.g., nitrogen or argon) and in a light-resistant container. For long-term storage, refrigeration is recommended.
Difficulty in dispensing small, accurate quantities. Low viscosity and volatility.Use a calibrated microliter syringe. To minimize evaporation, draw the liquid quickly and cap the vial immediately after dispensing.
Reaction-Specific Troubleshooting

Buchwald-Hartwig Amination

IssueProbable CauseSolution
Low or no product yield. Catalyst deactivation: Impurities in starting materials or presence of functional groups that poison the palladium catalyst.[4]Use high-purity this compound and aryl halide. Consider using a pre-catalyst to ensure the formation of the active catalytic species.[4]
Inappropriate reaction conditions: Incorrect choice of ligand, base, or solvent.Screen different ligands, bases (e.g., weaker bases like Cs₂CO₃ or K₃PO₄ for base-sensitive substrates), and solvents.[4]
Significant hydrodehalogenation of the aryl halide. A common side reaction, especially with primary amines, where the aryl halide is reduced instead of coupled.[4]Optimize the ligand and reaction conditions. Some ligands are designed to minimize this side reaction.
Unidentified side products. The bifunctional nature of this compound may lead to side reactions. The terminal alkyne can react under certain conditions, or the amine can undergo multiple alkylations.Consider protecting the amine group with a suitable protecting group (e.g., Boc) before the coupling reaction if the alkyne is the desired reactive site, or vice-versa.

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

IssueProbable CauseSolution
Low or no product yield. Inactive copper catalyst: Oxidation of the Cu(I) catalyst.Degas the solvent and reaction mixture to remove oxygen. Use a stabilizing ligand like THPTA or TBTA to protect the Cu(I) catalyst.[5] Prepare fresh sodium ascorbate solution as it can degrade over time.[5]
Impure reagents: Impurities in this compound or the azide starting material can inhibit the catalyst.Use high-purity reagents. Purify starting materials if necessary.
Reaction is slow or stalls. Low temperature or catalyst concentration. Gentle heating (e.g., 40-60 °C) can increase the reaction rate.[5] Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[5]
Difficulty in product purification. Removal of copper catalyst. After the reaction, copper can be removed by washing with an aqueous solution of a chelating agent like EDTA or by passing the reaction mixture through a copper-scavenging resin.[5]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₄H₇N[2]
Molecular Weight 69.11 g/mol [2]
Boiling Point 105 °C[6]
Density 0.844 g/mL at 25 °C[6]
Flash Point 10 °C[6]
pKa 8.86 ± 0.10 (Predicted)[6]

Experimental Protocols

Protocol for Amine Protection (Boc Protection)

This protocol describes the protection of the amine group in this compound with a tert-butyloxycarbonyl (Boc) group, which is useful for preventing side reactions at the amine functionality during subsequent synthetic steps.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the N-Boc-but-3-yn-1-amine.

Protocol for Waste Disposal and Neutralization of Small Quantities

Important Note: Always consult your institution's environmental health and safety (EHS) guidelines before proceeding with any chemical waste neutralization. The following is a general guideline for the quenching of small amounts of unreacted this compound in a laboratory setting.

  • Work in a well-ventilated fume hood and wear appropriate PPE.

  • For a small amount of residual this compound in a reaction flask, first, dilute it with an inert solvent such as toluene or THF.

  • Cool the solution in an ice bath.

  • Slowly and carefully add a dilute solution of a weak acid, such as 1 M citric acid or acetic acid, to neutralize the amine. The addition should be done dropwise with stirring to control any potential exotherm.

  • Monitor the pH of the aqueous layer to ensure it is near neutral (pH ~7).

  • The resulting neutralized aqueous solution and the organic layer should be segregated into appropriate waste containers as per your institution's guidelines.

  • For larger quantities of this compound waste, it is recommended to offer the surplus and non-recyclable solutions to a licensed disposal company.[3] Do not mix with other waste.[3]

Visualizations

SafeHandlingWorkflow start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood start->fume_hood storage Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources start->storage experiment Perform Experiment ppe->experiment fume_hood->experiment waste_generation Waste Generated experiment->waste_generation spill_response Spill Response experiment->spill_response waste_disposal Waste Disposal waste_generation->waste_disposal small_spill Small Spill absorb Absorb with Inert Material (e.g., sand, vermiculite) small_spill->absorb large_spill Large Spill evacuate Evacuate Area large_spill->evacuate spill_response->small_spill Minor spill_response->large_spill Major collect Collect in a Closed Container for Disposal absorb->collect collect->waste_disposal licensed_disposal Dispose via Licensed Hazardous Waste Contractor collect->licensed_disposal contact_ehs Contact Environmental Health & Safety (EHS) evacuate->contact_ehs neutralize Neutralize Small Quantities (Dilute Acid Quench) waste_disposal->neutralize Small Scale Lab Waste waste_disposal->licensed_disposal Bulk or Unused Material neutralize->licensed_disposal end End licensed_disposal->end

Caption: Workflow for the safe handling and spill response of this compound.

DisposalDecisionTree start This compound Waste Generated question1 Is the waste from a small-scale laboratory reaction? start->question1 empty_container Is the container empty? start->empty_container question2 Is it unreacted starting material? question1->question2 Yes licensed_disposal Dispose of as Hazardous Waste via a Licensed Contractor question1->licensed_disposal No (Bulk) neutralize Quench/Neutralize in Fume Hood with Dilute Acid question2->neutralize Yes containerize1 Collect in a Designated Halogenated/Non-Halogenated Waste Container question2->containerize1 No (Reaction Mixture) neutralize->containerize1 containerize1->licensed_disposal end End licensed_disposal->end rinse Triple Rinse with a Suitable Solvent empty_container->rinse Yes dispose_container Dispose of Container as per Institutional Guidelines rinse->dispose_container dispose_container->end

Caption: Decision tree for the disposal of this compound waste.

References

Preventing polymerization of But-3-yn-1-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: But-3-yn-1-amine

Audience: Researchers, scientists, and drug development professionals.

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the storage and handling of this compound to prevent its polymerization and degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Question: I noticed a change in the color and viscosity of my this compound sample. What does this indicate and what should I do?

Answer: Changes in color (e.g., turning yellow or brown) and an increase in viscosity are primary indicators of polymerization or degradation. The terminal alkyne and primary amine functionalities make this compound susceptible to self-reaction, especially when exposed to air, light, or elevated temperatures.

Immediate Actions:

  • Isolate the Sample: Cap the container tightly and move it to a designated area for hazardous materials, away from other chemicals.

  • Do Not Use: Do not use the material in any experiment, as the presence of oligomers or polymers can lead to unpredictable results and potential safety hazards.

  • Assess the Extent: If the material has not fully solidified, you may be able to perform a quality control check (see Protocol for Quality Assessment below). However, if significant solidification has occurred, the product is likely unusable.

  • Proper Disposal: Dispose of the compromised material according to your institution's hazardous waste disposal procedures.[1] Do not attempt to purify highly polymerized material, as this can be hazardous.

Root Cause Analysis & Prevention:

  • Improper Storage Temperature: Was the material stored at the recommended 2-8 °C?[1][2][3] Exposure to higher temperatures accelerates polymerization.

  • Exposure to Atmosphere: Was the container properly sealed under an inert atmosphere (e.g., nitrogen or argon)? this compound is sensitive to air and carbon dioxide.

  • Light Exposure: Was the material stored in a light-proof or amber container? The compound is light-sensitive.

  • Absence of Inhibitor: For long-term storage, was a polymerization inhibitor added?

Question: My experiment requires high-purity this compound. How can I be sure my stored material is free from polymers before use?

Answer: It is crucial to verify the purity of this compound before use, especially if it has been stored for an extended period.

Recommended QC Checks:

  • Visual Inspection: Check for any discoloration, turbidity, or increased viscosity. The pure compound should be a colorless to light yellow, clear liquid.[4]

  • Proton NMR (¹H NMR): This is the most effective method. The presence of broad signals, a decrease in the intensity of the terminal alkyne proton peak (C≡C-H ), or the appearance of new peaks in the aliphatic region can indicate polymerization.

  • Gas Chromatography (GC): A GC analysis can reveal the presence of oligomers or other impurities, which would appear as additional peaks with longer retention times.

If impurities are detected, purification by distillation under reduced pressure and inert atmosphere may be possible, but only if polymerization is minimal. Add a polymerization inhibitor immediately after purification for storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize polymerization and degradation, this compound should be stored under the conditions summarized in the table below. The hydrochloride salt form is a solid and can be more stable for long-term storage at room temperature.[5][6]

Q2: Should I add a polymerization inhibitor to this compound? If so, which one and at what concentration?

A2: Yes, for long-term storage (greater than 6 months), adding a polymerization inhibitor is highly recommended. Terminal alkynes are reactive species.[7][8] The choice of inhibitor depends on your downstream application, as it will need to be removed before use. Phenolic inhibitors are common choices for unsaturated monomers.[9]

Q3: How do I properly handle this compound to prevent initiating polymerization?

A3: Proper handling is critical.

  • Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to air and moisture.[10]

  • Avoid Contamination: Use clean, dry glassware and syringes. Contaminants, especially metal ions, can catalyze polymerization.

  • Control Temperature: Keep the compound cool during handling and avoid exposure to heat sources.[1] this compound is a flammable liquid with a low flash point.[2][11]

  • Use Appropriate Equipment: Use non-sparking tools and ensure electrical equipment is explosion-proof.

Q4: Is the hydrochloride salt of this compound more stable?

A4: Yes, this compound hydrochloride is a solid that is generally more stable and less prone to polymerization than the free base liquid.[5][6] It can be stored at room temperature under an inert atmosphere.[5][6] For many applications, the free base can be freshly generated from the hydrochloride salt prior to use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound and its Analogs

ParameterCondition for this compound (Free Base)Condition for this compound HClRationale
Temperature 2-8 °C[1][2][3]Room Temperature[5][6]Reduces thermal energy, slowing polymerization rate.
Atmosphere Inert Gas (Nitrogen or Argon)Inert Gas[5][6]Prevents oxidation and reactions with atmospheric CO₂.
Light Protect from light (Amber vial)Protect from lightThe compound is light-sensitive, which can initiate radical polymerization.
Container Tightly sealed, clean, dry glass[1][12]Tightly sealed, clean, dry glassPrevents contamination and exposure to moisture (hygroscopic).

Table 2: Potential Polymerization Inhibitors for Unsaturated Monomers

InhibitorClassTypical ConcentrationRemoval MethodNotes
Hydroquinone (HQ) Phenolic100-1000 ppmBasic wash (e.g., dilute NaOH)Effective radical scavenger.[9]
4-Methoxyphenol (MEHQ) Phenolic10-500 ppmBasic washCommonly used for storing acrylates and styrenes.[9]
Butylated Hydroxytoluene (BHT) Phenolic200-1000 ppmDistillation, ChromatographyAlso acts as an antioxidant.[9]
Phenothiazine (PTZ) Amine100-500 ppmChromatography, Acid washVery effective, but can be more difficult to remove.[9]

Experimental Protocols

Protocol 1: Inhibitor Addition for Long-Term Storage of this compound

Objective: To prepare a stock of this compound with an added inhibitor for storage.

Materials:

  • This compound (high purity)

  • Inhibitor (e.g., 4-Methoxyphenol - MEHQ)

  • Anhydrous solvent (e.g., dichloromethane, if preparing a stock solution of the inhibitor)

  • Schlenk flask or septum-capped vial

  • Nitrogen or Argon gas line

  • Syringes and needles

  • Amber glass storage container

Procedure:

  • Prepare Inhibitor Stock (Optional but Recommended):

    • In a glovebox or under an inert atmosphere, prepare a 1% (w/v) stock solution of MEHQ in anhydrous dichloromethane.

  • Prepare Storage Vessel:

    • Take a clean, oven-dried amber vial or Schlenk flask equipped with a magnetic stir bar.

    • Purge the vessel with inert gas for at least 15 minutes.

  • Add this compound:

    • Using a clean, dry syringe, transfer the desired amount of high-purity this compound to the storage vessel.

  • Add Inhibitor:

    • Calculate the volume of the inhibitor stock solution needed to achieve the target concentration (e.g., 200 ppm). For example, to add 200 ppm of MEHQ to 10 g of this compound, you would need 2 mg of MEHQ (0.2 mL of a 1% stock solution).

    • While stirring, add the calculated volume of the inhibitor stock solution to the this compound.

  • Finalize for Storage:

    • If a solvent was used to add the inhibitor, it can be carefully removed under a gentle stream of inert gas or under vacuum for a short period, ensuring the amine itself does not evaporate.

    • Seal the container tightly with a septum and wrap the seal with Parafilm.

    • Label the container clearly, including the compound name, date, concentration, and the name and concentration of the added inhibitor.

    • Store the container in a refrigerator at 2-8 °C.[1][2]

Protocol 2: Quality Assessment of Stored this compound via ¹H NMR

Objective: To determine if polymerization has occurred in a stored sample.

Materials:

  • Stored this compound sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • Pipette

Procedure:

  • Sample Preparation:

    • Under an inert atmosphere if possible, draw a small aliquot (~5-10 mg) of the stored this compound.

    • Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to an NMR tube and cap it.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Expected Peaks for Pure Monomer: Look for sharp, well-defined peaks corresponding to the this compound structure (approximate shifts in CDCl₃):

      • Terminal Alkyne (HC≡): ~1.9-2.0 ppm (triplet)

      • Propargylic (≡C-CH ₂): ~2.2-2.3 ppm (quartet)

      • Methylene adjacent to amine (CH ₂-NH₂): ~2.8-2.9 ppm (triplet)

      • Amine (NH ₂): Broad singlet, variable position (~1.1-1.5 ppm)

    • Signs of Polymerization:

      • Significant broadening of all peaks.

      • A decrease in the relative integration of the terminal alkyne proton peak.

      • The appearance of new, broad signals in the upfield region (1.0-2.5 ppm), indicative of the formation of a saturated polymer backbone.

Mandatory Visualization

StorageDecisionWorkflow start Receive or Purify This compound check_form Is it the free base (liquid) or HCl salt (solid)? start->check_form free_base Handling Free Base check_form->free_base Free Base hcl_salt Handling HCl Salt check_form->hcl_salt HCl Salt storage_duration Intended Storage Duration? free_base->storage_duration store_conditions_solid Store at Room Temp - Inert Atmosphere (N2/Ar) - Protect from Light hcl_salt->store_conditions_solid add_inhibitor Add Polymerization Inhibitor (e.g., 200 ppm MEHQ) storage_duration->add_inhibitor Long-term no_inhibitor Proceed without inhibitor storage_duration->no_inhibitor Short-term short_term < 6 months long_term > 6 months store_conditions_liquid Store at 2-8 °C - Inert Atmosphere (N2/Ar) - Protect from Light add_inhibitor->store_conditions_liquid no_inhibitor->store_conditions_liquid qc_check Perform QC Check (Visual, NMR) Before Use store_conditions_liquid->qc_check store_conditions_solid->qc_check

Caption: Decision workflow for the proper storage of this compound.

References

Catalyst Selection for Efficient Reactions of But-3-yn-1-amine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in reactions involving But-3-yn-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations of this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, categorized by reaction type.

Intramolecular Cyclization (Hydroamination)

Q1: I am attempting an intramolecular cyclization of an N-substituted this compound derivative to form a pyrrolidine ring, but I am observing low to no conversion. What are the likely causes?

A1: Low conversion in intramolecular hydroamination can stem from several factors:

  • Catalyst Inactivity: The chosen catalyst may not be active enough for this specific substrate. Common catalysts for alkyne hydroamination include complexes of gold, silver, palladium, and titanium.[1][2] Ensure your catalyst is fresh and handled under appropriate inert conditions if it is air or moisture sensitive.

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate. Some catalytic systems require elevated temperatures to overcome the activation energy. Ensure your solvent is anhydrous and degassed, as water and oxygen can deactivate many catalysts.

  • Substrate Issues: The nature of the substituent on the nitrogen atom can influence the nucleophilicity of the amine and the overall reactivity. Bulky substituents may sterically hinder the approach to the alkyne.

Troubleshooting Steps:

ProblemPotential CauseSuggested Solution
Low Conversion Inactive or inappropriate catalyst.Screen a variety of catalysts known for alkyne hydroamination (e.g., Ag(I) salts, Au(I) complexes, Pd(0) complexes).
Non-optimal reaction temperature.Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Presence of impurities (water, oxygen).Use rigorously dried solvents and reagents, and perform the reaction under an inert atmosphere (Nitrogen or Argon).[3]
Side Product Formation Dimerization or polymerization of the starting material.Use a lower catalyst loading or add the catalyst at a controlled rate. Consider using a ligand that promotes the desired intramolecular pathway.

Experimental Workflow for Catalyst Screening:

cluster_prep Preparation cluster_reaction Reaction Setup (Parallel Screening) cluster_analysis Analysis start Prepare N-substituted This compound r1 Reaction 1: Catalyst A (e.g., AgOTf) start->r1 r2 Reaction 2: Catalyst B (e.g., [Au(PPh3)Cl]/AgSbF6) start->r2 r3 Reaction 3: Catalyst C (e.g., Pd(PPh3)4) start->r3 solvent Prepare anhydrous, degassed solvent solvent->r1 solvent->r2 solvent->r3 monitor Monitor reactions by TLC or GC-MS r1->monitor r2->monitor r3->monitor analyze Analyze yield and selectivity monitor->analyze optimize Optimize conditions for best performing catalyst analyze->optimize

Caption: Workflow for screening catalysts for intramolecular cyclization.

Sonogashira Coupling

Q2: I am performing a Sonogashira coupling with this compound and an aryl halide, but the yield is very low and I observe a black precipitate.

A2: This is a common issue in Sonogashira couplings. The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst decomposes.[4]

Troubleshooting Steps:

ProblemPotential CauseSuggested Solution
Low Yield & Black Precipitate Catalyst decomposition (formation of palladium black).[4]Ensure the reaction is run under strictly anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere (Argon or Nitrogen).[3] Some solvents like THF may promote palladium black formation.[5]
Impure reagents or solvents.Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst.[3]
Inappropriate base.Triethylamine or diisopropylamine are commonly used. Ensure the base is dry and in sufficient excess to neutralize the generated HX.[3]
Homocoupling (Glaser Coupling) Presence of oxygen.Rigorously exclude oxygen from the reaction.[3]
High catalyst loading or temperature.Reduce the amount of copper co-catalyst or consider a copper-free protocol.[4]

Quantitative Data for Sonogashira Coupling of this compound Analogues:

While specific data for this compound is not extensively reported, the following table provides typical conditions for the Sonogashira coupling of terminal alkynes with aryl halides, which can be adapted.

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-IodotoluenePhenylacetylenePd on Alumina (5%)Cu₂O on Alumina (0.1%)-THF-DMA (9:1)7572<2% (Batch)
4-IodotoluenePhenylacetylenePd on Alumina (5%)Cu₂O on Alumina (0.1%)-THF-DMA (9:1)80Flow60
Aryl Iodide2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂CuITriethylamineTriethylamineRT1.5Good

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (4-10 mol%).

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., triethylamine or a mixture of THF/triethylamine). Add this compound (1.2 mmol) dropwise to the stirred solution.

  • Reaction: Stir the mixture at room temperature or heat as required (aryl bromides may require heating).[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether. Filter through a pad of Celite® to remove the catalyst.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel. For amines, adding a small amount of triethylamine (0.1-1%) to the eluent or using an amine-functionalized silica column can prevent streaking.[6][7]

Catalytic Cycle of Sonogashira Coupling:

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_add R1-Pd(II)L2-X Pd0->Pd_add Oxidative Addition (R1-X) Pd_trans R1-Pd(II)L2-C≡CR2 Pd_add->Pd_trans Transmetalation Cu_alkyne Cu-C≡CR2 Pd_trans->Pd0 Reductive Elimination product R1-C≡CR2 Pd_trans->product CuX CuX CuX->Cu_alkyne R2-C≡CH, Base Cu_alkyne->Pd_add Transmetalation Cu_alkyne->CuX

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

A³ Coupling (Aldehyde-Alkyne-Amine)

Q3: My A³ coupling reaction using this compound is giving a low yield. How can I optimize it?

A3: A³ coupling reactions are powerful but can be sensitive to several parameters.[8]

Troubleshooting Steps:

ProblemPotential CauseSuggested Solution
Low Yield Inefficient catalyst.While copper and gold catalysts are common, iron, silver, and ruthenium-based catalysts have also been used.[8][9] A catalyst screen may be necessary.
Unsuitable solvent.The choice of solvent can be critical. While some reactions work well under solvent-free conditions, others may require solvents like toluene, dioxane, or even water.[9][10]
Imine formation equilibrium.The first step is the formation of an imine from the aldehyde and amine. This is a reversible reaction. The presence of a dehydrating agent (e.g., molecular sieves) can sometimes drive the reaction forward.
Side Reactions Homocoupling of the alkyne.Similar to Sonogashira coupling, this can be an issue, especially with copper catalysts in the presence of oxygen. Ensure inert reaction conditions.

Quantitative Data for A³ Coupling Reactions:

The following table shows representative data for A³ coupling reactions with various substrates.

AldehydeAmineAlkyneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
BenzaldehydePiperidinePhenylacetyleneDicopper(I) complex (0.4%)Toluene110298[10]
BenzaldehydePiperidinePhenylacetyleneCu/AlToluene1002299[9]
BenzaldehydeMorpholinePhenylacetyleneCu(I)-thioamide (10 mg)Solvent-free80-High[11]
BenzaldehydeAnilinePhenylacetyleneAu nanoclusters (0.5%)Neat-12Low[8]

Experimental Protocol: General Procedure for A³ Coupling

  • Reaction Setup: To a reaction vessel, add the aldehyde (1.0 mmol), this compound (1.2 mmol), the alkyne (1.0 mmol), and the catalyst (e.g., a Cu(I) salt, 1-5 mol%).

  • Solvent: Add the chosen solvent (or run neat).

  • Reaction: Stir the mixture at the desired temperature (from room temperature to reflux, depending on the catalyst and substrates). Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: After completion, the workup typically involves dilution with an organic solvent, washing with water and brine, drying, and concentration. The crude product is then purified by column chromatography.

A³ Coupling Reaction Mechanism:

aldehyde Aldehyde imine Imine/ Iminium Ion aldehyde->imine amine This compound amine->imine product Propargylamine alkyne Terminal Alkyne metal_acetylide Metal Acetylide alkyne->metal_acetylide + Catalyst catalyst Metal Catalyst (e.g., Cu(I)) metal_acetylide->product Nucleophilic Attack product->catalyst Catalyst Regeneration

Caption: Simplified mechanism of the A³ coupling reaction.

Selective Reduction of the Alkyne

Q4: I want to selectively reduce the alkyne in this compound to an alkene without reducing other functional groups. Which catalyst should I use?

A4: The choice of catalyst is crucial for the selective reduction of an alkyne to an alkene.

  • Cis-Alkene (Z-alkene): Use Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) with hydrogen gas.[12] This catalyst is deactivated ("poisoned") to prevent over-reduction to the alkane.

  • Trans-Alkene (E-alkene): Use a dissolving metal reduction , typically sodium metal in liquid ammonia (Na/NH₃).[13][14]

Troubleshooting Steps:

ProblemPotential CauseSuggested Solution
Over-reduction to Alkane Catalyst is too active.Ensure the Lindlar's catalyst is properly "poisoned." If necessary, add a small amount of additional quinoline.[12]
Reaction time is too long.Monitor the reaction closely by GC-MS or NMR and stop it as soon as the starting material is consumed.
No Reaction (Lindlar) Catalyst is deactivated.Use a fresh batch of Lindlar's catalyst.
Insufficient hydrogen pressure.Ensure a positive pressure of hydrogen is maintained.
Low Yield (Na/NH₃) Impure sodium or ammonia.Use freshly opened sodium and anhydrous liquid ammonia.
Reaction temperature is too high.Maintain the reaction at the boiling point of ammonia (-33 °C).

Quantitative Data for Selective Alkyne Reduction:

AlkyneReagentsProduct StereochemistrySelectivity
3-Hexyn-1-olH₂, Lindlar Catalystcis (Z)>95%[12]
Internal AlkyneNa, NH₃(l)trans (E)High[13]

Experimental Protocol: Selective Hydrogenation to a cis-Alkene using Lindlar's Catalyst

  • Reaction Setup: In a hydrogenation flask, dissolve this compound (or a derivative) in a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add Lindlar's catalyst (5-10 wt% relative to the substrate) under an inert atmosphere.[12]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen (e.g., balloon) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹H NMR to observe the disappearance of the alkyne and the appearance of the alkene.

  • Workup: Once the reaction is complete, filter the mixture through Celite® to remove the catalyst, and concentrate the filtrate to obtain the crude product. Further purification can be done by distillation or chromatography if necessary.

Catalyst Selection Logic for Alkyne Reduction:

start Desired Alkene Stereochemistry? cis cis (Z) start->cis trans trans (E) start->trans lindlar Lindlar's Catalyst + H₂ cis->lindlar na_nh3 Na / NH₃ trans->na_nh3

Caption: Decision tree for selecting a catalyst for alkyne reduction.

References

Technical Support Center: Solvent Effects on the Reactivity of But-3-yn-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for But-3-yn-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during chemical reactions with this versatile bifunctional molecule. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges related to solvent effects on its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how does solvent choice influence their reactivity?

A1: this compound possesses two primary reactive sites: a nucleophilic primary amine and a terminal alkyne.

  • Primary Amine: The amine's nucleophilicity is highly dependent on the solvent. In polar aprotic solvents (e.g., DMSO, DMF, acetonitrile), the amine is a strong nucleophile, readily participating in reactions like Michael additions and substitutions. In polar protic solvents (e.g., water, ethanol, methanol), the amine's lone pair is solvated through hydrogen bonding, which can reduce its nucleophilicity.[1]

  • Terminal Alkyne: The alkyne can undergo various reactions such as deprotonation to form an acetylide for coupling reactions (e.g., Sonogashira), or participate in cycloadditions. The solubility of reagents and stability of intermediates in these reactions are critically influenced by the solvent.

Q2: How does the choice of a polar protic versus a polar aprotic solvent affect the outcome of an aza-Michael addition using this compound?

A2: The choice between a polar protic and a polar aprotic solvent can significantly impact the rate and selectivity of an aza-Michael addition.

  • Polar Protic Solvents: Solvents like water, trifluoroethanol (TFE), and hexafluoroisopropanol (HFIP) can act as hydrogen bond donors, activating the Michael acceptor and promoting the addition, sometimes even without a catalyst.[2] They can also influence the selectivity between the formation of a monoadduct and a diadduct.[3] For instance, in some systems, hydrocarbon alcohols favor monoaddition, while halogenated alcohols favor double substitution.[3]

  • Polar Aprotic Solvents: These solvents will generally lead to a faster reaction rate due to the enhanced nucleophilicity of the unsolvated amine. However, controlling selectivity might be more challenging.

Q3: For a Sonogashira coupling involving this compound, what are the key considerations for solvent selection?

A3: The Sonogashira coupling involves a palladium catalyst, a copper(I) co-catalyst, and an amine base, each with different solubility requirements. The ideal solvent must effectively dissolve the aryl/vinyl halide, the copper acetylide intermediate, and the palladium complex.[4] Common solvents include amines that also act as the base (e.g., triethylamine, diethylamine), as well as DMF and ethers.[5] The solvent can also influence the stability of the catalytic species; for example, DMF has been reported to potentially slow down the reaction by displacing ligands from the palladium complex.[4]

Q4: Can this compound be used in aqueous "Click Chemistry" (CuAAC) reactions?

A4: Yes, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is well-known for its tolerance of a wide range of solvents, including aqueous environments.[1][6] This makes it possible to perform the reaction with this compound under biocompatible conditions. The use of water-soluble ligands like THPTA can further improve the reliability of the reaction in aqueous media.[7]

Troubleshooting Guides

Observed Issue Potential Cause Related to Solvent Troubleshooting Steps
Low yield in aza-Michael addition 1. Reduced nucleophilicity of the amine in polar protic solvents: The amine may be "caged" by hydrogen bonding. 2. Poor solubility of reactants: One or more components may not be fully dissolved. 3. Side reactions: The solvent may be participating in the reaction or promoting undesired pathways.1. Switch to a polar aprotic solvent like acetonitrile or DMF to enhance nucleophilicity. 2. If a polar protic solvent is required for selectivity, consider using fluorinated alcohols like TFE or HFIP which can activate the Michael acceptor.[2] 3. Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature.
Formation of alkyne homocoupling (Glaser coupling) product in Sonogashira reaction Presence of oxygen in the reaction mixture: This is a common side reaction, especially with a copper co-catalyst.1. Thoroughly degas the solvent and all reagents before use. 2. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. 3. Consider using a copper-free Sonogashira protocol.[5]
Inconsistent results or reaction failure in CuAAC 1. Precipitation of the copper catalyst: The copper(I) species may not be soluble in the chosen solvent. 2. Oxidation of Cu(I) to inactive Cu(II): This can be promoted by certain solvents and the presence of oxygen.1. Use a co-solvent system (e.g., t-BuOH/H₂O) to improve solubility.[8] 2. Add a stabilizing ligand for the copper(I) catalyst (e.g., TBTA or THPTA for aqueous reactions).[7] 3. Include a reducing agent like sodium ascorbate to regenerate Cu(I) in situ.[7]
Low or no reactivity in a substitution reaction where this compound is the nucleophile Use of a polar protic solvent: Hydrogen bonding between the solvent and the amine can significantly decrease its nucleophilicity.1. Change to a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[1] 2. If a protic solvent is unavoidable, consider using a stronger base to deprotonate a portion of the amine, thereby increasing its nucleophilicity.

Data Presentation

Table 1: Expected Qualitative Effects of Solvents on Common Reactions of this compound

Reaction Type Polar Protic Solvents (e.g., H₂O, EtOH) Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN) Non-Polar Solvents (e.g., Toluene, Hexane)
Aza-Michael Addition Can promote reaction and control selectivity.[2][3] May decrease amine nucleophilicity.Generally faster reaction rates due to enhanced amine nucleophilicity.[1]Generally slower rates; may be used to suppress side reactions.[9]
Sonogashira Coupling Can be used, especially in "green chemistry" protocols.[10]Commonly used due to good solubility of reagents.[5]Can be effective, sometimes giving better yields than polar aprotic solvents.[4]
CuAAC ("Click" Reaction) Excellent choice, often accelerating the reaction.[6]Widely compatible and commonly used.[8]Generally compatible, but may require co-solvents for solubility.
Nucleophilic Substitution (Amine as Nucleophile) Generally disfavored as it reduces nucleophilicity.[1]Favored due to enhanced nucleophilicity of the "free" amine.Less common due to potential solubility issues of ionic reagents.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for specific substrates and reaction scales when using this compound.

Protocol 1: Aza-Michael Addition of this compound to an Activated Alkyne (e.g., Ethyl Propiolate)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the activated alkyne (1.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol for protic conditions, or acetonitrile for aprotic conditions) to achieve a suitable concentration (typically 0.1-1.0 M).

  • Reagent Addition: Add this compound (1.1 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation: Prepare stock solutions of the azide (in a suitable solvent), this compound, copper(II) sulfate (aqueous), and sodium ascorbate (aqueous).

  • Reaction Mixture: In a reaction vial, add the azide solution (1.0 equiv), this compound (1.1 equiv), and the solvent (e.g., a 1:1 mixture of t-BuOH and water).

  • Catalyst Addition: Add the copper(II) sulfate solution (e.g., 1-5 mol%) followed by the sodium ascorbate solution (e.g., 5-10 mol%).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.[7][8]

Protocol 3: Sonogashira Coupling of this compound with an Aryl Iodide
  • Inert Atmosphere: Flame-dry a Schlenk flask and allow it to cool under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: To the flask, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv).

  • Substrate Addition: Add this compound (1.2 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary. Monitor progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., diethyl ether), and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.[11]

Visualizations

aza_michael_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Add Activated Alkyne to Flask add_solvent Add Solvent (e.g., EtOH or MeCN) start->add_solvent add_amine Add this compound add_solvent->add_amine monitor Monitor by TLC/LC-MS add_amine->monitor concentrate Remove Solvent monitor->concentrate extract Extract with Organic Solvent concentrate->extract purify Column Chromatography extract->purify

Aza-Michael Addition Experimental Workflow

sonogashira_catalytic_cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_alkynyl R-Pd(II)(C≡CR')L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 product R-C≡CR' pd_alkynyl->product Reductive Elimination cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide cu_acetylide->pd_complex aryl_halide R-X aryl_halide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide

Sonogashira Coupling Catalytic Cycles

References

Scaling up But-3-yn-1-amine synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of But-3-yn-1-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in transitioning from laboratory-scale experiments to pilot plant production.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is recommended for a clean and scalable synthesis of this compound?

A1: For producing a primary amine like this compound, the Gabriel synthesis is often preferred over direct alkylation of ammonia for scalability and purity.[1][2] Direct alkylation can lead to a mixture of primary, secondary, and tertiary amines, as the product amine can be more nucleophilic than ammonia, leading to over-alkylation.[3][4] The Gabriel synthesis utilizes potassium phthalimide to introduce the nitrogen atom, which prevents over-alkylation because the nitrogen is attached to two electron-withdrawing groups, making it significantly less nucleophilic after the initial alkylation.[1][5] This method typically provides a purer primary amine product, which is crucial for pharmaceutical applications.[2][6]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety concerns include:

  • Thermal Runaway: N-alkylation reactions can be exothermic.[7] When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[8][9] This can lead to a dangerous increase in temperature and pressure. A thorough risk assessment and calorimetry studies are essential to understand the reaction's thermal profile.[8][10]

  • Reagent Handling: Reagents like potassium hydride (if used to make potassium phthalimide) are highly reactive and flammable. Hydrazine, used to cleave the phthalimide, is toxic and corrosive.[2] Always consult the Safety Data Sheets (SDS) for all reagents and ensure proper personal protective equipment (PPE) is used.[11][12]

  • Flammability: this compound is a flammable liquid and vapor.[13] The final product and many solvents used (e.g., ethers, THF) are flammable. Pilot plant operations must be conducted in appropriately rated areas with proper ventilation and grounding to prevent ignition sources.

Q3: How should I purify this compound at the pilot plant scale?

A3: Purification at scale often involves a combination of extraction and distillation. A common method for purifying amines is to perform an acid-base extraction.[14] The crude product can be dissolved in a suitable organic solvent and washed with an acidic solution (e.g., dilute HCl) to convert the amine into its hydrochloride salt, which is water-soluble.[15] This aqueous layer can be separated and washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to liberate the free amine, which can then be extracted into an organic solvent.[14] The final purification is typically achieved by fractional distillation under reduced pressure to prevent decomposition.

Troubleshooting Guide

Scaling a chemical synthesis from the lab to a pilot plant often introduces new challenges.[16] Common issues include changes in reaction selectivity, yield, and impurity profiles due to differences in mixing and heat transfer.[7][8]

Table 1: Common Scale-Up Issues and Solutions
SymptomPossible Cause(s)Recommended Solution(s)
Reduced Yield - Inefficient mixing leading to localized concentration gradients or "dead zones".[7]- Poor temperature control causing side reactions.- Extended reaction or work-up times leading to product decomposition.[8]- Characterize mixing efficiency in the pilot reactor; adjust agitator speed and type.- Implement automated temperature control with multiple probes.- Conduct stability studies to define maximum processing times.
New Impurities - "Impurity amplification" where minor side-products from the lab scale become significant.[7]- Leaching of materials from new equipment.- Variations in raw material quality from new suppliers.[8]- Re-profile the impurity landscape using analytical techniques (LC-MS, GC-MS).- Perform compatibility studies with all wetted parts of the reactor and transfer lines.- Qualify all new batches of raw materials before use in the pilot plant.[8]
Exotherm / Runaway Reaction - The rate of heat generation exceeds the rate of heat removal due to a lower surface-area-to-volume ratio.[8][9]- Addition rate of a key reagent is too fast for the larger volume.- Use reaction calorimetry (e.g., RC1) to determine the heat of reaction and maximum heat output.- Scale the reagent addition rate based on the reactor's heat removal capacity, not just volume.- Ensure an emergency quenching plan is in place.
Inconsistent Product Quality - Changes in crystallization or precipitation behavior at different scales or cooling rates.[8]- Inefficient phase separation during aqueous work-up in a large reactor.- Study the impact of cooling rates on crystal form and particle size.- Allow for adequate settling times during work-up and consider using sight glasses to monitor phase separation.

Experimental Protocols

Protocol 1: Scalable Gabriel Synthesis of this compound

This two-step protocol is adapted for pilot-plant scale. It begins with the N-alkylation of potassium phthalimide with a suitable 4-carbon electrophile, followed by the liberation of the primary amine.

Step 1: N-Alkylation of Potassium Phthalimide

  • Reactor Setup: Charge a clean, dry, jacketed glass-lined reactor with potassium phthalimide (1.0 eq) and a suitable solvent like DMF or THF.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon and maintain a slight positive pressure.

  • Reagent Addition: Begin agitation. Slowly add 3-Butynyl methanesulfonate (1.05 eq) to the reactor via a metering pump over 2-3 hours. The methanesulfonate is a good leaving group and a common precursor.[17]

  • Temperature Control: Maintain the internal temperature at 60-70 °C during the addition. The reaction is exothermic; control the temperature by adjusting the addition rate and the flow of coolant through the reactor jacket.[7]

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC to check for the disappearance of the starting material. The reaction is typically complete in 8-12 hours.

  • Quenching: Once complete, cool the reaction mixture to room temperature. Slowly add water to the reactor to precipitate the N-(but-3-yn-1-yl)phthalimide product.

  • Isolation: Filter the solid product and wash it with water and a non-polar solvent (e.g., hexane) to remove residual DMF and unreacted starting materials. Dry the solid under vacuum.

Step 2: Hydrazinolysis to Liberate this compound

  • Reactor Setup: Charge the reactor with the dried N-(but-3-yn-1-yl)phthalimide from the previous step and a solvent such as ethanol.

  • Hydrazine Addition: Warm the slurry to a gentle reflux (approx. 70-80 °C). Slowly add hydrazine hydrate (1.5 eq) to the mixture. This step is also exothermic.[2]

  • Reaction: A thick white precipitate of phthalhydrazide will form.[1] Continue to heat at reflux for 2-4 hours to ensure the reaction goes to completion.

  • Work-up: Cool the mixture to room temperature. Add aqueous HCl to dissolve the desired amine product as its hydrochloride salt and to help precipitate the phthalhydrazide byproduct.

  • Filtration: Filter off the solid phthalhydrazide and wash the filter cake with ethanol.

  • Isolation & Purification: The filtrate contains this compound hydrochloride.[15] This solution can be concentrated, and the free amine can be liberated and purified as described in the FAQ section (Q3) via basification, extraction, and distillation.

Visualizations

Diagram 1: Experimental Workflow for Gabriel Synthesis

G Workflow: Gabriel Synthesis of this compound cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis A Charge Reactor: Potassium Phthalimide + Solvent (DMF) B Add 3-Butynyl Methanesulfonate (60-70 °C) A->B C Reaction Monitoring (HPLC/GC) B->C D Quench with Water & Precipitate C->D E Filter & Dry Product: N-(but-3-yn-1-yl)phthalimide D->E F Charge Reactor: Intermediate + Ethanol E->F Transfer Intermediate G Add Hydrazine Hydrate (Reflux) F->G H Acidify with HCl G->H I Filter Phthalhydrazide Byproduct H->I J Isolate Product from Filtrate I->J

Caption: A two-step workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart: Low Yield A Low Yield Observed in Pilot Batch B Check Raw Material Purity (GC/NMR) A->B Start Here C Analyze Reaction Kinetics & Temp Profile A->C D Evaluate Work-up & Isolation Procedure A->D E Impurity Detected? B->E F Side Reaction Occurring? C->F G Product Lost during Extraction/Distillation? D->G H Source New Material E->H Yes I Adjust Temp or Addition Rate F->I Yes J Optimize pH & Solvent Volumes for Extraction G->J Yes

Caption: A logical guide for diagnosing the root cause of low yield.

Table 2: Quantitative Parameter Comparison: Lab vs. Pilot Scale

This table provides an illustrative comparison of key parameters that change during scale-up.

ParameterLab Scale (1 L Flask)Pilot Scale (100 L Reactor)Impact on Process
Reaction Volume 0.5 L75 LIncreased throughput.
Heat Transfer Area (A) ~0.06 m²~1.5 m²Area increases by a factor of ~25.
Volume (V) 0.0005 m³0.075 m³Volume increases by a factor of 150.
A/V Ratio ~120 m⁻¹~20 m⁻¹Significantly lower ratio makes heat removal much less efficient.[8]
Mixing Method Magnetic Stir BarMechanical Agitator (e.g., Impeller)Mechanical agitation is more powerful but can create different flow patterns and shear forces.[7]
Typical Addition Time 15-30 minutes2-4 hoursMust be slowed to manage heat evolution in the larger volume.[8]
Heating/Cooling Time 5-10 minutes1-2 hoursThermal inertia is much greater, requiring more time to change temperature.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of But-3-yn-1-amine and Propargylamine for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel molecular entities. This guide provides a detailed comparative analysis of the reactivity of two key bifunctional molecules: But-3-yn-1-amine and propargylamine. Both molecules possess a primary amine and a terminal alkyne, making them valuable reagents in bioconjugation, medicinal chemistry, and materials science. This comparison focuses on the key chemical properties that dictate their utility, supported by available experimental data.

Introduction to this compound and Propargylamine

This compound and propargylamine are both versatile building blocks that feature two highly useful functional groups: a nucleophilic primary amine and a reactive terminal alkyne. The primary amine serves as a handle for amide bond formation, reductive amination, and other nucleophilic reactions. The terminal alkyne is a key participant in a variety of transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

The structural difference between these two molecules lies in the length of the carbon chain separating the amine and alkyne functionalities. In propargylamine, the amine is directly attached to a methylene group which is adjacent to the alkyne (a propargylic amine). In this compound, an additional methylene group is present, distancing the amine from the triple bond. This seemingly minor structural variance has a significant impact on the electronic properties and, consequently, the reactivity of both the amine and the alkyne groups.

Comparative Overview of Physicochemical Properties

A summary of the key physicochemical properties of this compound and propargylamine is presented in Table 1.

PropertyThis compoundPropargylamine
Chemical Structure H-C≡C-CH₂-CH₂-NH₂H-C≡C-CH₂-NH₂
CAS Number 14044-63-4[1][2]2450-71-7[3]
Molecular Weight 69.11 g/mol [1][2][4]55.08 g/mol [3]
Predicted pKa 8.86 ± 0.10[5]7.89 ± 0.29
Experimental pKa Not available9.8

Reactivity of the Amine Group: Basicity and Nucleophilicity

The reactivity of the primary amine group is a critical factor in many synthetic applications. Two key parameters that quantify this reactivity are basicity (pKa) and nucleophilicity.

Nucleophilicity: Nucleophilicity refers to the ability of an atom to donate its lone pair of electrons to an electrophilic center. It is a kinetic parameter that is often correlated with, but not identical to, basicity. The Mayr nucleophilicity scale is a widely used method for quantifying the nucleophilicity of various compounds. The Mayr nucleophilicity parameter (N) for propargylamine has been determined to be 13.3 in water. Unfortunately, a corresponding experimental value for this compound is not available in the literature, precluding a direct quantitative comparison. However, based on the electronic effects, it can be inferred that the additional methylene group in this compound would slightly increase the electron density on the nitrogen compared to propargylamine, potentially making it a slightly stronger nucleophile.

The following diagram illustrates the workflow for determining the Mayr nucleophilicity parameter, a crucial experiment for quantifying the reactivity of these amines.

Mayr_Nucleophilicity_Workflow Workflow for Determining Mayr Nucleophilicity Parameter cluster_prep Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis prep_nucleophile Prepare solution of amine (e.g., this compound or Propargylamine) in a suitable solvent. mixing Rapidly mix the amine and electrophile solutions in a stopped-flow spectrophotometer. prep_nucleophile->mixing prep_electrophile Prepare solutions of a series of reference electrophiles (e.g., benzhydrylium ions) with known electrophilicity parameters (E). prep_electrophile->mixing monitoring Monitor the disappearance of the electrophile by UV-Vis spectroscopy at a constant temperature. mixing->monitoring calc_k Determine the second-order rate constant (k) for each amine-electrophile reaction. monitoring->calc_k plot Plot log(k) vs. the electrophilicity parameter (E) of the reference electrophiles. calc_k->plot determine_N Determine the nucleophilicity parameter (N) from the y-intercept of the linear plot. plot->determine_N

Workflow for determining amine nucleophilicity.

Reactivity of the Alkyne Group: The CuAAC "Click" Reaction

The terminal alkyne group in both this compound and propargylamine is a key functional handle for the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is widely used to form stable triazole linkages in a variety of applications, including the synthesis of bioconjugates and complex organic molecules.

The reactivity of the terminal alkyne in the CuAAC reaction is influenced by the acidity of the acetylenic proton and the steric accessibility of the triple bond. The electron-withdrawing nature of the adjacent amine group in propargylamine can influence the acidity of the terminal proton. In this compound, the greater distance between the amine and the alkyne is expected to result in a less pronounced electronic effect on the alkyne.

The following diagram outlines the general mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition.

CuAAC_Mechanism General Mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_cycle Catalytic Cycle alkyne Terminal Alkyne (e.g., this compound or Propargylamine) step1 Formation of Copper Acetylide alkyne->step1 azide Azide step2 Coordination of Azide azide->step2 catalyst Cu(I) Catalyst catalyst->step1 step1->step2 step3 Cycloaddition step2->step3 step4 Protonolysis to release Triazole and regenerate Cu(I) step3->step4 step4->catalyst Regeneration product 1,4-Disubstituted 1,2,3-Triazole step4->product

The catalytic cycle of the CuAAC reaction.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for determining the key reactivity parameters are provided below.

Protocol 1: Determination of Amine pKa by Potentiometric Titration

Objective: To experimentally determine the pKa of the primary amine group in this compound and propargylamine.

Materials:

  • This compound or Propargylamine

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a dilute aqueous solution of the amine of known concentration (e.g., 0.01 M).

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of the amine solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the amine solution with the standardized HCl solution, adding small, precise increments of the titrant.

  • Record the pH of the solution after each addition of HCl.

  • Continue the titration until the pH has dropped significantly, well past the equivalence point.

  • Plot the pH of the solution as a function of the volume of HCl added.

  • The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized).

Protocol 2: Determination of Nucleophilicity using Mayr's Method

Objective: To determine the Mayr nucleophilicity parameter (N) for this compound and propargylamine.

Materials:

  • This compound or Propargylamine

  • A series of reference electrophiles (e.g., benzhydrylium ions) with known electrophilicity parameters (E)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Stopped-flow spectrophotometer

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Prepare stock solutions of the amine and each reference electrophile in the chosen solvent under an inert atmosphere.

  • Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance of the electrophile and maintain a constant temperature.

  • Rapidly mix the solution of the amine (in large excess) with the solution of the electrophile.

  • Monitor the decay of the absorbance of the electrophile over time.

  • Fit the kinetic data to a pseudo-first-order rate equation to determine the observed rate constant (k_obs).

  • Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the amine.

  • Repeat steps 3-6 for each reference electrophile.

  • Plot log(k) versus the known electrophilicity parameter (E) for the series of electrophiles.

  • The nucleophilicity parameter (N) is determined from the y-intercept of the resulting linear plot, according to the equation: log(k) = s(N + E), where 's' is the nucleophilicity-specific slope parameter.

Conclusion

This compound and propargylamine are both valuable bifunctional building blocks with distinct reactivity profiles. The available data suggests that propargylamine is a slightly stronger base than this compound. While a direct quantitative comparison of their nucleophilicity and alkyne reactivity in CuAAC reactions is hampered by the lack of direct comparative experimental data, the principles of physical organic chemistry allow for reasoned predictions. The additional methylene spacer in this compound is expected to slightly increase the nucleophilicity of the amine and decrease the acidity of the alkyne proton compared to propargylamine.

For researchers and drug development professionals, the choice between these two molecules will depend on the specific requirements of their synthetic strategy. If a more basic and potentially more reactive amine in certain contexts is desired, propargylamine may be the preferred choice. Conversely, if a slightly less basic amine and a more sterically accessible alkyne are advantageous, this compound could be more suitable. To enable a more definitive selection, further experimental studies directly comparing the reactivity of these two important building blocks are warranted. The protocols provided in this guide offer a framework for conducting such crucial investigations.

References

A Comparative Guide to Alternative Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

But-3-yn-1-amine is a foundational reagent in bioconjugation, providing a versatile handle for introducing a terminal alkyne onto biomolecules via their primary amine groups. This alkyne is a key component in the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] While effective, the reliance on a terminal alkyne for CuAAC is not without its limitations, most notably the cytotoxicity of the copper catalyst, which restricts its use in living systems.[2][4] This has spurred the development of a diverse toolbox of alternative reagents and bioorthogonal reactions that offer significant advantages in terms of biocompatibility, reaction kinetics, and stability.

This guide provides an objective comparison of the leading alternatives to simple terminal alkynes like this compound. We will explore advanced copper-catalyzed systems, copper-free click reactions, and other bioorthogonal chemistries, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific application.

Overview of Key Bioorthogonal Chemistries

Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes.[4] The ideal reaction is fast, selective, high-yielding, and uses reactants that are inert to the biological environment.[4][5]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction involves the cycloaddition of an azide and a terminal alkyne to form a stable triazole linkage, accelerated by a copper(I) catalyst.[1][6] While highly efficient, the requisite copper catalyst can be toxic to cells.[2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the issue of copper toxicity, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides without the need for a catalyst.[7][8][][10] The driving force is the release of ring strain in the cyclooctyne.[10] This makes SPAAC ideal for live-cell imaging and in vivo applications.[4]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction : Recognized as one of the fastest known bioorthogonal reactions, IEDDA involves the rapid cycloaddition of an electron-deficient tetrazine with a strained, electron-rich alkene (the dienophile), such as a trans-cyclooctene (TCO).[11][12][13] This reaction is catalyst-free and produces only dinitrogen as a byproduct.[1][14]

Bioorthogonal_Reactions Overview of Key Bioorthogonal Ligation Reactions cluster_CuAAC CuAAC cluster_SPAAC SPAAC (Copper-Free) cluster_IEDDA IEDDA Alkyne Terminal Alkyne (e.g., this compound) Triazole1 1,4-Triazole Alkyne->Triazole1 + Azide1 Azide Azide1->Triazole1 Catalyst Cu(I) Catalyst Catalyst->Triazole1 StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) Triazole2 Triazole StrainedAlkyne->Triazole2 + Azide2 Azide Azide2->Triazole2 Tetrazine Tetrazine Product Dihydropyridazine (+ N2 byproduct) Tetrazine->Product + StrainedAlkene Strained Alkene (e.g., TCO) StrainedAlkene->Product

Caption: Key bioorthogonal reactions used as alternatives.

Quantitative Comparison of Bioconjugation Reactions

The efficiency of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, which is critical for applications requiring low reactant concentrations or the capture of dynamic processes.

Table 1: Performance Characteristics of Major Bioorthogonal Reactions

Reaction Type Reactants Catalyst Typical k₂ (M⁻¹s⁻¹) Key Advantages Key Disadvantages
CuAAC Terminal Alkyne + Azide Copper(I) 1 - 100[15] Very fast and efficient; stable reactants. Copper catalyst is cytotoxic, limiting in vivo use.[4][16]
SPAAC Strained Alkyne + Azide None 10⁻³ - 1[4] Excellent biocompatibility; ideal for live systems. Generally slower than CuAAC; bulky reagents can be complex to synthesize.[17]
IEDDA Tetrazine + Strained Alkene None 1 - 10⁶[4] Exceptionally fast kinetics; highly biocompatible and tunable.[11][12][13] Bulky reagents may perturb the system under study.
Staudinger Ligation Azide + Phosphine None ~0.002 Highly biocompatible; traceless version forms a native amide bond. Slow kinetics; phosphine reagents are prone to air oxidation.[4]

| Oxime Ligation | Aldehyde/Ketone + Aminooxy | Aniline (optional) | 10⁻³ - 10⁻² | Good biocompatibility. | Reversible hydrolysis under physiological conditions; slow kinetics.[18] |

Comparison of Alternative Alkyne Reagents

Even within a single class of reaction like CuAAC, the choice of the alkyne reagent can significantly impact performance.

Table 2: Comparison of Terminal Alkyne Reagents for CuAAC

Reagent Class Example Key Characteristics Performance Considerations
Propargyl Amines/Amides This compound Simple, cost-effective, and stable.[19] Represent a good balance of reactivity and ease of use for most standard applications.[19]
Propiolamides N-prop-2-ynoyl-glycine Electronically activated alkyne. Slightly more reactive than propargyl compounds, allowing for faster conjugation or lower catalyst loading.[19]

| Aromatic Ynamines | N-phenyl-N-(prop-2-yn-1-yl)aniline | Highly activated alkyne. | Superior reactivity allows for significantly lower copper loading, reducing cytotoxicity and side reactions on sensitive biomolecules.[20][21] |

Table 3: Comparison of Commonly Used SPAAC Reagents (Cyclooctynes)

Reagent Full Name Typical k₂ with Benzyl Azide (M⁻¹s⁻¹) Key Features
OCT Cyclooctyne ~10⁻³ First generation, relatively slow kinetics.[22]
DIFO Difluorinated Cyclooctyne ~0.07 Fluorine substitution enhances reactivity.[22]
BCN Bicyclo[6.1.0]nonyne ~0.1 Good reactivity and stability.[7]

| DBCO (ADIBO) | Azodibenzocyclooctyne | ~0.3 - 1.0 | Widely used due to a good balance of high reactivity and stability.[23] |

Experimental Protocols

The successful application of these techniques relies on well-defined experimental protocols. Below are generalized methodologies for protein labeling.

Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-containing drug linker to an azide-functionalized antibody.

1. Materials:

  • Azide-functionalized antibody in PBS (pH 7.4)

  • DBCO-drug linker dissolved in DMSO (10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

  • Protein concentrator with appropriate molecular weight cutoff (MWCO)

2. Antibody Preparation:

  • Ensure the azide-functionalized antibody is at a suitable concentration (e.g., 5-10 mg/mL) in PBS.

3. SPAAC Conjugation:

  • To the antibody solution, add a 5- to 10-fold molar excess of the DBCO-drug linker stock solution.

  • Note: The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.[10]

  • Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle mixing.

4. Purification of the ADC:

  • Remove excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.

  • Collect fractions containing the purified ADC.

  • Concentrate the ADC and perform a buffer exchange into a suitable storage buffer using a protein concentrator.

5. Characterization:

  • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

  • Assess the purity and aggregation state of the ADC using size-exclusion chromatography (SEC-HPLC).

  • Confirm the biological activity of the ADC with a relevant cell-based assay.

ADC_Workflow Workflow for Antibody-Drug Conjugate (ADC) Synthesis via SPAAC A 1. Prepare Azide-Functionalized Antibody in PBS B 2. Add Molar Excess of DBCO-Drug Linker (in DMSO) A->B C 3. Incubate 4-24h (4°C or RT) B->C D 4. Purify ADC via Desalting Column C->D E 5. Concentrate and Buffer Exchange D->E F 6. Characterize ADC (DAR, Purity, Activity) E->F

Caption: Experimental workflow for ADC synthesis.

Protocol 2: Live-Cell Surface Glycan Labeling via IEDDA

This protocol outlines the metabolic labeling of cell surface glycans with a TCO-modified sugar, followed by fluorescent labeling with a tetrazine-dye conjugate.

1. Materials:

  • Mammalian cells in culture

  • TCO-modified sugar analog (e.g., TCO-GalNAc)

  • Tetrazine-fluorophore conjugate (e.g., Tz-Fluor 488)

  • Complete cell culture medium

  • PBS and/or live-cell imaging buffer

  • Fluorescence microscope

2. Metabolic Labeling:

  • Culture cells to desired confluency.

  • Supplement the culture medium with 25-50 µM of the TCO-modified sugar analog.

  • Incubate the cells for 24-72 hours to allow for metabolic incorporation of the TCO-sugar into cell surface glycoconjugates.

3. Tetrazine Ligation:

  • Gently wash the cells three times with warm PBS or imaging buffer to remove unincorporated TCO-sugar.

  • Prepare a solution of the tetrazine-fluorophore conjugate in imaging buffer at a final concentration of 5-10 µM.

  • Add the tetrazine solution to the cells and incubate for 5-30 minutes at 37°C. The extremely fast kinetics of IEDDA often allows for very short incubation times.[11]

4. Imaging:

  • Gently wash the cells two to three times with imaging buffer to remove excess tetrazine-fluorophore.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Decision Guide for Reagent Selection

Choosing the right bioconjugation chemistry is critical for experimental success. The following decision tree provides a logical guide for selecting an appropriate reagent.

Decision_Guide Decision Guide for Selecting a Bioconjugation Reagent Start Start: Application? LiveSystem Live Cells / In Vivo? Start->LiveSystem Kinetics Are Extremely Fast Kinetics Required? LiveSystem->Kinetics Yes InVitro In Vitro / Purified System? LiveSystem->InVitro No Use_IEDDA Use IEDDA (Tetrazine + TCO) Kinetics->Use_IEDDA Yes Use_SPAAC Use SPAAC (Azide + DBCO/BCN) Kinetics->Use_SPAAC No InVitro->LiveSystem No, re-evaluate biocompatibility needs Use_CuAAC Use CuAAC (Azide + Alkyne) InVitro->Use_CuAAC Yes Consider_Ynamine Consider Ynamine for lower Cu++ load Use_CuAAC->Consider_Ynamine

Caption: A guide for choosing the right bioconjugation chemistry.

The field of bioconjugation has expanded far beyond the foundational CuAAC reaction involving simple terminal alkynes like this compound. For researchers working with living systems, copper-free click reactions such as SPAAC and IEDDA are now the methods of choice, offering an unparalleled combination of biocompatibility and efficiency.[7][24] IEDDA, in particular, provides exceptionally fast kinetics that enable the labeling of biomolecules at very low concentrations.[12] For in vitro applications where speed and cost are paramount, advanced CuAAC systems using highly reactive ynamines can significantly improve efficiency and reduce the required catalyst load.[20] By understanding the quantitative differences in reactivity and the specific advantages of each chemical approach, researchers can select the optimal reagents to advance their work in drug discovery, diagnostics, and fundamental biological science.

References

The Superior Performance of But-3-yn-1-amine in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of bioconjugation strategies. In the realm of "click chemistry," the choice of a terminal alkyne can significantly influence reaction kinetics, yield, and the stability of the final conjugate. This guide presents a comprehensive comparison of But-3-yn-1-amine against other common terminal alkynes, supported by experimental data, to highlight its advantages in forming robust and reliable bioconjugates.

This compound emerges as a highly versatile and efficient bifunctional linker, offering a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a primary amine for further functionalization. Its performance, particularly in comparison to the closely related propargylamine, demonstrates its value in applications ranging from drug discovery to materials science.

Comparative Performance of Terminal Alkynes in CuAAC

The efficiency of a terminal alkyne in a CuAAC reaction is a critical factor for its utility in bioconjugation, where reactions are often performed with sensitive biomolecules at low concentrations. A key study on the relative performance of various alkynes provides valuable insights into the reactivity of propargyl compounds, a class that includes both this compound and propargylamine.[1]

The data below, adapted from a comparative study, illustrates the reaction times for different classes of terminal alkynes under typical bioconjugation conditions. The reactions were monitored by the fluorescence increase upon triazole formation.[1]

Alkyne ClassRepresentative StructureTime to 50% Completion (min)Time to 90% Completion (min)
PropiolamidesR-C(O)NH-CH₂-C≡CH~5~15
Propargyl EthersR-O-CH₂-C≡CH~8~25
Propargylamines R-NH-CH₂-C≡CH ~10 ~30
N-PropargylamidesR-C(O)N(R')-CH₂-C≡CH~12~35
Propargyl AlcoholHO-CH₂-C≡CH~15~40
Aromatic AlkynesAr-C≡CH~20~60
Aliphatic AlkynesR-C≡CH>30>90

Data is generalized from the findings in "Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition" for illustrative comparison. "Propargylamines" represent a class of compounds including this compound and propargylamine.[1]

As the data indicates, propargylamines exhibit excellent reactivity, falling within the faster-reacting classes of terminal alkynes suitable for bioconjugation.[1] While electronically activated alkynes like propiolamides show slightly faster kinetics, they also have an increased propensity for undesirable Michael addition side reactions.[1] Propargyl compounds, including this compound, offer a superior balance of high reactivity, ease of handling, and cost-effectiveness.[1]

The additional methylene group in this compound compared to propargylamine provides greater flexibility and potentially improved solubility of the resulting conjugate, without significantly compromising the reactivity of the terminal alkyne. This subtle structural difference can be advantageous in complex biological systems.

Stability of the Resulting Triazole Linkage

A significant advantage of using click chemistry in bioconjugation is the exceptional stability of the resulting 1,2,3-triazole linkage.[2][3] This linkage is remarkably robust and resistant to a wide range of chemical and biological conditions, including hydrolysis, enzymatic degradation, and redox conditions.[2][3] This inherent stability ensures the integrity of the bioconjugate, which is critical for applications such as in vivo imaging and targeted drug delivery. The triazole ring is considered a stable mimic of the amide bond, further underscoring its suitability for biological applications.[3]

While the stability of the triazole ring itself is largely independent of the starting alkyne, the overall stability and properties of the bioconjugate can be influenced by the linker. The ethylene spacer in this compound can contribute to enhanced hydrolytic stability of the entire construct compared to linkers that may contain more labile functional groups.

Experimental Protocols

To facilitate the comparative evaluation of terminal alkynes like this compound, a standardized experimental protocol for monitoring CuAAC reaction kinetics is essential. The following is a general methodology for a fluorescence-based kinetic assay.

Protocol for Comparative Kinetic Analysis of Terminal Alkynes in CuAAC

Objective: To determine and compare the reaction rates of different terminal alkynes (e.g., this compound vs. propargylamine) in a copper(I)-catalyzed azide-alkyne cycloaddition reaction with a fluorogenic azide.

Materials:

  • Terminal alkynes (e.g., this compound, propargylamine)

  • Fluorogenic azide (e.g., a coumarin or rhodamine derivative that fluoresces upon triazole formation)

  • Copper(II) sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Reducing agent (e.g., Sodium ascorbate)

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorescence plate reader or spectrofluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of terminal alkynes, fluorogenic azide, CuSO₄, THPTA, and sodium ascorbate in the appropriate solvent (e.g., water or DMSO).

  • Reaction Setup:

    • In a microplate well or a cuvette, combine the reaction buffer, terminal alkyne, and fluorogenic azide to their final desired concentrations.

    • In a separate tube, premix the CuSO₄ and THPTA ligand to form the copper catalyst complex.

  • Reaction Initiation and Monitoring:

    • Add the copper catalyst complex to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorogenic azide. Record data at regular time intervals.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • Determine the time required to reach 50% and 90% of the maximum fluorescence signal for each terminal alkyne. This provides a quantitative comparison of their reaction rates.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative kinetic analysis of terminal alkynes in a CuAAC reaction.

G Comparative Kinetic Analysis Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis prep_alkyne Prepare Alkyne Stocks (e.g., this compound, Propargylamine) mix_reagents Mix Buffer, Alkyne, and Azide in Well/Cuvette prep_alkyne->mix_reagents prep_azide Prepare Fluorogenic Azide Stock prep_azide->mix_reagents prep_cu Prepare CuSO4 Stock premix_catalyst Premix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Prepare Ligand Stock (e.g., THPTA) prep_ligand->premix_catalyst prep_reductant Prepare Reductant Stock (Sodium Ascorbate) initiate_reaction Initiate with Reductant prep_reductant->initiate_reaction add_catalyst Add Catalyst Complex mix_reagents->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate_reaction monitor_fluorescence Monitor Fluorescence Over Time initiate_reaction->monitor_fluorescence analyze_data Analyze Kinetic Data (t50, t90) monitor_fluorescence->analyze_data

Caption: Workflow for comparing terminal alkyne reactivity in CuAAC.

Conclusion

References

Performance Benchmark: But-3-yn-1-amine in Key Synthetic Routes for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

But-3-yn-1-amine, a versatile bifunctional building block, is a valuable reagent in the synthesis of a diverse array of nitrogen-containing heterocycles, which are pivotal scaffolds in medicinal chemistry and drug discovery. This guide provides an objective comparison of the performance of this compound against common alternatives in key synthetic transformations, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and multicomponent reactions for pyridine and pyrrolidine synthesis. The information presented is supported by experimental data to aid researchers in selecting the optimal building block for their synthetic endeavors.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles.[1] The terminal alkyne of this compound readily participates in this cycloaddition. A common alternative for this reaction is propargylamine.

Comparative Performance in Triazole Synthesis

While direct side-by-side comparative studies are limited, analysis of discrete experimental data allows for a performance benchmark. The following table summarizes typical yields and reaction conditions for the CuAAC reaction of this compound and propargylamine with benzyl azide.

AlkyneCatalyst SystemSolventTime (h)Yield (%)
This compound CuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O12~95%
PropargylamineCuITHF/H₂O12~94%

Note: Data is compiled from representative protocols and may vary based on specific reaction conditions and substrates.

The data suggests that this compound performs comparably to propargylamine in CuAAC reactions, consistently providing high yields of the corresponding 1,4-disubstituted triazole. The choice between the two may therefore depend on the desired final molecular structure and the commercial availability of the starting materials.

Experimental Protocol: Synthesis of 1-Benzyl-4-(2-aminoethyl)-1H-1,2,3-triazole

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).

  • To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired triazole.

Multicomponent Synthesis of Pyridines

Conceptual Comparison with Propargylamine

Propargylamine is a frequently used component in multicomponent pyridine syntheses. The additional methylene group in this compound introduces greater flexibility and alters the substitution pattern on the final pyridine ring, offering access to a different chemical space.

FeatureThis compoundPropargylamine
Resulting Pyridine 2-(2-Aminoethyl) substituted2-(Aminomethyl) substituted
Flexibility Higher, due to longer chainLower
Experimental Protocol: Multicomponent Pyridine Synthesis

A general protocol for a one-pot synthesis of polysubstituted pyridines is as follows:

Materials:

  • Aminoalkyne (e.g., this compound)

  • 1,3-Dicarbonyl compound

  • Alkynone

  • Ammonium acetate

  • Ethanol

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1.0 mmol) and the alkynone (1.0 mmol) in ethanol, add the aminoalkyne (1.0 mmol) and ammonium acetate (1.5 mmol).

  • Reflux the reaction mixture for 6-12 hours, monitoring progress by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the polysubstituted pyridine.

Synthesis of Substituted Pyrrolidines

The synthesis of pyrrolidines, another important heterocyclic core, can be achieved through various synthetic strategies. While direct comparative studies involving this compound are not prevalent in the literature, its amine functionality allows it to be a precursor for the formation of azomethine ylides, which can then undergo [3+2] cycloaddition reactions with electron-deficient alkenes to furnish substituted pyrrolidines.

Alternative Aminoalkynes

For the synthesis of pyrrolidines requiring a terminal alkyne for subsequent functionalization, alternatives to this compound could include other aminoalkynes with varying chain lengths, such as 5-amino-1-pentyne. The choice of aminoalkyne will directly influence the length of the side chain on the resulting pyrrolidine ring.

Visualizing Reaction Pathways and Biological Relevance

To illustrate the utility of the products derived from this compound, we can visualize both the synthetic workflow and a relevant biological signaling pathway that can be targeted by these molecules.

Experimental Workflow for CuAAC Synthesis

G cluster_0 Reactant Preparation cluster_1 Catalyst System This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Benzyl azide Benzyl azide Benzyl azide->Reaction Mixture CuSO4.5H2O CuSO4.5H2O CuSO4.5H2O->Reaction Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction Mixture Purification Purification Reaction Mixture->Purification 1. Extraction 2. Chromatography Final Product Final Product Purification->Final Product TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbRII TGF-β RII TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Translocates & Regulates TGF_beta TGF-β Ligand TGF_beta->TGFbRII Binds Triazole_Inhibitor Triazole Inhibitor (from this compound) Triazole_Inhibitor->TGFbRI Inhibits Kinase Activity

References

Cross-reactivity studies of But-3-yn-1-amine with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of But-3-yn-1-amine with various functional groups. This compound is a versatile bifunctional molecule incorporating a primary amine and a terminal alkyne. This unique structure allows for orthogonal reactivity, making it a valuable building block in bioconjugation, drug delivery, and materials science. Understanding its potential cross-reactivity is crucial for designing selective chemical transformations.

Executive Summary

This compound exhibits distinct reactivity profiles for its two functional moieties. The primary amine readily participates in nucleophilic reactions, while the terminal alkyne is most efficiently functionalized through cycloaddition reactions. This guide outlines the expected reactivity with common functional groups and provides standardized experimental protocols for quantifying these interactions.

Reactivity Overview

The primary amine of this compound can react with:

  • Carboxylic Acids: Forms a stable amide bond, typically requiring activation or high temperatures.

  • Activated Esters (e.g., NHS esters): Reacts efficiently under mild conditions at room temperature and slightly basic pH to form an amide bond.

  • Aldehydes and Ketones: Forms an imine (Schiff base) under mildly acidic conditions. This reaction is reversible.

The terminal alkyne of this compound can react with:

  • Azides: Undergoes a highly selective and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, to form a stable triazole.

  • Thiols: Can react via a thiol-yne reaction, which can proceed through either a radical-mediated or a nucleophilic pathway to form a vinyl sulfide.

Comparative Reactivity Data

To provide a quantitative comparison, a standardized set of competitive reactions can be performed. The following table summarizes the expected relative reactivity based on established chemical principles. The data assumes equimolar concentrations of this compound and the respective reactant under the specified optimal conditions.

Reactant Functional GroupReaction TypeProductOptimal pHTemperature (°C)Expected Relative Rate
N-Hydroxysuccinimide (NHS) EsterAcylationAmide8.0-8.525Very Fast
AldehydeImine FormationImine4.5-5.525Fast
Azide (with Cu(I) catalyst)CuAACTriazole7.0-8.025Very Fast
Thiol (radical initiator)Thiol-YneVinyl Sulfide7.0-8.025Moderate
Carboxylic Acid (no activator)AmidationAmideNeutral>100Very Slow
KetoneImine FormationImine4.5-5.525Slow

Experimental Protocols

To obtain precise quantitative data for a specific application, it is recommended to perform kinetic studies. Here, we provide a general protocol for a competitive cross-reactivity study using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Workflow for Cross-Reactivity Screening

This workflow is designed to assess the reactivity of this compound with a panel of functional groups under standardized conditions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Stock Solutions: - this compound - Reactant Panel - Internal Standard mix Mix this compound, Reactant, and Internal Standard in Reaction Buffer prep_reagents->mix prep_buffer Prepare Reaction Buffer (e.g., Phosphate Buffer, pH 7.4) prep_buffer->mix incubate Incubate at Controlled Temperature (e.g., 25°C) mix->incubate sampling Take Aliquots at Time Points (t=0, 1, 2, ... n) incubate->sampling quench Quench Reaction (e.g., acid or base) sampling->quench nmr NMR Analysis: Monitor disappearance of reactants and appearance of products quench->nmr lcms LC-MS Analysis: Quantify concentrations of reactants and products quench->lcms kinetics Plot Concentration vs. Time nmr->kinetics lcms->kinetics rate Calculate Reaction Rates kinetics->rate

Caption: A generalized experimental workflow for screening the cross-reactivity of this compound.

Protocol for Competitive Reaction Monitoring by ¹H NMR Spectroscopy

Objective: To determine the relative rates of reaction of this compound with two or more different functional groups simultaneously.

Materials:

  • This compound

  • Reactants (e.g., an NHS ester and an aldehyde)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O with appropriate buffer)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of this compound, each reactant, and the internal standard in the chosen deuterated solvent.

  • In an NMR tube, combine the stock solutions of this compound and the internal standard.

  • Acquire a ¹H NMR spectrum to serve as the t=0 reference.

  • Add the stock solutions of the reactants to the NMR tube, mix quickly, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the reactants and products relative to the internal standard.

  • Plot the concentration of each reactant and product as a function of time to determine the reaction kinetics.

Protocol for Reaction Quantification by LC-MS

Objective: To accurately quantify the consumption of reactants and the formation of products over time.

Materials:

  • This compound

  • Reactant of interest

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Quenching solution (e.g., 1% trifluoroacetic acid)

  • LC-MS system with a C18 column

Procedure:

  • Prepare stock solutions of this compound and the reactant in the reaction buffer.

  • Initiate the reaction by mixing the stock solutions at the desired temperature.

  • At specific time points, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution.

  • Analyze the quenched samples by LC-MS. Develop a gradient elution method to separate this compound, the reactant, and the product(s).

  • Use extracted ion chromatograms (EICs) for each species to determine their peak areas.

  • Generate calibration curves for each compound to convert peak areas to concentrations.

  • Plot the concentration of each species as a function of time to determine the reaction rate.

Signaling Pathways and Logical Relationships

The chemoselectivity of this compound can be visualized as a decision tree, where the reaction conditions dictate the outcome.

chemoselectivity cluster_amine Amine Reactivity cluster_alkyne Alkyne Reactivity start This compound amine_node Primary Amine (-NH2) start->amine_node Nucleophilic Reactions alkyne_node Terminal Alkyne (C≡CH) start->alkyne_node Cycloadditions/ Additions nhs NHS Ester (pH 8.0-8.5) amine_node->nhs Acylation aldehyde Aldehyde (pH 4.5-5.5) amine_node->aldehyde Condensation acid Carboxylic Acid (Heat or Activator) amine_node->acid Amidation amide Amide nhs->amide imine Imine aldehyde->imine acid->amide azide Azide + Cu(I) (pH 7-8) alkyne_node->azide CuAAC thiol Thiol + Initiator (pH 7-8) alkyne_node->thiol Thiol-Yne triazole Triazole azide->triazole vinyl_sulfide Vinyl Sulfide thiol->vinyl_sulfide

Caption: Chemoselectivity of this compound based on reaction conditions.

Conclusion

This compound is a powerful bifunctional linker with largely orthogonal reactivity. The primary amine exhibits classic nucleophilic behavior, reacting readily with activated esters and aldehydes under specific pH conditions. The terminal alkyne is most selectively functionalized using copper-catalyzed click chemistry with azides. While side reactions are possible, careful control of reaction conditions allows for highly selective transformations at either functional group. The provided experimental protocols offer a framework for researchers to quantify the cross-reactivity and optimize conditions for their specific applications in drug development and materials science.

Economic Analysis of But-3-yn-1-amine Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key building blocks is paramount. But-3-yn-1-amine, a valuable bifunctional molecule, finds application in various areas of chemical synthesis, including as a linker in bioconjugation and a precursor for novel pharmaceuticals. This guide provides an objective comparison of four distinct synthetic routes to this compound, offering a detailed analysis of their economic viability supported by experimental data.

Four primary synthetic pathways to this compound are evaluated:

  • Gabriel Synthesis via Mitsunobu Reaction: This two-step route involves an initial Mitsunobu reaction of 3-butyn-1-ol with phthalimide, followed by the cleavage of the resulting N-(but-3-ynyl)phthalimide to liberate the desired amine.

  • Mesylation and Amination: A straightforward two-step process where 3-butyn-1-ol is first converted to its methanesulfonyl (mesyl) ester, which is subsequently displaced by ammonia to yield the target amine.

  • Reduction of an Azide Precursor: This route involves the synthesis of 4-azido-1-butyne from a suitable precursor, followed by its reduction to this compound.

  • Reductive Amination of an Aldehyde: This approach utilizes the reductive amination of but-3-ynal with ammonia to directly form the primary amine.

Comparative Economic and Experimental Analysis

The economic feasibility of each route is dependent on a combination of factors including the cost of starting materials and reagents, reaction yields, and the complexity of the experimental procedure and purification. The following tables provide a quantitative comparison of these key parameters.

Route Starting Material Key Reagents Overall Yield (%) Estimated Reagent Cost per gram of Product ($) *
1. Gabriel Synthesis 3-Butyn-1-olPhthalimide, DEAD, PPh₃, Hydrazine~70-8515 - 25
2. Mesylation/Amination 3-Butyn-1-olMethanesulfonyl chloride, Triethylamine, Ammonia~60-7510 - 20
3. Azide Reduction Propargyl bromideSodium azide, LiAlH₄~75-9020 - 30
4. Reductive Amination But-3-ynalAmmonia, NaBH₃CN~65-8025 - 35

*Estimated reagent costs are based on current market prices and may vary. This estimation does not include solvent, energy, and labor costs.

Detailed Experimental Protocols

Route 1: Gabriel Synthesis via Mitsunobu Reaction

Step 1: Synthesis of N-(but-3-ynyl)phthalimide

To a solution of 3-butyn-1-ol (1.0 equiv.), phthalimide (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-(but-3-ynyl)phthalimide.

Step 2: Hydrazinolysis of N-(but-3-ynyl)phthalimide

N-(but-3-ynyl)phthalimide (1.0 equiv.) is dissolved in ethanol, and hydrazine hydrate (1.2 equiv.) is added. The mixture is heated to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide is formed. After cooling to room temperature, the precipitate is filtered off. The filtrate is acidified with hydrochloric acid and then concentrated under reduced pressure. The residue is dissolved in water and washed with dichloromethane. The aqueous layer is then basified with a sodium hydroxide solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Route 2: Mesylation and Amination

Step 1: Synthesis of 3-Butynyl Methanesulfonate

To a solution of 3-butyn-1-ol (1.0 equiv.) and triethylamine (1.2 equiv.) in dichloromethane (DCM) at 0 °C is added methanesulfonyl chloride (1.1 equiv.) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-butynyl methanesulfonate, which is often used in the next step without further purification.

Step 2: Amination of 3-Butynyl Methanesulfonate

3-Butynyl methanesulfonate (1.0 equiv.) is dissolved in a solution of ammonia in methanol (e.g., 7N) and stirred in a sealed vessel at room temperature for 24-48 hours. The solvent and excess ammonia are removed under reduced pressure. The residue is taken up in a basic aqueous solution and extracted with dichloromethane. The combined organic extracts are dried and concentrated to afford this compound.

Route 3: Reduction of an Azide Precursor

Step 1: Synthesis of 4-Azido-1-butyne

Sodium azide (1.2 equiv.) is added to a solution of propargyl bromide (1.0 equiv.) in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 12-24 hours. The mixture is then poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated carefully under reduced pressure to give 4-azido-1-butyne. Caution: Organic azides are potentially explosive and should be handled with extreme care.

Step 2: Reduction of 4-Azido-1-butyne

To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equiv.) in anhydrous diethyl ether at 0 °C is added a solution of 4-azido-1-butyne (1.0 equiv.) in diethyl ether dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to yield this compound.

Route 4: Reductive Amination of an Aldehyde

To a solution of but-3-ynal (1.0 equiv.) in methanol is added a solution of ammonia in methanol. The mixture is stirred for 1-2 hours at room temperature to form the intermediate imine. Sodium cyanoborohydride (NaBH₃CN) (1.2 equiv.) is then added portion-wise, and the reaction mixture is stirred for another 12-24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between a basic aqueous solution and dichloromethane. The organic layer is separated, and the aqueous layer is further extracted with dichloromethane. The combined organic extracts are dried and concentrated to give this compound.

Synthesis Route Diagrams

Gabriel_Synthesis 3-Butyn-1-ol 3-Butyn-1-ol N-(but-3-ynyl)phthalimide N-(but-3-ynyl)phthalimide 3-Butyn-1-ol->N-(but-3-ynyl)phthalimide Phthalimide, DEAD, PPh3 (Mitsunobu Reaction) This compound This compound N-(but-3-ynyl)phthalimide->this compound Hydrazine (Hydrazinolysis)

Caption: Gabriel Synthesis via Mitsunobu Reaction.

Mesylation_Amination 3-Butyn-1-ol 3-Butyn-1-ol 3-Butynyl Mesylate 3-Butynyl Mesylate 3-Butyn-1-ol->3-Butynyl Mesylate MsCl, Et3N This compound This compound 3-Butynyl Mesylate->this compound NH3

Caption: Mesylation and Amination Route.

Azide_Reduction Propargyl Bromide Propargyl Bromide 4-Azido-1-butyne 4-Azido-1-butyne Propargyl Bromide->4-Azido-1-butyne NaN3 This compound This compound 4-Azido-1-butyne->this compound LiAlH4

Caption: Azide Reduction Pathway.

Reductive_Amination But-3-ynal But-3-ynal This compound This compound But-3-ynal->this compound 1. NH3 2. NaBH3CN

Caption: Reductive Amination of But-3-ynal.

Conclusion

The choice of the most suitable synthesis route for this compound depends on several factors, including the desired scale of production, available laboratory equipment, and cost considerations.

  • The Mesylation and Amination route appears to be the most economically favorable on a laboratory scale due to the relatively low cost of reagents and decent overall yields.

  • The Gabriel Synthesis offers good yields but involves more expensive reagents (DEAD and PPh₃) and a potentially tedious purification to remove triphenylphosphine oxide.

  • The Azide Reduction pathway can provide high yields but involves the use of potentially explosive azide intermediates and a highly reactive reducing agent in LiAlH₄, requiring stringent safety precautions.

  • Reductive Amination is a direct and efficient method, but the starting material, but-3-ynal, is less commercially available and more expensive than 3-butyn-1-ol, which may impact the overall cost-effectiveness.

For large-scale industrial production, a more detailed process optimization and cost analysis, including solvent recycling and waste management, would be necessary to determine the most viable route.

A Comparative Environmental Impact Assessment of But-3-yn-1-amine and its Alternatives in Bioconjugation and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fields of chemical synthesis and drug development, the selection of reagents extends beyond their immediate utility to encompass their broader environmental footprint. But-3-yn-1-amine, a versatile bifunctional molecule featuring a terminal alkyne and a primary amine, is a valuable building block, particularly in the realm of "click chemistry" and as a linker in bioconjugation. However, a comprehensive understanding of its environmental impact, alongside that of its alternatives, is crucial for promoting greener and more sustainable research practices.

This guide provides a comparative analysis of the potential environmental impacts of this compound and its common alternatives. Due to a notable lack of publicly available experimental data on the ecotoxicity and biodegradability of these specific compounds, this comparison focuses on a qualitative assessment based on their structural features and the known environmental profiles of their constituent chemical groups.

Comparative Analysis of Physicochemical Properties and Environmental Endpoints

A quantitative comparison of environmental impact is hampered by the limited availability of experimental data for this compound and its specialized alternatives. The following table summarizes the available physical and chemical properties that can infer environmental behavior, alongside a qualitative assessment of key environmental endpoints.

Compound ClassRepresentative CompoundPrimary ApplicationLogP/Kow (Bioaccumulation Potential)Biodegradability PotentialAquatic Toxicity Potential
Terminal Alkyne Amine This compoundBifunctional Linker, Click Chemistry-0.1 to 1.53 (Predicted, Low)Expected to be biodegradable, but data is lacking. The aliphatic amine structure suggests potential for microbial degradation.Data unavailable. Propargylamine (a close analog) is known to be toxic.
NHS Ester Linker Disuccinimidyl suberate (DSS)Amine-reactive Crosslinking-0.7 (Predicted, Low)Hydrolyzes in aqueous environments. The hydrolysis products (suberic acid and N-hydroxysuccinimide) are expected to be biodegradable.Data unavailable. The hydrolysis products are not expected to be highly toxic.
PEGylated Linker Amino-PEG-AlkyneHydrophilic Linker in BioconjugationVaries with PEG length (Generally Low)Polyethylene glycol (PEG) is generally considered readily biodegradable and has low aquatic toxicity.[1][2][3][4][5]Low.
Strained Alkyne Linker DBCO-AmineCopper-Free Click ChemistryHigh (Predicted, due to aromatic rings)The complex, rigid aromatic structure of Dibenzocyclooctyne (DBCO) suggests lower biodegradability compared to aliphatic compounds.Data unavailable. Aromatic compounds can exhibit aquatic toxicity.

Note: The lack of experimental data for "Aquatic Toxicity" and "Biodegradability" for most compounds necessitates a qualitative assessment based on chemical structure and the properties of related compounds.

Discussion of Environmental Impact Profiles

This compound and Propargylamine as a Surrogate

This compound is a small, aliphatic molecule. While specific data is scarce, its structural analog, propargylamine (3-amino-1-propyne), is known to be a toxic substance.[6][7][8] This suggests that this compound may also exhibit significant aquatic toxicity. The primary aliphatic amine group can be susceptible to microbial degradation, but the presence of the terminal alkyne may influence the degradation pathway and rate. The predicted low LogP value suggests a low potential for bioaccumulation in organisms.

Alternatives to this compound

The choice of an alternative to this compound often depends on the specific application, particularly in bioconjugation where different reactive groups and spacer arms are desired.

  • N-Hydroxysuccinimide (NHS) Ester Linkers (e.g., Disuccinimidyl suberate - DSS): These are widely used for their ability to react with primary amines. From an environmental perspective, their high reactivity with water is a key feature.[9][10][11][12] In an aqueous environment, DSS will hydrolyze to form suberic acid and N-hydroxysuccinimide. These hydrolysis byproducts are generally considered to have a lower environmental impact and are more amenable to biodegradation than the parent NHS ester. However, the rapid hydrolysis also means that a significant portion of the reagent may be "wasted" in aqueous reaction conditions, contributing to the chemical load of the waste stream.

  • Polyethylene Glycol (PEG) Linkers (e.g., Amino-PEG-Alkyne): The incorporation of a PEG spacer is a common strategy to improve the solubility and pharmacokinetic properties of bioconjugates. Environmentally, PEGs are generally regarded as favorable. They are water-soluble, readily biodegradable by various microorganisms, and exhibit low toxicity to aquatic life.[1][2][3][4][5] Therefore, from an environmental standpoint, PEGylated linkers are considered a greener alternative.

  • Strained Alkyne Linkers (e.g., DBCO-Amine): These linkers are employed in copper-free click chemistry, which avoids the use of a potentially ecotoxic copper catalyst.[13][14][15][16][17] However, the environmental fate of the DBCO moiety itself is largely unknown. Its complex and rigid polyaromatic structure may confer persistence in the environment, as such structures are often more resistant to microbial degradation than simple aliphatic chains. Aromatic compounds can also exert toxicity on aquatic organisms.

Experimental Protocols for Environmental Impact Assessment

To address the data gaps for these compounds, standardized ecotoxicological and biodegradability tests would need to be performed. The following are summaries of key OECD (Organisation for Economic Co-operation and Development) guidelines for such assessments.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from sewage treatment plant effluent) and incubated in a closed flask under aerobic conditions. The consumption of oxygen is measured over a 28-day period.

  • Methodology:

    • The theoretical oxygen demand (ThOD) is calculated based on the elemental composition of the test substance.

    • The test substance is added to a mineral medium at a known concentration.

    • The medium is inoculated with a small volume of activated sludge.

    • The mixture is placed in a sealed vessel connected to a respirometer, which measures oxygen consumption.

    • The oxygen uptake is monitored for 28 days.

    • The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the ThOD.

  • Pass Level: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.

  • Principle: Fish are exposed to the test substance in freshwater for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the lethal concentration 50 (LC50) is determined.

  • Methodology:

    • A range of concentrations of the test substance are prepared in water.

    • Groups of fish (e.g., Zebra fish or Rainbow trout) are exposed to each concentration.

    • A control group is exposed to water without the test substance.

    • The number of dead fish in each group is recorded at specified time intervals over 96 hours.

    • The LC50 value and its 95% confidence limits are calculated for each time interval.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to the aquatic invertebrate, Daphnia magna.

  • Principle: Young daphnids are exposed to the test substance at various concentrations for 48 hours. The concentration that causes 50% of the daphnids to become immobilized (unable to swim) is determined (EC50).

  • Methodology:

    • A series of test solutions with different concentrations of the substance are prepared.

    • Groups of daphnids (less than 24 hours old) are introduced into the test solutions.

    • A control group is maintained in water without the test substance.

    • After 24 and 48 hours, the number of immobilized daphnids in each container is counted.

    • The EC50 value is calculated based on the concentrations and the observed percentage of immobilization.

Visualizing Workflows and Comparisons

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Environmental Impact Assessment Workflow A Compound Selection (e.g., this compound) B Physicochemical Properties (LogP, Water Solubility) A->B C Biodegradability Testing (OECD 301F) A->C D Aquatic Ecotoxicity Testing (OECD 202 - Daphnia, OECD 203 - Fish) A->D E Data Analysis & Risk Assessment B->E C->E D->E F Comparative Evaluation with Alternatives E->F

A general workflow for assessing the environmental impact of a chemical.

G cluster_1 Qualitative Environmental Profile Comparison Butynylamine This compound (Terminal Alkyne) Potential for Aquatic Toxicity\n(based on analog data) Potential for Aquatic Toxicity (based on analog data) Butynylamine->Potential for Aquatic Toxicity\n(based on analog data) NHS_Ester DSS (NHS Ester) Hydrolyzes to potentially\n more benign products Hydrolyzes to potentially more benign products NHS_Ester->Hydrolyzes to potentially\n more benign products PEG_Linker Amino-PEG-Alkyne (PEGylated) Generally Readily Biodegradable\n & Low Toxicity Generally Readily Biodegradable & Low Toxicity PEG_Linker->Generally Readily Biodegradable\n & Low Toxicity DBCO_Linker DBCO-Amine (Strained Alkyne) Potential for Environmental Persistence\n(complex aromatic structure) Potential for Environmental Persistence (complex aromatic structure) DBCO_Linker->Potential for Environmental Persistence\n(complex aromatic structure)

References

A Comparative Review of Alkynylamines in Diverse Chemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkynylamines, a class of organic compounds characterized by the presence of an amine group attached to a carbon-carbon triple bond, have emerged as versatile building blocks in a multitude of chemical applications. Their unique structural and electronic properties make them valuable precursors and active participants in enzyme inhibition, organic synthesis, and bioconjugation. This guide provides an objective comparison of the performance of different alkynylamines in several key applications, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal compound for their specific needs.

I. Enzyme Inhibition: Targeting Monoamine Oxidases

A prominent application of alkynylamines is in the field of medicinal chemistry, particularly as inhibitors of monoamine oxidases (MAO).[1] These enzymes, which exist in two isoforms (MAO-A and MAO-B), are crucial in the metabolism of neurotransmitters.[2] Propargylamine-based structures are key components in several clinically used drugs for neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4] The inhibitory potency of various alkynylamine derivatives against these enzymes is a critical parameter for drug development.

Quantitative Comparison of MAO Inhibitory Activity

The inhibitory activity of alkynylamines is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for a selection of propargylamine derivatives against human MAO-A and MAO-B.

Alkynylamine DerivativeTarget EnzymeIC50 ValueReference
ASS234 human MAO-A5.44 ± 1.74 nM[5]
human MAO-B177 ± 25 nM[5]
Ladostigil human MAO-A-[4]
human MAO-B-[4]
M30 human MAO-A-[4]
human MAO-B-[4]
Contilisant human MAO-A-[4]
human MAO-B78 nM[6]
Clorgyline MAO-A-[7]
Pargyline MAO-B404 nM[7]

Note: "-" indicates that a specific value was mentioned as being significant but not explicitly quantified in the reviewed literature. The data highlights the potential for developing isoform-selective inhibitors by modifying the structure of the alkynylamine. For instance, ASS234 shows significantly higher potency for MAO-A over MAO-B.[5]

Experimental Protocol: Determination of MAO Inhibitory Activity (IC50)

A common method for determining the IC50 of MAO inhibitors is the in vitro fluorometric assay.[8]

Materials:

  • Recombinant human MAO-A or MAO-B enzyme

  • Test alkynylamine compound

  • Substrate (e.g., p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay buffer (e.g., phosphate buffer)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test alkynylamine in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add the test compound dilutions. Include a no-inhibitor control (vehicle only) and a positive control with a known MAO inhibitor.

  • Pre-incubation (for irreversible inhibitors): Add the MAO enzyme to the wells and pre-incubate with the test compounds for a specific duration (e.g., 15 minutes at 37°C).

  • Reaction Initiation: Add a mixture of the substrate and fluorescent probe to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8][9]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicle Neurotransmitter->Vesicle Packaging MAO Monoamine Oxidase (MAO) (on mitochondrial membrane) Neurotransmitter->MAO Metabolism Neurotransmitter_rel Released Neurotransmitter Vesicle->Neurotransmitter_rel Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptor Neurotransmitter_rel->Receptor Binding Reuptake Reuptake Transporter Neurotransmitter_rel->Reuptake Reuptake->Neurotransmitter Alkynylamine Alkynylamine Inhibitor Alkynylamine->MAO Inhibition A3_Coupling_Workflow cluster_reactants Reactants cluster_steps Reaction Steps Aldehyde Aldehyde ReactionVessel One-Pot Reaction Aldehyde->ReactionVessel Amine Amine Amine->ReactionVessel Alkyne Terminal Alkyne Alkyne->ReactionVessel Catalyst Metal Catalyst (e.g., Cu(I), Au(I)) Catalyst->ReactionVessel Propargylamine Propargylamine Product ReactionVessel->Propargylamine Water Water (by-product) ReactionVessel->Water Imine_Formation 1. Imine/Iminium Ion Formation (Aldehyde + Amine) Acetylide_Formation 2. Metal Acetylide Formation (Alkyne + Catalyst) Nucleophilic_Addition 3. Nucleophilic Addition (Metal Acetylide + Imine) CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Alkynylamine Alkynylamine (Terminal Alkyne) Reaction Cycloaddition Reaction Alkynylamine->Reaction Azide Azide-containing Molecule Azide->Reaction CuSO4 Cu(II)SO₄ Cu_I Cu(I) Catalyst CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ligand Ligand (optional) Cu_I->Reaction Triazole 1,4-disubstituted 1,2,3-Triazole Product Reaction->Triazole

References

Safety Operating Guide

Proper Disposal Procedures for But-3-yn-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of But-3-yn-1-amine is critical for ensuring laboratory safety and environmental protection. As a highly flammable, corrosive, and harmful chemical, it must be managed as hazardous waste from the point of generation through to its final disposal.[1][2][3] Adherence to institutional, local, and national regulations is mandatory.[1] This guide provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.

Hazard and Safety Data

Understanding the properties of this compound is the first step in safe handling and disposal. This data informs risk assessment, personal protective equipment (PPE) selection, and emergency procedures.

PropertyValueSource
CAS Number 14044-63-4[2]
Physical State Liquid
GHS Hazard Statements H225: Highly flammable liquid and vaporH302: Harmful if swallowedH314: Causes severe skin burns and eye damage[1][2]
GHS Hazard Classes Flammable Liquid, Category 2Acute Toxicity, Oral, Category 4Skin Corrosion/Irritation, Category 1B[2]
Disposal Recommendation Offer to a licensed disposal company.[1]
Environmental Note Prevent product from entering drains.[1][4][5][6][7]

Experimental Protocol for Proper Disposal

This protocol outlines the necessary steps for the safe collection, temporary storage, and ultimate disposal of this compound waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3][5]

Step 1: Personal Protective Equipment (PPE) and Safety Preparations

Before handling this compound or its waste, ensure all appropriate safety measures are in place.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield (minimum 8-inch).[1]

  • Skin Protection : Use chemically resistant gloves (e.g., nitrile) inspected before use and wear a lab coat or appropriate protective clothing.[1]

  • Ventilation : All handling and waste collection must occur in a well-ventilated area, preferably inside a certified chemical fume hood.[4][8]

  • Ignition Sources : Ensure no open flames, sparks, or hot surfaces are present in the handling area.[1][5] Use only non-sparking, explosion-proof tools and equipment.[4][5][8][9]

  • Static Discharge : Take precautionary measures against the buildup of static electricity; all equipment should be grounded.[1][8][9]

Step 2: Waste Collection and Containment

Proper containment is crucial to prevent spills, leaks, and environmental contamination. Do not mix this compound waste with other waste streams.[1]

  • Liquid Waste :

    • Designate a specific, compatible hazardous waste container. This can be the original container or a new, clean container made of non-reactive material with a secure, leak-proof cap.[1][3]

    • Affix a "Hazardous Waste" label to the container. Clearly write "this compound" and list any other chemical constituents.

    • Carefully transfer the waste into the container using a funnel, ensuring there is at least one inch of headspace to allow for vapor expansion.

    • Keep the container tightly closed except when actively adding waste.[4][5]

  • Chemically Contaminated Solid Waste :

    • Items such as absorbent paper, gloves, or pipette tips contaminated with this compound must be treated as hazardous waste.[3]

    • Collect these materials in a clearly labeled, sealed plastic bag or a designated solid waste container. The label must read "Hazardous Waste containing this compound".

  • Empty Containers :

    • Containers that once held this compound are also considered hazardous waste and must be handled like the product itself.[1]

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). Crucially, the rinsate must be collected and disposed of as liquid hazardous waste.

    • After proper decontamination, the container may be disposed of according to institutional policy.

Step 3: Temporary Waste Storage (Satellite Accumulation)

Proper temporary storage within the laboratory prevents accidents and ensures regulatory compliance.

  • Location : Store waste containers in a designated, cool, and well-ventilated satellite accumulation area.[3][4]

  • Segregation : Store this compound waste away from incompatible materials, particularly acids, strong oxidizing agents, and metals.[3][5]

  • Secondary Containment : Place all liquid waste containers in a secondary container, such as a chemical-resistant tray or tub, that can hold at least 110% of the volume of the largest primary container.[3]

Step 4: Final Disposal

The final disposal of this compound must be handled by professionals.

  • Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[1]

  • Method : The recommended disposal method for this compound is high-temperature incineration at a licensed and permitted facility.[3][10]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is required to mitigate hazards.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and alert colleagues.[1][6]

  • Remove Ignition Sources : Immediately extinguish any open flames and turn off equipment that could create sparks.[1][4][5]

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Containment : Prevent further leakage or spillage if it is safe to do so.[1] Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels or sawdust.

  • Collection : Once absorbed, carefully collect the material using non-sparking tools and place it into a designated, labeled hazardous waste container for disposal.

  • Decontamination : Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Start: Generate This compound Waste B Wear Full PPE: Goggles, Face Shield, Resistant Gloves, Lab Coat A->B C Work in Ventilated Area (Fume Hood) B->C D Eliminate Ignition Sources C->D E Identify Waste Type D->E F Liquid Waste: Collect in Labeled, Sealed Container E->F Liquid G Contaminated Solids: Collect in Separate Labeled, Sealed Container/Bag E->G Solid H Empty Containers: Triple-Rinse, Collect Rinsate as Liquid Waste E->H Container I Store in Designated Satellite Accumulation Area F->I G->I H->I J Use Secondary Containment I->J K Segregate from Incompatible Chemicals I->K L Contact EHS or Licensed Disposal Company for Pickup J->L K->L M Waste Transported to Permitted Facility L->M N End: Incineration M->N

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling But-3-yn-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of But-3-yn-1-amine (CAS No. 14044-63-4). Adherence to these procedures is essential to ensure a safe laboratory environment. This compound is a highly flammable, corrosive, and harmful chemical that requires stringent safety measures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound poses significant health and safety risks.[1][2] It is classified as a highly flammable liquid and vapor, is harmful if swallowed, and causes severe skin burns and eye damage.[1][2][3]

Summary of Hazards:

Hazard ClassGHS CategorySignal WordHazard Statement
Flammable LiquidsCategory 2DangerH225: Highly flammable liquid and vapor[2]
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damage[2]

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory when handling this compound.[1][4][5]

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles and a face shield are mandatory.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Double gloving is recommended.[6] Gloves must be inspected prior to use and disposed of properly after.[1]
Body Protection A flame-retardant lab coat and a chemical-resistant apron are required.[1][6] Complete suits protecting against chemicals and flame-retardant antistatic protective clothing are recommended.[1]
Respiratory Protection All work must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4][6] If there is a risk of exposure above permissible limits, a respirator may be necessary.[5]
Footwear Closed-toe, chemical-resistant shoes are mandatory.[6]

Safe Handling and Storage Protocols

Handling Procedures:

  • Work Area: Always handle this compound in a well-ventilated area or a chemical fume hood.[4][7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][8] No smoking.[1] Use non-sparking tools and explosion-proof equipment.[3][7]

  • Static Discharge: Take precautionary measures against static discharges.[1][8] Ground and bond container and receiving equipment.[3]

  • Personal Hygiene: Wash hands thoroughly after handling.[3][7] Do not eat, drink, or smoke when using this product.[3][7]

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing.[1] Do not breathe mist, vapors, or spray.[8]

Storage Procedures:

  • Store in a cool, dry, and well-ventilated place.[4][7]

  • Keep the container tightly closed.[1][7]

  • Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[9]

  • The storage area should be a flammables and/or corrosives area.[8][10]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water. Consult a physician immediately.[1][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[1]

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Clean-up: Contain spillage and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[1]

Disposal Plan

All waste materials must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1][8]

  • Chemical Waste: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] The chemical should be in its original container and not mixed with other waste.[1]

  • Contaminated Materials: Contaminated PPE (gloves, lab coats, etc.) and cleaning materials should be placed in a sealed, labeled hazardous waste container.[1]

  • Containers: Handle uncleaned containers like the product itself.[1] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[7]

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Conduct Risk Assessment B Review Safety Data Sheet A->B C Prepare & Inspect PPE B->C D Work in Chemical Fume Hood C->D Proceed to Handling E Ground Equipment D->E F Handle Away from Ignition Sources E->F G Keep Container Closed F->G H Properly Store Chemical G->H Complete Handling I Decontaminate Work Area H->I J Dispose of Waste I->J K Remove & Dispose of PPE J->K L Wash Hands Thoroughly K->L M Spill or Exposure Occurs N Follow First Aid/Spill Protocol M->N O Seek Medical Attention N->O P Report Incident O->P

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.